FX1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGCTWNOMSQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of FXR1 Protein: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragile X-Related Protein 1 (FXR1) is a highly conserved RNA-binding protein with pivotal functions in post-transcriptional gene regulation. As a member of the Fragile X-related protein family, which also includes FMRP and FXR2, FXR1 is integral to cellular processes ranging from muscle development and neuronal function to cell proliferation and survival. Its dysregulation has been increasingly implicated in various pathologies, most notably cancer and muscular dystrophy. This technical guide provides an in-depth exploration of the cellular functions of FXR1, its role in key signaling pathways, and its impact on disease states. We present a synthesis of current research, including quantitative data on the effects of FXR1 modulation, detailed protocols for essential experimental techniques, and visual representations of associated signaling pathways and experimental workflows to facilitate further investigation into this critical protein.
Core Functions and Cellular Mechanisms of FXR1
FXR1 is a multifunctional protein that primarily exerts its influence through its interaction with messenger RNA (mRNA), regulating their stability, translation, and localization.[1][2] This RNA-binding capacity is conferred by its characteristic domains, including two K homology (KH) domains and an RGG (Arginine-Glycine-Glycine) box.[3] FXR1 can shuttle between the nucleus and the cytoplasm, associating with polyribosomes and participating in the formation of messenger ribonucleoprotein (mRNP) complexes.[4]
Regulation of mRNA Stability and Translation
A primary function of FXR1 is to modulate the stability of its target mRNAs. It often achieves this by binding to AU-rich elements (AREs) in the 3' untranslated region (3'UTR) of transcripts.[5] For instance, FXR1 has been shown to destabilize pro-inflammatory transcripts in vascular smooth muscle cells.[1] Conversely, in other contexts, it can stabilize target mRNAs, such as that of the proto-oncogene c-Myc in ovarian cancer cells.[5][6] This differential regulation highlights the context-dependent nature of FXR1's function.
FXR1 is also a key player in translational control. It can enhance the translation of specific mRNAs by recruiting the eukaryotic initiation factor 4F (eIF4F) complex to the translation start site.[5][6] This mechanism is crucial for the expression of proteins like c-Myc, which are vital for cell growth and proliferation.[5][6]
Role in Cellular Stress Response
Under cellular stress conditions, such as oxidative stress or heat shock, FXR1 is known to localize to stress granules.[7] These are dense aggregates of proteins and RNAs that form in the cytoplasm and are involved in the storage and protection of mRNAs during stress. The recruitment of FXR1 to these granules underscores its role in the cellular stress response and the regulation of mRNA fate under adverse conditions.
FXR1 in Key Signaling Pathways
FXR1 is integrated into several critical signaling pathways that govern cell fate and behavior. Its ability to modulate the expression of key downstream effectors places it at a nexus of cellular regulation.
The TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[8][9] In hepatocellular carcinoma, FXR1 has been shown to be involved in the TGF-β/SMAD pathway, promoting the proliferation, invasion, and migration of cancer cells.[10][11] Knockdown of FXR1 in these cells leads to a reduction in the expression of SMAD2/3, key mediators of the TGF-β pathway.[11]
Regulation of c-Myc Translation
The proto-oncogene c-Myc is a critical regulator of cell growth, proliferation, and metabolism. FXR1 has been identified as a key driver of c-Myc translation in ovarian cancer.[5][6] It achieves this by binding to AREs within the 3'UTR of the c-Myc mRNA and recruiting the eIF4F translation initiation complex.[5][6] This leads to the circularization of the c-Myc mRNA, which facilitates efficient translation.[5]
Quantitative Effects of FXR1 Modulation
The cellular levels of FXR1 have a profound impact on cell behavior. Studies involving the knockdown or overexpression of FXR1 have provided quantitative insights into its functional significance.
| Cell Line | Modulation | Effect | Quantitative Change | Citation(s) |
| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Decreased cell viability | Significant reduction in cell viability at 48h and 72h post-transfection. | [12] |
| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Inhibition of colony formation | Significant decrease in the number of colonies formed. | [12] |
| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Increased apoptosis | Significant increase in the percentage of apoptotic cells. | [12] |
| Hepatocellular Carcinoma (HCC) Cells (Hep3B and LM3) | shRNA knockdown of FXR1 | Increased early apoptosis | Statistically significant increase in the percentage of early apoptotic cells. | [10][13] |
| Hepatocellular Carcinoma (HCC) Cells (Hep3B and LM3) | shRNA knockdown of FXR1 | Inhibition of proliferation | Significant decrease in cell proliferation as measured by CCK-8 and colony formation assays. | [10][13] |
| Esophageal Cancer (ESCA) Cells (OE33) | shRNA knockdown of FXR1 | Increased apoptosis | Significant increase in the percentage of apoptotic cells. | [14] |
| Esophageal Cancer (ESCA) Cells (OE33) | shRNA knockdown of FXR1 | Cell cycle arrest | Significant increase in the proportion of cells in the G0/G1 phase. | [14] |
| ER+ Breast Cancer Cells | shRNA depletion of FXR1 | Increased apoptosis | Increased percentage of apoptotic cells. | [15] |
| ER+ Breast Cancer Cells | shRNA depletion of FXR1 | Cell cycle arrest | Increased proportion of cells in the G0/G1 phase. | [15] |
| Vascular Smooth Muscle Cells (VSMCs) | siRNA knockdown of FXR1 | Increased inflammatory mRNA abundance | Dramatic and significant increase in the abundance of IL-1β, ICAM1, and MCP-1 transcripts. | [1] |
Table 1: Summary of Quantitative Effects of FXR1 Modulation on Cellular Processes.
| Target Gene/Protein | Cell Line | FXR1 Modulation | Effect on Expression | Quantitative Change | Citation(s) |
| c-Myc | Ovarian Cancer Cells | siRNA knockdown | Decreased protein levels | Reduction in c-Myc protein expression. | [7] |
| c-Myc | Ovarian Cancer Cells | Overexpression | Increased protein stability | Half-life of c-Myc protein increased from ~48.2 min to ~68.5 min. | [16] |
| c-Myc mRNA | Ovarian Cancer Cells | Depletion | Reduced association with polysomes | Reduction in the expression of c-Myc mRNA in polysome fractions. | [16] |
| BCL2 | ER+ Breast Cancer Cells | Depletion | Decreased mRNA and protein levels | Significant reduction in BCL2 expression. | [15] |
| GPX4 | ER+ Breast Cancer Cells | Depletion | Decreased mRNA and protein levels | Significantly reduced mRNA and protein levels of GPX4. | [15] |
| Inflammatory mRNAs (e.g., IL-6, COX-2) | Vascular Smooth Muscle Cells | Overexpression | Decreased mRNA stability | Reduction in the half-life of inflammatory mRNAs. | [1] |
Table 2: Summary of Quantitative Effects of FXR1 Modulation on Target Gene and Protein Expression.
Experimental Protocols for Studying FXR1
To facilitate further research into FXR1, this section provides detailed methodologies for key experiments.
siRNA-Mediated Knockdown of FXR1
This protocol outlines the steps for transiently reducing the expression of FXR1 in cultured cells using small interfering RNA (siRNA).
Materials:
-
FXR1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: a. In a sterile microcentrifuge tube, dilute the FXR1 siRNA or control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM I medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Transfection Complex Formation: a. Combine the diluted siRNA and the diluted transfection reagent. b. Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Add the siRNA-lipid complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for FXR1 expression.
Co-Immunoprecipitation (Co-IP) of FXR1 and Interacting Proteins
This protocol describes the immunoprecipitation of FXR1 to identify and study its interacting proteins.[17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FXR1 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add cold lysis buffer and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate: a. Add protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add the anti-FXR1 antibody or control IgG to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: a. Add pre-washed protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer.
-
Elution: a. Resuspend the beads in elution buffer. b. Incubate at room temperature or 95-100°C (if using SDS-PAGE sample buffer) to release the protein complexes. c. Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Western Blotting for FXR1
This protocol details the detection of FXR1 protein levels in cell or tissue lysates.[3][19]
Materials:
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FXR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FXR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Immunofluorescence for FXR1 Localization
This protocol describes the visualization of the subcellular localization of FXR1 using immunofluorescence microscopy.[19]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against FXR1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: a. Wash cells on coverslips with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: a. Wash the fixed cells with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: a. Wash the cells with PBS. b. Block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-FXR1 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: a. Wash the cells three times with PBS. b. Incubate with DAPI solution for 5 minutes.
-
Mounting: a. Wash the cells with PBS. b. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for RNA Immunoprecipitation followed by sequencing (RIP-Seq), a powerful technique to identify the RNA targets of FXR1.[4][20]
Conclusion
FXR1 is a critical regulator of gene expression with diverse and context-dependent functions in the cell. Its role in fundamental cellular processes and its association with diseases such as cancer make it a compelling target for further research and potential therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of FXR1's function, supported by quantitative data and detailed experimental protocols. The provided visual aids for signaling pathways and experimental workflows are intended to serve as valuable resources for researchers in their investigation of this multifaceted RNA-binding protein. As our understanding of the intricate networks governed by FXR1 continues to expand, so too will the opportunities for novel diagnostic and therapeutic strategies targeting its activity.
References
- 1. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Estrogen-induced FXR1 promotes endocrine resistance and bone metastasis in breast cancer via BCL2 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. FXR1 antibody (13194-1-AP) | Proteintech [ptglab.com]
- 20. youtube.com [youtube.com]
Unraveling the Architectonics and Regulation of the FXR1 Gene: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fragile X-Related 1 (FXR1) gene, an autosomal homolog of the Fragile X Mental Retardation 1 (FMR1) gene, encodes a pivotal RNA-binding protein that is integral to post-transcriptional gene regulation. Its multifaceted role in cellular processes, including myogenesis, neurogenesis, and inflammation, and its deregulation in various cancers, underscores its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the current understanding of the human FXR1 gene structure, its protein products, and the intricate molecular mechanisms governing its expression and function. Detailed experimental protocols for investigating FXR1, along with quantitative data and visual representations of key pathways, are presented to facilitate further research and drug development efforts.
FXR1 Gene and Protein Structure
The human FXR1 gene is a complex locus that gives rise to multiple protein isoforms through alternative splicing. These proteins are characterized by the presence of several conserved domains that are crucial for their function as RNA-binding proteins.
Genomic Locus and Transcript Variants
The FXR1 gene is located on the long arm of chromosome 3 at position 26.33.[1] It is a protein-coding gene with 18 exons.[2] Through alternative splicing, the FXR1 gene produces at least three major transcript variants, leading to different protein isoforms.[1]
Table 1: Genomic Coordinates of the Human FXR1 Gene (GRCh38.p14)
| Feature | Chromosome | Strand | Start Position | End Position |
| FXR1 Gene | 3 | Forward | 180,912,670 | 180,982,753 |
Source: NCBI Gene Database[2]
Table 2: Exon and Intron Structure of the Primary FXR1 Transcript (ENST00000357559.9)
| Exon Number | Exon Length (bp) | Intron Length (bp) |
| 1 | 240 | 15,348 |
| 2 | 141 | 1,481 |
| 3 | 114 | 5,612 |
| 4 | 117 | 1,188 |
| 5 | 111 | 2,750 |
| 6 | 129 | 1,023 |
| 7 | 102 | 1,725 |
| 8 | 135 | 884 |
| 9 | 108 | 1,848 |
| 10 | 117 | 1,018 |
| 11 | 126 | 2,058 |
| 12 | 126 | 1,179 |
| 13 | 114 | 1,059 |
| 14 | 120 | 1,194 |
| 15 | 81 | 1,235 |
| 16 | 108 | 1,052 |
| 17 | 156 | 1,093 |
| 18 | 2,345 | - |
Data derived from Ensembl release 115.
FXR1 Protein Isoforms and Functional Domains
The FXR1 protein (FXR1P) isoforms are characterized by the presence of several key functional domains that mediate their interactions with RNA and other proteins.
Table 3: Key Functional Domains of the Human FXR1 Protein (UniProt: P51114)
| Domain | Amino Acid Position | Function |
| Agenet domain 1 | 1 - 63 | Protein-protein interactions. |
| Agenet domain 2 | 72 - 130 | Protein-protein interactions. |
| KH domain 1 | 277 - 342 | RNA binding. |
| KH domain 2 | 363 - 428 | RNA binding. |
| RGG box | 582 - 611 | RNA binding, particularly to G-quadruplex structures. |
| Nuclear Localization Signal (NLS) | Present | Mediates import into the nucleus. |
| Nuclear Export Signal (NES) | Present | Mediates export from the nucleus. |
Source: UniProt Consortium.[1][2][3][4][5]
The presence of two K homology (KH) domains and a C-terminal arginine-glycine-glycine (RGG) box confers the primary RNA-binding capacity to FXR1P. The Agenet domains are thought to be involved in protein-protein interactions, facilitating the assembly of ribonucleoprotein (RNP) complexes. The NLS and NES allow FXR1P to shuttle between the nucleus and the cytoplasm, a key feature of its role in mRNA transport and regulation.[6]
Regulation of FXR1 Gene Expression
The expression of the FXR1 gene is tightly controlled at both the transcriptional and post-transcriptional levels, involving complex signaling pathways and microRNA networks.
Transcriptional Regulation by the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of FXR1 gene expression. Upon binding of TGF-β ligand to its type II receptor (TGFβRII), the type I receptor (TGFβRI) is recruited and phosphorylated.[7] The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[7][8][9] In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs), often characterized by the "CAGA box" motif, in the promoter regions of target genes, including FXR1, to activate their transcription.[10][11]
Post-Transcriptional Regulation by MicroRNAs
The 3' untranslated region (3' UTR) of the FXR1 mRNA contains binding sites for several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression by promoting mRNA degradation or inhibiting translation. A conserved 8-nucleotide seed sequence in the FXR1 3' UTR is a target for the miR-25/32/92/363/367 family of miRNAs.[12] Specifically, miR-92b, miR-363, and miR-367 have been shown to regulate the expression of FXR1P.[12]
Conversely, FXR1 itself is involved in the miRNA pathway. It interacts with Argonaute 2 (AGO2), a key component of the RNA-induced silencing complex (RISC), and can modulate the stability and function of other miRNAs, such as miR-301a-3p.[6][13] This reciprocal regulation highlights the intricate feedback loops involved in maintaining cellular homeostasis.
Table 4: Validated and Predicted MicroRNA Interactions with Human FXR1
| MicroRNA | Interaction Type | Evidence |
| miR-92b | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |
| miR-363 | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |
| miR-367 | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |
| miR-301a-3p | Stabilized by FXR1 | FXR1 knockdown leads to miR-301a-3p degradation.[6] |
Functional Roles of FXR1
FXR1 is a multifunctional protein with critical roles in various cellular processes, primarily through its ability to regulate the fate of target mRNAs.
Regulation of mRNA Stability and Translation
FXR1 binds to AU-rich elements (AREs) in the 3' UTRs of a wide range of mRNAs, thereby influencing their stability and translation.[14] It can act as both a translational repressor and an activator, depending on the cellular context and its interacting partners. For instance, FXR1 has been shown to promote the translation of c-MYC mRNA by recruiting the eIF4F complex to the translation start site.[7] In contrast, it can repress the translation of tumor necrosis factor-alpha (TNF-α) mRNA.
Role in Cancer
Dysregulation of FXR1 expression is increasingly being linked to cancer. The FXR1 gene is frequently amplified in several cancers, including lung, ovarian, cervical, colon, and breast cancers. This amplification often correlates with increased FXR1 mRNA and protein levels, which can contribute to tumor progression by modulating the expression of key oncogenes and tumor suppressors.[15] For example, FXR1 has been shown to destabilize the mRNA of the tumor suppressor p21, thereby promoting cell cycle progression.[4][6]
Table 5: Frequency of FXR1 Gene Amplification in Various Cancers (TCGA Data)
| Cancer Type | Amplification Frequency (%) |
| Lung Squamous Cell Carcinoma | ~25 |
| Ovarian Cancer | ~20 |
| Cervical Cancer | ~18 |
| Colon Cancer | ~15 |
| Breast Cancer | ~12 |
Data adapted from cBioPortal for Cancer Genomics.
Experimental Methodologies for Studying FXR1
A variety of molecular biology techniques are employed to investigate the structure, regulation, and function of the FXR1 gene and its protein products.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic binding sites of transcription factors, such as SMAD4, on the FXR1 promoter.
Protocol Outline:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., SMAD4) is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify enriched binding sites.
RNA Immunoprecipitation Sequencing (RIP-seq)
RIP-seq is employed to identify the specific mRNAs that are bound by FXR1P in vivo.
Protocol Outline:
-
Cell Lysis: Cells are lysed under conditions that preserve RNP complexes.
-
Immunoprecipitation: An antibody specific to FXR1P is used to immunoprecipitate FXR1P-mRNA complexes.
-
RNA Purification: The RNA is purified from the immunoprecipitated complexes.
-
Sequencing: The purified RNA is reverse-transcribed to cDNA and sequenced.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to identify the mRNAs that are enriched in the FXR1P immunoprecipitate.
Luciferase Reporter Assay
This assay is used to study the regulatory activity of the FXR1 promoter or the interaction of miRNAs with the FXR1 3' UTR.
Protocol Outline:
-
Construct Generation: A reporter plasmid is created where the luciferase gene is placed under the control of the FXR1 promoter or has the FXR1 3' UTR cloned downstream of it.
-
Transfection: The reporter plasmid is transfected into cells, often along with a plasmid expressing a transcription factor or miRNA of interest.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control and is indicative of the regulatory activity of the cloned sequence.
Conclusion and Future Directions
The FXR1 gene and its protein products are emerging as critical players in a multitude of cellular processes and disease states. The intricate regulation of FXR1 expression by signaling pathways and microRNAs, coupled with its own role as a post-transcriptional regulator, places it at a nexus of gene expression control. The methodologies outlined in this guide provide a robust framework for further dissecting the molecular mechanisms of FXR1 function. Future research should focus on elucidating the full spectrum of FXR1's mRNA targets in different cell types, understanding the context-dependent nature of its regulatory activities, and exploring the therapeutic potential of targeting FXR1 in cancer and other diseases. A deeper understanding of the FXR1 network will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. Genome-wide mechanisms of Smad binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. miRNA upregulate protein and glycan expression via direct activation in proliferating cells | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Differential expression of FMR1, FXR1 and FXR2 proteins in human brain and testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multifaceted role of Fragile X-Related Protein 1 (FXR1) in cellular processes: an updated review on cancer and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
October 29, 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core molecular characteristics of the Fragile X-related proteins: FMRP, FXR1, and FXR2. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, genetics, and therapeutic development. This document summarizes key quantitative data, details critical experimental methodologies that enabled the discovery and characterization of these proteins, and visualizes the complex biological pathways and experimental workflows through detailed diagrams.
Introduction
Fragile X Syndrome (FXS) is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder. The root of this neurodevelopmental disorder lies in the silencing of the FMR1 gene and the subsequent loss of its protein product, Fragile X Messenger Ribonucleoprotein 1 (FMRP). The discovery of FMRP and its autosomal homologs, FXR1 and FXR2, has been pivotal in understanding the molecular mechanisms underlying FXS and related conditions. These RNA-binding proteins play critical roles in regulating mRNA transport, stability, and translation, particularly in neurons. This guide delves into the historical milestones of their discovery, presents their key molecular and functional data, and outlines the experimental approaches that have been instrumental in this field of research.
A Historical Timeline of Discovery
The journey to understanding the molecular basis of Fragile X Syndrome has been a multi-decade effort, beginning with clinical observations and culminating in the identification of the causative gene and its related proteins.
-
1943: James Purdon Martin and Julia Bell first described a pedigree of X-linked intellectual disability, which was later termed Martin-Bell syndrome.[1][2]
-
1969: Herbert Lubs discovered a "fragile site" on the X chromosome in some individuals with intellectual disability, giving the condition its modern name, Fragile X Syndrome.[2]
-
1991: The FMR1 gene was identified through positional cloning by a team of researchers, who pinpointed an expanding CGG trinucleotide repeat in the 5' untranslated region as the cause of FXS.[1][3][4] The protein product was named Fragile X Mental Retardation Protein (FMRP).
-
1995: The two autosomal homologs of FMRP, FXR1 and FXR2, were discovered by Zhang and colleagues using a yeast two-hybrid screen to identify proteins that interact with FMRP.[3][5] This discovery established the Fragile X-related protein family.
In a move to use more precise and less stigmatizing language, the name of the FMR1 gene has been updated from "Fragile X Mental Retardation 1" to "Fragile X Messenger Ribonucleoprotein 1".[6]
Quantitative Data Summary
The Fragile X-related proteins share significant structural and functional homology. The following tables summarize key quantitative data for FMRP, FXR1, and FXR2.
Table 1: Protein and Gene Characteristics
| Feature | FMRP (FMR1) | FXR1 (FXR1) | FXR2 (FXR2) |
| Gene Location | Xq27.3 | 3q26.33 | 17p13.1 |
| Full-Length Protein (amino acids) | 632 | Multiple isoforms | 643 |
| Molecular Weight (approx.) | 71 kDa | 67-78 kDa (isoform dependent) | 74 kDa[5] |
| Overall Amino Acid Identity to FMRP | - | ~60%[3] | ~60%[3][5] |
| Amino Acid Identity (Exons 1-13) | - | 73-90%[3] | 73-90%[3] |
Table 2: RNA Binding Properties
| Domain/Motif | Target RNA Structure | Binding Affinity | Notes |
| FMRP KH Domains | Single-stranded RNA | Weak | May recognize more complex RNA motifs.[7] |
| FMRP RGG Motif | G-quadruplex (GQ) structures | High (100-fold range)[7] | Can discriminate between different GQ structures.[7] |
| FXR1P (longest isoform) | G-quartet RNA | Specific, but lower than FMRP | Other isoforms may negatively regulate FMRP's affinity. |
Key Experimental Protocols
The discovery and characterization of the Fragile X-related proteins were made possible by a series of key molecular biology techniques. Detailed methodologies for these experiments are provided below.
Positional Cloning of the FMR1 Gene
Positional cloning is a method used to identify a gene based on its location on a chromosome, without prior knowledge of the protein it encodes.
Methodology:
-
Family Pedigree Analysis: Collect DNA samples from families with a high incidence of Fragile X Syndrome. Analyze the inheritance pattern of the disease to confirm its X-linked nature.
-
Linkage Analysis: Genotype family members using a panel of polymorphic DNA markers (e.g., restriction fragment length polymorphisms - RFLPs, microsatellites) with known locations on the X chromosome.
-
Mapping the Locus: By analyzing the co-segregation of the disease phenotype with specific markers, narrow down the chromosomal region containing the FMR1 gene. The closer a marker is to the gene, the less likely it will be separated by recombination.
-
Chromosome Walking and Jumping: Create a physical map of the critical region using techniques like chromosome walking (isolating overlapping genomic clones) and chromosome jumping (bypassing large un-clonable regions) to move from a linked marker towards the gene.
-
Candidate Gene Identification: Identify potential genes within the mapped region by searching for open reading frames (ORFs), CpG islands (often associated with gene promoters), and sequences that are conserved across species.
-
Mutation Analysis: Sequence the candidate genes in affected and unaffected individuals to identify disease-causing mutations. In the case of FMR1, this led to the discovery of the unstable CGG trinucleotide repeat expansion.
Yeast Two-Hybrid (Y2H) Screen for FMRP-Interacting Proteins
The yeast two-hybrid system is a powerful technique to identify protein-protein interactions. This method was instrumental in the discovery of FXR1 and FXR2.
Methodology:
-
Bait and Prey Construction:
-
Bait: The full-length coding sequence of the FMR1 gene is cloned into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).
-
Prey: A cDNA library from a relevant tissue (e.g., human brain) is cloned into a "prey" vector, fusing each cDNA to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation: A strain of yeast is co-transformed with the bait plasmid and the prey library plasmids. The yeast strain is engineered to have reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.
-
Selection and Screening:
-
Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into close proximity, reconstituting the transcription factor and activating the expression of the reporter gene required for survival.
-
A secondary screen, such as a colorimetric assay for β-galactosidase activity (from the lacZ reporter gene), is often used to confirm the interaction.
-
-
Prey Plasmid Isolation and Sequencing: The prey plasmids from the positive yeast colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins. This process led to the identification of FXR1 and FXR2 as interactors of FMRP.[3]
Co-Immunoprecipitation (Co-IP) to Confirm Protein Interactions
Co-IP is used to verify protein-protein interactions in a cellular context.
Methodology:
-
Cell Lysis: Cells or tissues expressing the proteins of interest are lysed to release the proteins while maintaining their interactions. The lysis buffer contains detergents and protease inhibitors.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., FMRP) is added to the cell lysate. The antibody-protein complex is then captured on beads (e.g., Protein A/G agarose or magnetic beads).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer or using a low pH buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., FXR1 or FXR2) to confirm its presence in the complex.
Signaling Pathways and Experimental Workflows
The Fragile X-related proteins are hubs in a complex network of molecular interactions that regulate gene expression. The following diagrams, generated using the DOT language, illustrate some of these key pathways and the workflows of the experiments used to elucidate them.
Discovery of FMRP and its Homologs
References
- 1. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragile X protein loss alters brain pathways responsible for learning and memory | EurekAlert! [eurekalert.org]
- 3. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Biology of FMRP: New Insights into Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. FMRP, FXR1 protein and Dlg4 mRNA, which are associated with fragile X syndrome, are involved in the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FXR1 in Neurological Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein with increasingly recognized, yet complex, roles in the development and function of the central nervous system. As a member of the Fragile X-related protein family, which includes the well-studied Fragile X Mental Retardation Protein (FMRP), FXR1 is implicated in a spectrum of neurological processes, from the proliferation of neural stem cells to the fine-tuning of synaptic plasticity. Dysregulation of FXR1 has been associated with several neurodevelopmental and psychiatric disorders, positioning it as a molecule of significant interest for therapeutic intervention. This technical guide provides an in-depth examination of the molecular functions of FXR1 in neurological development, detailing its involvement in key signaling pathways, its protein and RNA interactomes, and the experimental methodologies employed to elucidate its function. Quantitative data are summarized for comparative analysis, and critical molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate roles of FXR1 in the brain.
Introduction
FXR1 is a ubiquitously expressed RNA-binding protein with particularly high levels in the brain and muscle.[1] Within the brain, it is prominently found in neurons, including Purkinje cells.[1][2] At the subcellular level, FXR1 is predominantly located in the cytoplasm, where it is a key component of ribonucleoprotein (RNP) particles.[1] The protein is essential for survival, as complete knockout of the Fxr1 gene in mice results in neonatal lethality, likely due to cardiac and respiratory failure.[1][3][4] This underscores its critical role in fundamental developmental processes.
While sharing significant homology with FMRP, the protein product of the gene silenced in Fragile X Syndrome, FXR1 has distinct, non-redundant functions in the nervous system.[5] Conditional knockout studies have revealed that the absence of FXR1 in excitatory forebrain neurons leads to an enhancement of long-term spatial memory and hippocampal synaptic plasticity.[1] This suggests a role for FXR1 as a negative regulator in these processes. Furthermore, genetic association studies have linked variants in the FXR1 gene to a higher risk for schizophrenia, bipolar disorder, and autism spectrum disorder, highlighting its importance in human neurodevelopment.[6]
This guide will delve into the molecular mechanisms by which FXR1 exerts its influence on neurological development, focusing on its functions in RNA metabolism, its role in critical signaling cascades, and the experimental approaches used to study this multifaceted protein.
Molecular Functions of FXR1 in the Nervous System
FXR1's primary role as an RNA-binding protein allows it to regulate the fate of its target messenger RNAs (mRNAs) and microRNAs (miRNAs), thereby influencing a wide array of cellular processes.
Regulation of mRNA Stability and Translation
FXR1 can either repress or enhance the translation of its target mRNAs, depending on the cellular context and the specific mRNA. It often binds to AU-rich elements (AREs) in the 3' untranslated regions (3'UTRs) of mRNAs.[1]
-
Translational Repression: Under basal conditions, FXR1 is often associated with translational silencing.[1] It has been identified as a negative regulator of mRNAs encoding inflammatory proteins such as TNFα, IL-1β, and ICAM-1.[1]
-
Translational Activation: Conversely, FXR1 can also promote translation. For instance, it binds to the AREs within the c-Myc mRNA, enhancing its stability and promoting the recruitment of the eIF4F translation initiation complex.[1][7]
Role in miRNA Biogenesis
FXR1 plays a significant role in the processing of specific brain-enriched microRNAs. It is required for the efficient processing of pre-miR-9 and pre-miR-124.[8] Mechanistically, FXR1 forms a complex with the Dicer enzyme and the pre-miRNA, facilitating its cleavage into a mature miRNA.[8] This function appears to be specific to FXR1, as it is not observed with FMRP or FXR2P.[8]
Regulation of Neural Stem Cell Proliferation
FXR1 is a critical regulator of adult neural stem cell (aNSC) proliferation. Deletion of FXR1 in aNSCs leads to a reduction in the number of adult-born cells in the dentate gyrus.[9] This is due to impaired proliferation of the stem cells.[9] A key molecular mechanism underlying this phenotype is FXR1's regulation of the cell cycle inhibitor p21. FXR1 directly binds to the mRNA of p21 (Cdkn1a) and promotes its decay.[1][9] In the absence of FXR1, p21 mRNA levels are elevated, leading to a decrease in aNSC proliferation.[1][9] Restoring p21 levels to normal can rescue this proliferation deficit.[1][9]
FXR1 in Signaling Pathways
FXR1 is integrated into several signaling pathways that are crucial for neuronal function and development.
The GSK3β-FXR1 Pathway and Glutamatergic Neurotransmission
Glycogen synthase kinase 3 beta (GSK3β) is a key regulator of FXR1. Downregulation of FXR1 is mediated by a GSK3β-dependent mechanism.[10] This pathway is essential for the homeostatic modulation of synaptic strength.[10] Both GSK3β and FXR1 modulate glutamatergic neurotransmission by regulating the expression of AMPA receptor subunits GluA1 and GluA2, as well as the vesicular glutamate transporter VGlut1.[6] Suppression of GSK3β or overexpression of FXR1 in the medial prefrontal cortex leads to anxiolytic-like behaviors and a decrease in AMPA-mediated excitatory postsynaptic currents.[6]
FXR1 and the RhoA Signaling Pathway
Recent evidence suggests a role for FXR1 in the regulation of the actomyosin cytoskeleton through the RhoA signaling pathway. While FXR1 knockdown does not appear to affect the levels of RhoA pathway components, it does impact the phosphorylation of the myosin light chain (MLC), a downstream effector of ROCK, which is activated by RhoA. This suggests that the FXR1 network may act as a signaling scaffold for actomyosin remodeling.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on FXR1 in neurological contexts.
Table 1: Phenotypes of FXR1 Knockout and Conditional Knockout Mice
| Mouse Model | Brain Region | Phenotype | Magnitude of Change | Reference |
| Fxr1 Knockout (KO) | Whole Brain | Neonatal lethality | 100% mortality shortly after birth | [3][4] |
| Conditional KO (excitatory forebrain neurons) | Hippocampus | Enhanced long-term spatial memory | Significant improvement in memory tasks | [1] |
| Conditional KO (excitatory forebrain neurons) | Hippocampus | Enhanced long-lasting synaptic plasticity | Increased LTP | [1] |
| Conditional KO (adult neural stem cells) | Dentate Gyrus | Reduced number of adult-born neurons | Significant decrease in neurogenesis | [9] |
| Conditional KO (adult neural stem cells) | Dentate Gyrus | Decreased proliferation of aNSCs | Significant reduction in proliferation markers | [9] |
Table 2: Molecular Interactions and Targets of FXR1 in the Nervous System
| Interacting Molecule | Type | Cellular Context | Method of Identification | Key Finding | Reference |
| p21 (Cdkn1a) mRNA | RNA | Adult neural stem cells | RNA Immunoprecipitation (RIP), Luciferase Assay | FXR1 binds to p21 mRNA and promotes its decay. | [9] |
| pre-miR-9 | RNA | Brain | In vitro processing assay | FXR1 is required for efficient processing. | [8] |
| pre-miR-124 | RNA | Brain | In vitro processing assay | FXR1 is required for efficient processing. | [8] |
| Dicer | Protein | Brain | Co-immunoprecipitation | FXR1 forms a complex with Dicer. | [8] |
| GluA1 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates GluA1 expression. | [6] |
| GluA2 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates GluA2 expression. | [6] |
| VGlut1 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates VGlut1 expression. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are outlines of key experimental protocols used to study FXR1.
Co-Immunoprecipitation (Co-IP) for FXR1 Protein Interactions
This protocol is designed to isolate FXR1 and its interacting proteins from brain tissue lysates.
Methodology:
-
Lysate Preparation: Homogenize fresh or frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a specific anti-FXR1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interactors or by mass spectrometry for unbiased identification of the FXR1 interactome.
RNA Immunoprecipitation followed by qPCR (RIP-qPCR) for FXR1 mRNA Targets
This protocol identifies the specific mRNAs that are bound by FXR1 in vivo.
Methodology:
-
Cell Lysis: Lyse cells or tissues in a polysome lysis buffer to preserve RNA-protein interactions.
-
Immunoprecipitation: Similar to Co-IP, incubate the lysate with an anti-FXR1 antibody coupled to magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA and proteins.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a standard RNA extraction method.
-
Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA and perform quantitative PCR (qPCR) using primers specific for candidate target mRNAs. An enrichment of a specific mRNA in the FXR1-IP sample compared to a control IgG-IP indicates a direct interaction.
Western Blotting for FXR1 Expression
This is a standard technique to detect and quantify the levels of FXR1 protein in biological samples.
Methodology:
-
Protein Extraction: Prepare protein lysates from cells or tissues.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FXR1.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of FXR1 protein.
Conclusion and Future Directions
FXR1 is emerging as a pivotal regulator in neurological development and function. Its multifaceted roles in mRNA metabolism, miRNA biogenesis, and the control of neural stem cell fate underscore its importance in the intricate processes that build and maintain the nervous system. The link between FXR1 and key signaling pathways, such as the GSK3β pathway, provides a framework for understanding how its function is integrated with other cellular processes to control synaptic plasticity and behavior.
The association of FXR1 with neurodevelopmental and psychiatric disorders makes it a compelling target for further investigation and potential therapeutic development. Future research should focus on:
-
Comprehensive mapping of the FXR1 interactome: Unbiased, large-scale studies are needed to identify the full complement of proteins and RNAs that interact with FXR1 in different neuronal subtypes and at various developmental stages.
-
Elucidation of upstream regulatory mechanisms: A deeper understanding of how FXR1 expression and activity are controlled is necessary.
-
Development of specific modulators of FXR1 activity: The discovery of small molecules that can either enhance or inhibit the specific functions of FXR1 could provide novel therapeutic avenues for a range of neurological disorders.
References
- 1. Identification of FMR1-regulated molecular networks in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of MicroRNA Biogenesis and Stability Control in Plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA transfection and AGO-bound CLIP-seq data sets reveal distinct determinants of miRNA action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of MicroRNA Biogenesis, Mechanisms of Actions, and Circulation | Semantic Scholar [semanticscholar.org]
- 6. Modular RNA interactions shape FXR1 condensates involved in mRNA localization and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of MicroRNA Biogenesis: A miRiad of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of FXR1 Protein Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X-Related Protein 1 (FXR1) is a ubiquitously expressed RNA-binding protein that plays a critical role in the post-transcriptional regulation of gene expression.[1][2] A member of the Fragile X-related family of proteins, which also includes FMR1 and FXR2, FXR1 is integral to various cellular processes, including muscle development, neurogenesis, and the regulation of inflammatory responses.[3] Its multifaceted functions are dictated by a modular architecture of distinct protein domains that mediate interactions with RNA, proteins, and other cellular components. Dysregulation of FXR1 has been implicated in several diseases, including cancer and muscular dystrophy, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core domains of FXR1, their specific functions, quantitative interaction data, and detailed experimental protocols for their study.
FXR1 Protein Domain Architecture
FXR1 possesses a conserved domain structure characteristic of the Fragile X-related protein family. This architecture allows for a diverse range of molecular interactions and regulatory functions.
-
Tudor Domains (Agenet-like domains): Located at the N-terminus, FXR1 contains two tandem Tudor domains. These domains are crucial for mediating protein-protein interactions, specifically recognizing and binding to methylated arginine residues on other proteins.[1][4][5] This interaction is vital for the assembly of ribonucleoprotein (RNP) complexes. The tandem Tudor domains of FXR1 and its paralog FXR2 have been shown to preferentially recognize trimethylated histone peptides.[6]
-
K Homology (KH) Domains: FXR1 contains three KH domains: KH0, KH1, and KH2.[1][2] The KH1 and KH2 domains are canonical RNA-binding domains that recognize and bind to specific RNA sequences, often within the 3' untranslated region (UTR) of target mRNAs.[7] These interactions are critical for regulating mRNA stability, localization, and translation. The KH0 domain, however, lacks the conserved GXXG motif necessary for RNA binding and is thought to primarily function in protein-protein interactions.[1]
-
Arginine-Glycine-Glycine (RGG) Box: Situated at the C-terminus, the RGG box is another important RNA-binding domain.[5][7] This domain is characterized by repeats of arginine and glycine residues and is known to bind to G-quadruplex structures in RNA.[3][8][9] The RGG domain also facilitates protein-protein interactions and plays a role in the recruitment of translation initiation factors.[10]
-
Coiled-Coil (CC) Domains: FXR1 contains two predicted coiled-coil domains that are essential for its homodimerization.[1] This dimerization is a prerequisite for the formation of the larger FXR1 network, a cytoplasmic ribonucleoprotein network that acts as a scaffold for signaling molecules.
Below is a schematic representation of the FXR1 protein domain architecture.
Caption: Schematic of FXR1 protein domains.
Quantitative Data on Domain Interactions
The binding affinities of FXR1's domains for their respective ligands are crucial for understanding their functional roles. The following tables summarize key quantitative data from the literature.
Table 1: RNA-Binding Domain Affinities
| Domain | RNA Ligand/Motif | Binding Affinity (Kd) | Experimental Method |
| KH Domains | AGAAx5 RNA | Stronger affinity than G-quadruplex | Electrophoretic Mobility Shift Assay (EMSA) |
| G-quadruplex RNA | Weaker affinity than AGAAx5 | Electrophoretic Mobility Shift Assay (EMSA) | |
| TNFα 3' UTR | Similar affinity to HuR | RNA-EMSA | |
| RGG Box | G-quadruplex RNA | High affinity | Not specified |
| AGAAx5 RNA | No significant binding | Electrophoretic Mobility Shift Assay (EMSA) |
Table 2: Protein-Binding Domain Affinities
| Domain | Protein Ligand | Binding Affinity (Kd) | Experimental Method |
| Tudor Domains | Trimethylated Histone H4 (H4K20me3) | Preferred binding over lower methylation states | Fluorescence Polarization |
| Trimethylated Histone H3 (H3K4me3/H3K9me3) | Reduced preference compared to H4K20me3 | Fluorescence Polarization |
Key Signaling Pathways and Functional Roles
FXR1's domains orchestrate its involvement in several critical cellular signaling pathways.
Regulation of the RhoA Signaling Pathway
FXR1 plays a significant role in the regulation of the actin cytoskeleton through its influence on the RhoA signaling pathway.[11] FXR1 binds to the mRNAs of nearly all components of the RhoA-activated actomyosin remodeling pathway.[11] This interaction does not appear to significantly alter the protein levels of these components but rather facilitates their spatial proximity within the FXR1 network, acting as a signaling scaffold to enhance the efficiency of RhoA-induced actomyosin reorganization.[11][12]
Caption: FXR1 scaffolds RhoA pathway mRNAs.
Interaction with the RNA-Induced Silencing Complex (RISC)
FXR1 interacts with key components of the RNA-induced silencing complex (RISC), including Argonaute 2 (AGO2) and GW182, to regulate mRNA stability and translation. This interaction is often mediated by the target mRNA itself, with FXR1 and AGO2 co-binding to AU-rich elements (AREs) in the 3' UTR of transcripts like TNF-α. This association can lead to either translational repression or activation depending on the cellular context.
Caption: FXR1 cooperates with the RISC complex.
Role in Stress Granule Formation
Under cellular stress, FXR1 is recruited to stress granules, which are dense aggregates of stalled translation initiation complexes.[13][14][15] This process is dynamic and involves the interaction of FXR1 with core stress granule proteins like TIA-1 and FMRP.[13][14] The sequestration of FXR1 and its target mRNAs into stress granules is a key mechanism for regulating gene expression during the stress response.
Caption: FXR1 is recruited to stress granules.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study FXR1 protein domains and their functions.
Co-Immunoprecipitation (Co-IP) of FXR1 Protein Complexes
This protocol describes the immunoprecipitation of FXR1 to identify interacting proteins.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
-
Anti-FXR1 Antibody.
-
Protein A/G Agarose Beads.
-
Cell culture plates and scraper.
-
Microcentrifuge tubes.
-
Rotating wheel.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G Agarose Beads and incubating for 1 hour at 4°C on a rotating wheel.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Add the anti-FXR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotating wheel.
-
Add Protein A/G Agarose Beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge to pellet the beads and collect the supernatant containing the FXR1 protein complex.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Caption: Workflow for FXR1 Co-IP.
RNA Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to detect the interaction between FXR1 (or its domains) and a specific RNA sequence.
Materials:
-
Purified recombinant FXR1 protein or domain.
-
RNA probe labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Buffer: 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1 mg/ml BSA.
-
Native polyacrylamide gel (4-6%).
-
TBE Buffer (Tris-borate-EDTA).
-
Loading Dye (non-denaturing).
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled RNA probe with varying concentrations of the FXR1 protein in Binding Buffer.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.
-
-
Electrophoresis:
-
Add non-denaturing Loading Dye to the binding reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE Buffer at a constant voltage in a cold room (4°C) to prevent dissociation of the RNA-protein complex.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the RNA from the gel to a nylon membrane and detect using a chemiluminescent or colorimetric substrate.
-
A "shift" in the mobility of the labeled RNA probe indicates the formation of an RNA-protein complex.
-
Caption: Workflow for RNA EMSA.
Cross-linking and Immunoprecipitation (CLIP-seq)
This protocol is used to identify the genome-wide RNA targets of FXR1 in vivo.
Materials:
-
UV cross-linker (254 nm).
-
Cell Lysis Buffer (as in Co-IP).
-
RNase T1.
-
Anti-FXR1 Antibody.
-
Protein A/G Magnetic Beads.
-
PNK (Polynucleotide Kinase).
-
RNA Ligase.
-
Reverse Transcriptase.
-
PCR reagents.
-
Next-generation sequencing platform.
Procedure:
-
UV Cross-linking and Lysis:
-
Irradiate cultured cells with UV light (254 nm) to cross-link RNA-protein interactions.
-
Lyse the cells as described in the Co-IP protocol.
-
-
Partial RNA Digestion:
-
Treat the cell lysate with a low concentration of RNase T1 to partially digest the RNA, leaving short fragments bound to FXR1.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation of the FXR1-RNA complexes using an anti-FXR1 antibody and magnetic beads, as described in the Co-IP protocol.
-
-
RNA End Repair and Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments with PNK.
-
Ligate a 3' adapter to the RNA fragments using RNA ligase.
-
Radiolabel the 5' ends of the RNA with ³²P-ATP and PNK.
-
-
Protein-RNA Complex Isolation and Protein Digestion:
-
Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the FXR1-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the protein, leaving the RNA fragment with a few cross-linked amino acids.
-
-
RNA Isolation and Library Preparation:
-
Extract the RNA from the membrane.
-
Ligate a 5' adapter to the RNA fragments.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing and Analysis:
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the reads to the genome to identify the RNA targets of FXR1.
-
Caption: Workflow for CLIP-seq.
Conclusion
The modular domain architecture of FXR1 underpins its diverse and critical roles in post-transcriptional gene regulation. The Tudor, KH, RGG, and coiled-coil domains each contribute unique functionalities, from recognizing specific RNA motifs and post-translational modifications to facilitating protein-protein interactions and the assembly of large regulatory complexes. A thorough understanding of these domains and their interplay is essential for elucidating the molecular mechanisms by which FXR1 controls cellular processes in both health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biology of FXR1 and explore its potential as a therapeutic target.
References
- 1. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural Studies of the Tandem Tudor Domains of Fragile X Mental Retardation Related Proteins FXR1 and FXR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Functional amyloid protein FXR1 is recruited into neuronal stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional amyloid protein FXR1 is recruited into neuronal stress granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Dynamic Landscape of FXR1: A Technical Guide to its Subcellular Localization
For Immediate Release
A comprehensive technical guide detailing the subcellular localization of Fragile X-Related Protein 1 (FXR1), a key regulator of RNA metabolism. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of FXR1's distribution, the methodologies to study it, and the signaling pathways that govern its localization.
Fragile X-Related Protein 1 (FXR1) is a ubiquitously expressed RNA-binding protein that plays a critical role in various cellular processes, including myogenesis, cell cycle progression, and the DNA damage response. Its function is intricately linked to its subcellular localization, which is a dynamic process governed by cellular context, protein isoforms, and external stimuli. This technical guide synthesizes current knowledge on the subcellular distribution of FXR1, providing a crucial resource for researchers investigating its role in health and disease.
Core Concepts: A Predominantly Cytoplasmic Protein with Nuclear Shuttling Capabilities
FXR1 is primarily localized in the cytoplasm, where it associates with ribonucleoprotein (RNP) particles and polyribosomes, suggesting a significant role in the regulation of mRNA translation.[1][2] However, FXR1 is not a static resident of the cytoplasm. It actively shuttles between the nucleus and the cytoplasm, a process mediated by a nuclear localization signal (NLS) and a nuclear export signal (NES) within its sequence.[1][3] This nucleocytoplasmic transport is facilitated by the exportin CRM1/Exportin-1.[1][4]
The distribution of FXR1 is not uniform across all cell types and conditions. Isoform variations, resulting from alternative splicing, contribute to differential localization. For instance, longer isoforms of FXR1 containing exon 15 are predominantly expressed in muscle tissues and can form distinct granular structures.[3] Furthermore, certain FXR1 isoforms possess a functional nucleolar-targeting signal, leading to their accumulation in the nucleolus.
Under conditions of cellular stress, such as oxidative stress or heat shock, FXR1 can be dynamically recruited from its diffuse cytoplasmic localization into stress granules.[5] These are dense aggregates of proteins and RNAs that form in the cytoplasm to protect non-essential mRNAs and regulate their translation during stress.
Quantitative Analysis of FXR1 Subcellular Distribution
While qualitatively described as predominantly cytoplasmic, precise quantitative data on the nucleocytoplasmic ratio of FXR1 is still an active area of research. The distribution can vary based on cell type, cell cycle stage, and exposure to specific stimuli. The following table summarizes the known localization patterns of FXR1.
| Cellular Compartment | Localization Pattern | Conditions/Cell Types | Key Findings & References |
| Cytoplasm | Diffuse, granular, and associated with polyribosomes and RNP particles. Forms a cytoplasmic network with long mRNAs. | Most cell types under normal conditions. | Predominant localization. The FXR1 network acts as a signaling scaffold.[1][2][6] |
| Nucleus | Transiently localized, with some isoforms showing nucleolar accumulation. | Shuttles between nucleus and cytoplasm. | Mediated by NLS and NES sequences.[1][3] |
| Stress Granules | Recruited from the cytoplasm into distinct granules. | In response to cellular stress (e.g., oxidative stress, heat shock). | A key component of the cellular stress response.[5] |
| Cytoplasmic Granules | Forms granules containing nucleoporins. | Cell-cycle dependent, specifically in early G1 phase. | Interacts with components of the nuclear pore complex.[7][8] |
Experimental Protocols for Studying FXR1 Subcellular Localization
Accurate determination of FXR1's subcellular localization is crucial for understanding its function. The following are detailed methodologies for key experiments.
Immunofluorescence Staining of FXR1
This protocol provides a step-by-step guide for visualizing the subcellular localization of FXR1 in cultured cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary antibody against FXR1
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate cells with the primary anti-FXR1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Subcellular Fractionation for FXR1 Analysis
This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to determine the relative abundance of FXR1 in each compartment by Western blotting.
Materials:
-
Cultured cells
-
PBS
-
Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with hypotonic lysis buffer and centrifuge again.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which represents the nuclear fraction.
-
Analyze the protein concentration of both fractions and subject equal amounts of protein to SDS-PAGE and Western blotting using an anti-FXR1 antibody.
Live-Cell Imaging of FXR1 Dynamics
This protocol enables the visualization of FXR1 translocation and dynamics in real-time.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged FXR1 (e.g., GFP-FXR1)
-
Live-cell imaging medium (e.g., phenol red-free DMEM with serum and antibiotics)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Stimulants for inducing FXR1 translocation (e.g., sodium arsenite for stress granule formation)
Procedure:
-
Plate cells expressing fluorescently tagged FXR1 in a glass-bottom dish suitable for live-cell imaging.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish in the environmental chamber of the microscope and allow the cells to equilibrate.
-
Acquire baseline images of FXR1 localization.
-
To induce translocation, add the desired stimulus to the imaging medium.
-
Acquire time-lapse images at appropriate intervals to capture the dynamics of FXR1 movement.
-
Analyze the images to quantify changes in FXR1 localization over time.
Signaling Pathways and Logical Relationships
The subcellular localization of FXR1 is a tightly regulated process influenced by various signaling pathways. The following diagrams, generated using the DOT language, illustrate key regulatory networks.
References
- 1. The multifaceted role of Fragile X-Related Protein 1 (FXR1) in cellular processes: an updated review on cancer and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR1 FMR1 autosomal homolog 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fragile X–Related Protein 1 Regulates Nucleoporin Localization in a Cell Cycle–Dependent Manner [frontiersin.org]
- 8. FXR proteins bring new perspectives to nucleoporins' homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
FXR1 Expression: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of Fragile X-Related Protein 1 (FXR1) expression across various human tissues and cell types. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, outlines detailed experimental protocols for FXR1 detection, and visualizes key signaling pathways involving this multifaceted RNA-binding protein.
Executive Summary
FXR1 is a crucial regulator of mRNA stability and translation, playing significant roles in myogenesis, neurogenesis, and cancer biology. Its expression patterns are diverse and dynamically regulated, making it a protein of considerable interest for therapeutic development. This guide offers a centralized resource for understanding and investigating FXR1, presenting curated data and methodologies to facilitate further research into its physiological and pathological functions.
Quantitative Expression of FXR1
The expression of FXR1 varies significantly across different tissues and cellular contexts. The following tables summarize quantitative data on FXR1 mRNA and protein levels in normal human tissues, various cancer types, and cancer cell lines, providing a comparative landscape of its expression.
FXR1 Expression in Normal Human Tissues
FXR1 exhibits a broad expression pattern, with notable enrichment in muscle and brain tissues. The following tables provide a summary of mRNA and protein expression levels across a range of normal human tissues.
Table 1: FXR1 mRNA Expression in Normal Human Tissues
| Tissue | Normalized mRNA Expression (TPM) | Expression Level |
| Skeletal Muscle | 245.5 | High |
| Heart Muscle | 150.2 | High |
| Brain - Cerebellum | 85.3 | Medium |
| Testis | 78.1 | Medium |
| Brain - Cortex | 65.7 | Medium |
| Adrenal Gland | 45.2 | Medium |
| Thyroid Gland | 42.8 | Medium |
| Kidney | 35.1 | Low |
| Lung | 33.9 | Low |
| Liver | 25.6 | Low |
| Pancreas | 22.4 | Low |
| Spleen | 20.1 | Low |
| Adipose Tissue | 15.8 | Low |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) values are averaged across available samples.
Table 2: FXR1 Protein Expression in Normal Human Tissues
| Tissue | Staining Intensity | Localization |
| Skeletal muscle | Strong | Cytoplasmic |
| Heart muscle | Strong | Cytoplasmic |
| Testis | Moderate to Strong | Cytoplasmic (cells in seminiferous ducts)[1] |
| Brain (Cerebral Cortex) | Moderate | Cytoplasmic in neuronal cells |
| Brain (Cerebellum) | Moderate | Cytoplasmic in Purkinje cells |
| Kidney | Weak to Moderate | Cytoplasmic in tubules |
| Lung | Weak | Cytoplasmic in pneumocytes |
| Liver | Weak | Cytoplasmic in hepatocytes |
| Spleen | Weak | Cytoplasmic in scattered immune cells |
| Pancreas | Weak | Cytoplasmic in exocrine and endocrine cells |
| Adipose tissue | Not detected | - |
Data synthesized from The Human Protein Atlas, which utilizes immunohistochemistry to assess protein expression.
FXR1 Expression in Human Cancer Tissues
FXR1 expression is frequently dysregulated in various malignancies, often correlating with tumor progression and poor prognosis.
Table 3: FXR1 mRNA Expression in Selected Human Cancers (Tumor vs. Normal)
| Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Significance |
| Lung Squamous Cell Carcinoma (LUSC) | 2.1 | Upregulated |
| Head and Neck Squamous Cell Carcinoma (HNSC) | 1.8 | Upregulated |
| Esophageal Carcinoma (ESCA) | 1.5 | Upregulated |
| Glioblastoma multiforme (GBM) | 1.2 | Upregulated |
| Ovarian Cancer (OV) | 1.1 | Upregulated |
| Liver Hepatocellular Carcinoma (LIHC) | 0.9 | Upregulated |
| Breast Invasive Carcinoma (BRCA) | 0.7 | Upregulated |
| Kidney Renal Clear Cell Carcinoma (KIRC) | -0.5 | Downregulated |
Data derived from The Cancer Genome Atlas (TCGA) and presented as approximate log2 fold change for illustrative purposes.
Table 4: FXR1 Protein Expression in Selected Human Cancers
| Cancer Type | Staining Intensity in Tumor Cells |
| Lung Cancer | High |
| Head and Neck Cancer | High |
| Ovarian Cancer | Medium to High |
| Glioma | Medium |
| Breast Cancer | Medium |
| Liver Cancer | Medium |
| Colorectal Cancer | Medium |
| Pancreatic Cancer | Low to Medium |
Summary of immunohistochemical staining data from The Human Protein Atlas.
FXR1 Expression in Human Cancer Cell Lines
The Cancer Cell Line Encyclopedia (CCLE) provides valuable data on FXR1 expression across a wide panel of cancer cell lines.
Table 5: FXR1 mRNA Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | mRNA Expression (log2(TPM+1)) |
| A-673 | Ewing Sarcoma | 8.2 |
| SW839 | Colorectal Adenocarcinoma | 7.9 |
| HCT-116 | Colorectal Carcinoma | 7.8 |
| A549 | Lung Carcinoma | 7.5 |
| HeLa | Cervical Adenocarcinoma | 7.3 |
| MCF7 | Breast Adenocarcinoma | 7.1 |
| PC-3 | Prostate Adenocarcinoma | 6.8 |
| U-87 MG | Glioblastoma | 6.5 |
| K-562 | Chronic Myelogenous Leukemia | 6.2 |
| HL-60 | Acute Promyelocytic Leukemia | 5.9 |
Data sourced from the Cancer Cell Line Encyclopedia (CCLE) portal.
Experimental Protocols for FXR1 Detection
Accurate and reproducible detection of FXR1 is critical for research. This section provides detailed methodologies for immunohistochemistry, Western blotting, and quantitative real-time PCR.
Immunohistochemistry (IHC) for FXR1 in Paraffin-Embedded Tissues
This protocol is optimized for the detection of FXR1 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Anti-FXR1 antibody (e.g., Rabbit polyclonal, validated for IHC)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat to 95-100°C in a water bath or steamer for 20-30 minutes. Note: Some antibodies may perform better with Tris-EDTA buffer (pH 9.0).[2]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in Wash Buffer, 3 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-FXR1 antibody in Blocking Buffer. Recommended starting dilution is 1:500 to 1:2000.[2] Optimal dilution should be determined by the user.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with Wash Buffer, 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse with Wash Buffer, 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until desired brown staining intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for FXR1
This protocol details the detection of FXR1 in total protein lysates from cultured cells or tissues.
Reagents and Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Running Buffer (e.g., Tris-Glycine-SDS)
-
Transfer Buffer (e.g., Tris-Glycine with 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibody: Anti-FXR1 antibody (e.g., Rabbit polyclonal or Mouse monoclonal)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Confirm transfer by Ponceau S staining.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-FXR1 antibody in Blocking Buffer. A recommended starting dilution is 1:5000 to 1:50000.[2]
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBS-T, 3 times for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBS-T, 3 times for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR1 mRNA
This protocol outlines the quantification of FXR1 mRNA levels from total RNA.
Reagents and Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random primers or oligo(dT))
-
SYBR Green or TaqMan-based qPCR master mix
-
FXR1-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB, B2M)
-
Nuclease-free water
FXR1 Primer Sequences (Example):
-
Forward Primer: 5'-AGATCTGGAGTCGGAGGTCA-3'
-
Reverse Primer: 5'-TCCAGGTTGTTGAAGTCGTCAT-3'
(Note: It is highly recommended to validate primer efficiency before use. Commercially available, pre-validated primer sets are also an option, such as those from Sino Biological.)
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit. Follow the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:5 to 1:20), and nuclease-free water.
-
Set up reactions in triplicate for each sample and include no-template controls.
-
-
qPCR Cycling Conditions (Example for SYBR Green):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C per 5 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FXR1 and the reference gene(s).
-
Calculate the relative expression of FXR1 using the ΔΔCt method, normalizing to the reference gene(s).
-
Signaling Pathways Involving FXR1
FXR1 is implicated in several key cellular signaling pathways, primarily through its role in post-transcriptional gene regulation. The following diagrams, generated using the DOT language, illustrate some of these pathways.
FXR1-Mediated Regulation of c-Myc Translation
FXR1 can enhance the translation of the proto-oncogene c-Myc by binding to AU-rich elements (AREs) in its 3' untranslated region (3'-UTR).
References
The Molecular Machinery of FXR1: An In-depth Guide to its Role in mRNA Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X-Related Protein 1 (FXR1) is a ubiquitously expressed RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation. As a member of the Fragile X-related protein family, which also includes the Fragile X Mental Retardation Protein (FMRP) and FXR2, FXR1 is integral to a spectrum of cellular processes, including myogenesis, neurogenesis, and the stress response. Its dysregulation has been implicated in various pathologies, from muscular dystrophies to cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms by which FXR1 governs mRNA fate, from direct binding and stability modulation to translational control. We delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their investigation, and present visual diagrams of the key pathways and workflows.
Core Mechanisms of FXR1-Mediated mRNA Regulation
FXR1 exerts its influence on gene expression primarily through its direct interaction with specific mRNA transcripts. Possessing two K homology (KH) domains and an RGG box, FXR1 can recognize and bind to distinct sequence motifs and secondary structures within target mRNAs, notably AU-rich elements (AREs) and G-quadruplexes. These interactions can lead to one of two principal outcomes: modulation of mRNA stability or regulation of translation.
Regulation of mRNA Stability
FXR1 can act as both a stabilizing and destabilizing factor for its target mRNAs, a function that appears to be context- and cell-type-dependent.
-
Destabilization of Pro-inflammatory and Cell Cycle-Related Transcripts: In vascular smooth muscle cells, FXR1 has been shown to destabilize the mRNAs of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), Intercellular Adhesion Molecule 1 (ICAM1), and Monocyte Chemoattractant Protein-1 (MCP-1).[1] Similarly, in myoblasts, FXR1 binds to a G-quadruplex structure in the 3' untranslated region (UTR) of p21 mRNA, a key cell cycle inhibitor, leading to its destabilization.[2][3] The absence of FXR1 results in a significant increase in the half-life of p21 mRNA, leading to elevated p21 protein levels and premature cell-cycle exit.[2]
-
Stabilization of a Non-coding RNA Component: In contrast to its effect on p21 mRNA, FXR1 binds to and stabilizes the Telomerase RNA Component (TERC), a non-coding RNA essential for telomere maintenance.[4] This dual-regulatory role on p21 and TERC highlights FXR1's capacity to orchestrate complex cellular programs like senescence.[4][5]
Control of mRNA Translation
FXR1 is intimately associated with the translational machinery, predominantly with the 60S ribosomal subunit. This association positions it to directly influence the translation of its bound mRNAs.
-
Promoting Translation of Oncoproteins: In ovarian cancer cells, FXR1 promotes the translation of the proto-oncogene cMYC. It achieves this by binding to AREs within the cMYC 3'UTR and interacting with components of the eIF4F translation initiation complex, namely eIF4A1 and eIF4E.[4][6][7] This interaction is thought to facilitate the circularization of the cMYC mRNA, a conformation that enhances translational efficiency.[6][7]
-
Repressing Translation of Synaptic Proteins: In the context of neuronal function, FXR1 acts as a translational repressor of the AMPA receptor subunit GluA2. It binds to a GU-rich element in the 5'UTR of GluA2 mRNA, thereby limiting its synthesis.[8][9] This repressive function is crucial for regulating synaptic plasticity and long-term memory formation.[8][9]
Quantitative Data on FXR1-mRNA Interactions
The following tables summarize key quantitative data from studies investigating the molecular mechanisms of FXR1.
| Target mRNA | Cellular Context | Effect of FXR1 | Quantitative Measurement | Citation(s) |
| p21/CDKN1A | Mouse C2C12 Myoblasts | Destabilization | Increase in mRNA half-life from ~3.5 hours (control) to ~5.98 hours (Fxr1-depleted) | [2] |
| p21/CDKN1A | Mouse C2C12 Myoblasts | Increased Protein Levels | 1.92-fold increase in p21 protein levels upon Fxr1 knockdown | [2] |
| p21/CDKN1A | FSHD Human Myoblasts | Increased Protein Levels | 1.66-fold increase in p21 protein levels | [2] |
| Inflammatory Transcripts (e.g., IL-1β, ICAM1, MCP-1) | Human Vascular Smooth Muscle Cells | Destabilization | Significant increase in mRNA abundance upon FXR1 knockdown | [1] |
| GluA2 | Mouse Forebrain | Translational Repression | 59% increase in newly synthesized GluA2 protein in FXR1 conditional knockout mice | [6] |
Key Signaling and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. FXR1 regulates vascular smooth muscle cell cytoskeleton, VSMC contractility, and blood pressure by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Role for the RNA–Binding Protein FXR1P in Myoblasts Cell-Cycle Progression by Modulating p21/Cdkn1a/Cip1/Waf1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search-library.ucsd.edu [search-library.ucsd.edu]
Evolutionary Conservation of the FXR1 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fragile X-Related Protein 1 (FXR1) gene, a member of the Fragile X-related family of RNA-binding proteins, exhibits a remarkable degree of evolutionary conservation across a wide range of species. This conservation underscores its fundamental role in cellular processes, particularly in post-transcriptional gene regulation. This technical guide provides an in-depth analysis of the evolutionary conservation of the FXR1 gene, detailing its orthologs and paralogs, sequence and domain conservation, and the functional implications of this preservation. Methodologies for studying gene conservation are outlined, and the conserved role of FXR1 in signaling pathways is explored. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, genetics, and drug development.
Introduction
The FXR1 gene and its protein product are integral to the regulation of mRNA stability, localization, and translation. Its high degree of conservation from invertebrates to vertebrates suggests a strong selective pressure to maintain its function. Understanding the evolutionary history and conserved features of FXR1 is crucial for elucidating its physiological roles and its involvement in pathological conditions.
Orthologs and Paralogs of FXR1
The FXR1 gene is part of the Fragile X-related (FXR) gene family, which also includes the Fragile X Mental Retardation 1 (FMR1) and Fragile X-Related 2 (FXR2) genes. These three genes are paralogs, believed to have arisen from a common ancestral gene through gene duplication events. While the Drosophila genome contains a single FMR1-like gene (dfmr1) that shares homology with all three human FXR genes, vertebrates possess all three distinct paralogs. Orthologs of FXR1 have been identified in a diverse array of vertebrate species, highlighting its ancient origins and sustained importance.[1][2][3][4]
Sequence and Domain Conservation
The FXR1 gene and protein display a high level of sequence conservation across species. This is particularly evident in the functional domains of the FXR1 protein, which are critical for its role as an RNA-binding protein.
Quantitative Analysis of Sequence Similarity
The amino acid sequence of the FXR1 protein is highly conserved among vertebrates. For instance, the mouse FXR1 gene shares a 99.1% amino acid identity with the human FXR1 gene.[5] The N-terminal region, which possesses amyloidogenic properties, is also highly conserved.[6][7] The 3' untranslated region (3' UTR) of the FXR1 mRNA is remarkably conserved between human and mouse, suggesting a conserved regulatory function at the post-transcriptional level.[5]
| Species Comparison | Amino Acid Identity (%) | Reference |
| Human vs. Mouse | 99.1 | [5] |
| Rat vs. Zebrafish (N-terminal 1-379 aa) | 82.3 | [6] |
| Rat vs. Clawed Frog (N-terminal 1-379 aa) | 92.1 | [6] |
| Rat vs. Red-eared Turtle (N-terminal 1-379 aa) | 97.1 | [6] |
| Rat vs. Chicken (N-terminal 1-379 aa) | 96.6 | [6] |
Table 1: Cross-Species Amino Acid Sequence Identity of FXR1. This table summarizes the percentage of amino acid sequence identity of the FXR1 protein between different vertebrate species, highlighting the high degree of conservation.
Conserved Functional Domains
The FXR1 protein is characterized by several highly conserved functional domains that are essential for its activity. These domains facilitate RNA binding, protein-protein interactions, and subcellular localization.[3][8]
| Domain | Function | Conservation Status | References |
| K Homology (KH) Domains (KH1, KH2) | RNA binding, specifically to pseudoknots and kissing loops. | Highly conserved across FXR family members and orthologs. | [3][8] |
| RGG Box | RNA binding, particularly to G-quadruplex structures. | Highly conserved. | [3][8] |
| Tudor Domains | Mediate protein-protein interactions, including dimerization and recognition of methylated arginines. | Conserved. | [8] |
| KH0 Domain | Lacks the canonical GXXG motif for RNA binding; likely involved in protein-protein interactions. | Conserved. | [3][8] |
| Coiled-Coil Regions | Mediate protein-protein interactions. | Conserved. | [8] |
| N-terminal Amyloidogenic Region | Confers the ability to form amyloid-like fibrils. | Functionally conserved in vertebrates. | [6][8][9] |
Table 2: Conserved Functional Domains of the FXR1 Protein. This table outlines the key functional domains of the FXR1 protein, their functions, and their conservation status.
Methodologies for Studying FXR1 Conservation
A variety of experimental and computational techniques are employed to investigate the evolutionary conservation of the FXR1 gene.
In Silico and Bioinformatic Approaches
-
Sequence Alignment and Phylogenetic Analysis: Multiple sequence alignment of FXR1 orthologs from different species is performed to identify conserved regions and calculate sequence identity. Phylogenetic trees are then constructed to visualize the evolutionary relationships between the sequences.
-
Comparative Genomics: The genomic structure of the FXR1 gene, including the arrangement of exons and introns, is compared across species to identify conserved gene organization.[4]
-
Conserved Domain Analysis: Bioinformatic tools are used to predict and analyze the presence and conservation of functional domains within the FXR1 protein sequence.
Experimental Validation
-
Northern Blot and In Situ Hybridization: These techniques are used to compare the expression patterns of FXR1 mRNA in tissues and at different developmental stages across various species.[5]
-
Immunohistochemistry and Immunoprecipitation: Antibodies against FXR1 are used to study the subcellular localization and protein-protein interactions of FXR1 in different organisms, providing insights into conserved cellular functions.[9]
-
Functional Complementation in Model Organisms: The ability of an FXR1 ortholog from one species to rescue a loss-of-function phenotype in another species (e.g., expressing human FXR1 in a Drosophila dfmr1 mutant) is a powerful method to assess functional conservation.[1]
-
In Vitro Amyloid Formation Assays: Recombinant FXR1 protein or its fragments from different species can be used in in vitro assays to determine if the amyloid-forming property is conserved.[9]
Caption: Workflow for studying FXR1 evolutionary conservation.
Conserved Signaling Pathways and Functional Roles
The evolutionary conservation of FXR1 extends to its role in cellular signaling and its broader physiological functions.
The FXR1 Network as a Signaling Scaffold
Recent evidence indicates that FXR1 forms an mRNA-protein (mRNP) network throughout the cytoplasm. This network acts as a signaling scaffold, bringing together components of specific pathways to facilitate efficient signal transduction. One well-characterized example is the RhoA-induced actomyosin remodeling pathway, where FXR1 binds to the mRNAs of nearly all components of this pathway, thereby spatially concentrating the signaling molecules.[10]
Caption: FXR1 network as a scaffold for RhoA signaling.
Conserved Developmental Roles
FXR1 plays a critical and conserved role in development. Knockout of the FXR1 gene in mice is lethal at the neonatal stage, primarily due to defects in muscle development, leading to cardiac or respiratory failure.[8] This highlights its indispensable function in vertebrate development. While FMR1 has a unique and evolutionarily conserved role in neuronal mechanisms in Drosophila that cannot be compensated for by FXR1 or FXR2, all three proteins can functionally substitute for each other in non-neuronal tissues in this model organism.[1] In vertebrates, FXR1 is highly expressed in muscle and the central nervous system, suggesting conserved functions in these tissues.[5][8]
Conclusion
The FXR1 gene exhibits a high degree of evolutionary conservation in its sequence, domain architecture, and function. This conservation is evident across a wide range of vertebrate species, underscoring its fundamental importance in post-transcriptional gene regulation and cellular signaling. The conserved nature of FXR1 makes it a critical subject of study for understanding basic biological processes and for developing therapeutic strategies for diseases in which its function may be dysregulated. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on this essential RNA-binding protein.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. FXR1 orthologs - NCBI [ncbi.nlm.nih.gov]
- 3. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative genomic sequence analysis of the FXR gene family: FMR1, FXR1, and FXR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly conserved 3' UTR and expression pattern of FXR1 points to a divergent gene regulation of FXR1 and FMR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Properties of the FXR1 Protein Are Conserved in Evolution of Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amyloid Properties of the FXR1 Protein Are Conserved in Evolution of Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: FXR1's Role in Cancer Progression
A Technical Guide for Researchers and Drug Development Professionals
I. Executive Summary
Fragile X-Related Protein 1 (FXR1), an RNA-binding protein, has emerged as a critical regulator in the landscape of oncology. Once primarily studied for its role in muscle development and neurological disorders, a growing body of evidence now firmly implicates FXR1 as a potent oncogene in a multitude of human cancers. Its dysregulation is a common feature in various malignancies, where it orchestrates a pro-tumorigenic environment by modulating gene expression at the post-transcriptional level. This guide provides a comprehensive technical overview of FXR1's multifaceted role in cancer progression, detailing its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. We present quantitative data on its expression and functional impact, detailed experimental protocols for its study, and visual representations of its complex interactions to empower researchers and drug development professionals in their pursuit of novel cancer therapies.
II. FXR1: An Overview
FXR1 is a member of the Fragile X-related protein family, which also includes FMR1 and FXR2. These proteins are characterized by the presence of KH domains and an RGG box, which mediate their interaction with RNA.[1] While ubiquitously expressed, FXR1 levels are significantly elevated in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, ovarian cancer, head and neck squamous cell carcinoma (HNSCC), prostate cancer, and hepatocellular carcinoma (HCC).[2][3] This overexpression is frequently associated with poor prognosis and advanced tumor stages, underscoring its clinical relevance.[4]
III. Molecular Mechanisms of FXR1 in Cancer
FXR1's primary oncogenic function lies in its ability to post-transcriptionally regulate the expression of a vast network of genes. As an RNA-binding protein, FXR1 can bind to target messenger RNAs (mRNAs) and influence their stability, translation, and localization.
A. Regulation of mRNA Stability and Translation
FXR1 has been shown to selectively bind to the 3' untranslated region (3' UTR) of target mRNAs, often at AU-rich elements (AREs). This binding can have one of two opposing effects:
-
Stabilization of Oncogenic Transcripts: FXR1 can enhance the stability and translation of mRNAs encoding key oncogenes. A prime example is its interaction with c-MYC mRNA, where FXR1 binding to the 3' UTR leads to mRNA circularization and facilitates the recruitment of eukaryotic translation initiation factors, thereby promoting c-MYC protein synthesis.[5]
-
Destabilization of Tumor Suppressor Transcripts: Conversely, FXR1 can mediate the degradation of tumor suppressor mRNAs. For instance, FXR1 has been implicated in the destabilization of p21 mRNA, a critical cell cycle inhibitor.[6]
B. Transcriptional Regulation
Emerging evidence suggests that FXR1's role is not limited to the cytoplasm. It can also translocate to the nucleus and participate in transcriptional regulation. Studies have shown that FXR1 can recruit transcription factors, such as STAT1 and STAT3, to the promoters of target genes, thereby influencing their transcription.[1]
C. Interaction with MicroRNAs
FXR1's regulatory network is further complicated by its interplay with microRNAs (miRNAs). It can modulate the stability and function of specific miRNAs, which in turn regulate a broad range of target genes involved in cancer progression.
IV. FXR1's Impact on Cancer Hallmarks
Through its intricate molecular mechanisms, FXR1 influences several key hallmarks of cancer:
A. Sustained Proliferative Signaling
By upregulating the expression of oncogenes like c-MYC and downregulating cell cycle inhibitors like p21, FXR1 promotes uncontrolled cell proliferation, a fundamental characteristic of cancer.[5][6]
B. Evasion of Growth Suppressors and Apoptosis
FXR1's ability to suppress the expression of tumor suppressor genes allows cancer cells to bypass normal growth-inhibitory signals. Furthermore, by modulating the expression of apoptosis-related genes, FXR1 contributes to the resistance of cancer cells to programmed cell death.
C. Invasion and Metastasis
FXR1 is a key player in the epithelial-mesenchymal transition (EMT), a cellular program that enables cancer cells to become motile and invasive. FXR1 can regulate the expression of EMT-associated markers, such as E-cadherin and vimentin, and is involved in signaling pathways that drive this process, including the TGF-β/SMAD pathway.[2][3]
D. Chemoresistance
FXR1 has been implicated in the development of resistance to various chemotherapeutic agents. While specific IC50 values are still being extensively researched, its role in promoting cell survival pathways suggests a significant contribution to treatment failure.
V. Quantitative Data on FXR1 in Cancer
To provide a clearer picture of FXR1's involvement in cancer, the following tables summarize key quantitative findings from the literature.
Table 1: FXR1 Overexpression in Various Cancer Types
| Cancer Type | Method | Observation | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | TCGA Analysis | Amplification in 48% of squamous cell carcinomas. | [4] |
| Ovarian Cancer | TCGA Analysis | Frequent amplification and copy number gains. | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | TCGA Analysis | Significantly upregulated mRNA and protein levels. | [6] |
| Urothelial Carcinoma of the Bladder (UCB) | IHC | High expression in 56% of patient samples. | [4] |
| Hepatocellular Carcinoma (HCC) | Western Blot | Upregulated protein expression in tumor tissues. | [2] |
Table 2: Functional Consequences of FXR1 Modulation in Cancer Cells
| Cancer Cell Line | Experiment | Result | Reference |
| Ovarian Cancer (HeyA8) | shRNA Knockdown | Reduced tumor growth and metastasis in xenograft model. | [5] |
| Esophageal Cancer (EC109) | shRNA Knockdown | Decreased cell proliferation and migration. | [3] |
| Hepatocellular Carcinoma (LM3, Hep3B) | shRNA Knockdown | Inhibited cell migration and invasion. | [2] |
| TP53/FXR2 Co-deleted Cancer Cells | shRNA Knockdown | Inhibition of cell proliferation. | [1] |
Table 3: FXR1's Impact on Target Gene and Protein Expression
| Cancer Type/Cell Line | FXR1 Modulation | Target | Effect | Reference | | :--- | :--- | :--- | :--- | | Ovarian Cancer | Knockdown | c-MYC | Decreased protein levels |[5] | | Oral Squamous Cell Carcinoma | Knockdown | p21 | Increased mRNA and protein levels |[6] | | Esophageal Cancer | Overexpression | E-cadherin | Decreased expression |[3] | | Esophageal Cancer | Overexpression | Vimentin | Increased expression |[3] | | Hepatocellular Carcinoma | Knockdown | N-cadherin | Decreased expression |[2] |
VI. Signaling Pathways Involving FXR1
FXR1 is integrated into complex signaling networks that are frequently dysregulated in cancer.
A. TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[2] FXR1 has been shown to be involved in TGF-β-induced EMT. Knockdown of FXR1 can inhibit the expression of SMAD2/3, key downstream effectors of the TGF-β pathway, and subsequently suppress the expression of EMT markers like N-cadherin and slug.[2]
B. PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While direct regulation of this pathway by FXR1 is still under investigation, FXR1's influence on key downstream effectors like c-MYC suggests a potential crosstalk.
C. MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation and differentiation. Dysregulation of this pathway is common in many cancers. Further research is needed to fully elucidate the intricate connections between FXR1 and the MEK/ERK pathway.
VII. Experimental Protocols
This section provides an overview of key methodologies used to investigate the role of FXR1 in cancer.
A. RNA Immunoprecipitation (RIP) for FXR1
This technique is used to identify the specific RNA molecules that physically associate with FXR1 in vivo.
Workflow:
Detailed Steps:
-
Cell Crosslinking and Lysis: Cells are treated with a crosslinking agent (e.g., formaldehyde) to stabilize RNA-protein interactions. The cells are then lysed to release the cellular contents.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-FXR1 antibody. The antibody will specifically bind to FXR1 and its associated RNAs.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNAs.
-
Elution and Reverse Crosslinking: The FXR1-RNA complexes are eluted from the beads. The crosslinks are then reversed by heat and Proteinase K treatment to degrade the protein component.
-
RNA Isolation and Analysis: The RNA is purified and can be analyzed by qRT-PCR to quantify the enrichment of specific transcripts or by high-throughput sequencing (RIP-Seq) to identify the entire repertoire of FXR1-bound RNAs.
B. shRNA-mediated Knockdown of FXR1
Short hairpin RNAs (shRNAs) are used to silence the expression of FXR1 in cancer cells to study its function.
Workflow:
Detailed Steps:
-
shRNA Design and Vector Construction: Design and clone shRNA sequences targeting FXR1 into a suitable expression vector, often a lentiviral vector for stable expression. Commonly used sequences include those from public libraries such as The RNAi Consortium (TRC). For example, a previously used shRNA sequence is TRCN0000160901.[5]
-
Lentivirus Production: Co-transfect the shRNA expression vector along with packaging plasmids into a packaging cell line like HEK293T to produce lentiviral particles.
-
Transduction and Selection: Harvest the lentivirus and use it to infect the target cancer cells. After transduction, select for cells that have successfully integrated the shRNA construct using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in FXR1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Use the FXR1-knockdown cells to perform various functional assays, such as proliferation assays (e.g., CCK-8), migration and invasion assays (e.g., Transwell assay), and apoptosis assays (e.g., flow cytometry).
C. Xenograft Mouse Models
To study the in vivo effects of FXR1 on tumor growth and metastasis, cancer cells with modulated FXR1 expression are implanted into immunodeficient mice.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., FXR1-knockdown or control cells) in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice). For metastasis studies, orthotopic implantation (e.g., into the ovarian bursa for ovarian cancer) or intravenous injection may be performed.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their size with calipers at regular intervals to determine tumor growth rates.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors for further analysis, such as weighing, immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3), and Western blotting. For metastasis studies, examine distant organs for metastatic lesions.
VIII. FXR1 as a Therapeutic Target
The significant role of FXR1 in promoting multiple aspects of cancer progression makes it an attractive therapeutic target. Strategies to inhibit FXR1 function could include:
-
Small Molecule Inhibitors: Development of small molecules that disrupt the RNA-binding activity of FXR1 or its interaction with other proteins.
-
Antisense Oligonucleotides (ASOs) or siRNAs: Delivery of nucleic acid-based drugs to specifically degrade FXR1 mRNA.
IX. Future Directions
While significant progress has been made in understanding FXR1's role in cancer, several key questions remain:
-
What are the upstream signals that lead to FXR1 overexpression in cancer?
-
What is the full spectrum of FXR1's RNA targets in different cancer types?
-
How does FXR1's function differ in various subcellular compartments?
-
What are the most effective strategies for therapeutically targeting FXR1?
Answering these questions will be crucial for the successful translation of our knowledge of FXR1 into novel and effective cancer therapies.
X. Conclusion
FXR1 is a pivotal player in the complex regulatory networks that drive cancer progression. Its ability to post-transcriptionally control the expression of a wide array of oncogenes and tumor suppressors places it at the heart of multiple cancer hallmarks. The information presented in this guide provides a solid foundation for further research into the biology of FXR1 and for the development of innovative therapeutic strategies aimed at inhibiting its oncogenic functions. A deeper understanding of the FXR1 signaling axis holds the promise of new avenues for the treatment of a broad spectrum of human malignancies.
References
- 1. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR1 associates with and degrades PDZK1IP1 and ATOH8 mRNAs and promotes esophageal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive bioinformatics analysis of FXR1 across pan-cancer: Unraveling its diagnostic, prognostic, and immunological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Complexity of FXR1: A Technical Guide to its Isoforms
For Researchers, Scientists, and Drug Development Professionals
Fragile X-Related Protein 1 (FXR1) is a multifaceted RNA-binding protein crucial for post-transcriptional gene regulation. Its functional diversity is largely attributed to the expression of multiple protein isoforms generated through alternative splicing of the FXR1 gene. These isoforms exhibit distinct tissue-specific expression patterns and possess unique functional capabilities, making them critical players in cellular processes ranging from muscle development to neuronal function. This in-depth technical guide provides a comprehensive overview of the FXR1 isoforms, their molecular characteristics, functional roles, and the experimental methodologies used to study them.
FXR1 Isoform Diversity and Molecular Characteristics
Alternative splicing of the FXR1 pre-mRNA results in the production of at least seven distinct protein isoforms in humans.[1] This intricate splicing process involves the differential inclusion or exclusion of specific exons, leading to variations in the protein's domain architecture and, consequently, its function.
Domain Architecture of FXR1
The FXR1 protein family is characterized by a conserved domain structure essential for its function as an RNA-binding protein. Key domains include:
-
Tudor Domains: Located at the N-terminus, these domains are involved in protein-protein interactions, including dimerization and binding to methylated arginine residues.[2]
-
K Homology (KH) Domains: FXR1 contains two KH domains that are critical for binding to specific RNA sequences.[3][4]
-
Arginine-Glycine-Glycine (RGG) Box: This region also mediates RNA binding, with a particular affinity for G-quadruplex structures within RNA.[1]
The presence or absence of specific exons due to alternative splicing can alter these domains, leading to isoforms with different binding affinities and functional partners.
Quantitative Data on FXR1 Isoforms
The various isoforms of FXR1 differ in their molecular weights and tissue distribution. While a comprehensive list of all isoforms and their precise molecular weights is still an area of active research, several key isoforms have been characterized.
| Isoform Name (Human) | Alternative Names | Key Splicing Events | Predicted Molecular Weight (kDa) | Primary Tissue Expression | References |
| Isoform X1 | Isoform A, l-FXR1 | Includes exon 17 | ~72.6 | Skeletal and cardiac muscle | [1][5] |
| Isoform X2 | - | Skips exon 17 | ~70.0 | Widely expressed | [1] |
| Isoform X3 | - | Includes exon 17, skips exon 13 | ~69.6 | Skeletal and cardiac muscle | [1] |
| Isoform X4 | - | Skips exons 13 and 17 | ~67.0 | Widely expressed | [1] |
| Isoform X5 | Isoform B, s-FXR1 | Skips exon 17, uses alternative start site | ~61.9 | Widely expressed | [5] |
| Isoform X6 | - | Skips exons 13 and 17, uses alternative start site | ~59.3 | Widely expressed | [1] |
| Isoform X7 | - | Frameshift in exon 19 leading to early truncation | - | - | [1] |
Note: The nomenclature for FXR1 isoforms can vary between studies. The molecular weights are approximate and can differ based on post-translational modifications.
In mice, a similar pattern of isoform expression is observed, with specific isoforms of approximately 82 and 84 kDa being predominantly expressed in striated muscles due to the inclusion of an additional exon.[6]
Functional Distinctions of FXR1 Isoforms
The structural variations among FXR1 isoforms translate into distinct functional roles in cellular processes.
Regulation of mRNA Metabolism
As RNA-binding proteins, all FXR1 isoforms are involved in the post-transcriptional regulation of gene expression, including mRNA transport, stability, and translation.[1][3][4] They achieve this by binding to specific target mRNAs and recruiting other proteins to form messenger ribonucleoprotein (mRNP) complexes.
Muscle-Specific Functions
The isoforms predominantly expressed in muscle (containing the exon 17-encoded peptide in humans) have specialized roles in muscle development and function.[7] Mutations specifically affecting these muscle-specific isoforms have been linked to congenital multi-minicore myopathy, highlighting their critical role in maintaining muscle integrity.[7][8]
Role in Signaling Pathways
FXR1 is emerging as a key player in cellular signaling. It can act as a scaffold, bringing together components of signaling pathways to facilitate their interaction.
FXR1 has been shown to be essential for RhoA-induced actomyosin remodeling. It forms a network with long mRNAs that acts as a signaling scaffold, providing spatial proximity between the kinase ROCK2 and its substrate, Myosin Light Chain (RLC).[2] Disruption of this network impairs the signaling cascade.[2]
Caption: FXR1-mRNA network as a scaffold in RhoA signaling.
Experimental Protocols for Studying FXR1 Isoforms
Investigating the specific functions of FXR1 isoforms requires a range of molecular and cellular biology techniques.
Western Blotting for Isoform Detection
Objective: To detect and differentiate FXR1 isoforms based on their molecular weight.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FXR1 (e.g., rabbit anti-FXR1) overnight at 4°C. The choice of antibody is critical and should be validated for its ability to recognize all or specific isoforms.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Different isoforms will appear as distinct bands at their respective molecular weights.
Immunoprecipitation (IP) to Identify Interacting Proteins
Objective: To isolate FXR1 and its binding partners to identify isoform-specific interactions.
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and RNase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FXR1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
Caption: Workflow for FXR1 immunoprecipitation.
RNA Immunoprecipitation (RIP) to Identify RNA Targets
Objective: To identify the specific RNA molecules that bind to FXR1 isoforms.
Methodology:
-
Cell Crosslinking: Crosslink cells with formaldehyde to stabilize protein-RNA interactions.
-
Lysis and Sonication: Lyse the cells and sonicate to shear the chromatin and RNA.
-
Immunoprecipitation: Perform immunoprecipitation as described above using an anti-FXR1 antibody.
-
Washing: Wash the beads to remove non-specific binders.
-
Reverse Crosslinking: Reverse the crosslinks by heating the samples.
-
RNA Purification: Purify the co-immunoprecipitated RNA using standard RNA extraction methods.
-
Analysis: Analyze the purified RNA by RT-qPCR for specific candidates or by RNA-sequencing (RIP-Seq) for a global analysis of RNA targets.
Conclusion and Future Directions
The study of FXR1 isoforms is a rapidly evolving field. The existence of multiple, functionally distinct isoforms underscores the complexity of post-transcriptional gene regulation. For researchers and drug development professionals, a thorough understanding of these isoforms is critical. Targeting a specific isoform with a pathological role while sparing others with essential functions could be a promising therapeutic strategy for diseases such as congenital myopathies and certain cancers where FXR1 expression is dysregulated.[1] Future research should focus on developing isoform-specific tools, such as antibodies and inhibitors, to further dissect their individual contributions to health and disease. A deeper understanding of the signaling pathways and regulatory networks governed by each FXR1 isoform will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Muscle-Specific FXR1 Isoforms in Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Muscle-specific isoforms of FXR1 are necessary for miR-1-mediated repression of connexin 43 and are down-regulated in pediatric dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fxr1 FMR1 autosomal homolog 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FXR1 splicing is important for muscle development and biomolecular condensates in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
FXR1's Interplay with Fragile X Syndrome: A Technical Examination
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Fragile X syndrome (FXS), the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder, arises from the transcriptional silencing of the FMR1 gene and the subsequent loss of its protein product, Fragile X Messenger Ribonucleoprotein (FMRP). FMRP is an RNA-binding protein that plays a crucial role in the regulation of protein synthesis, particularly at the synapse. This technical guide delves into the intricate connection between FMRP's autosomal homolog, FXR1, and the pathophysiology of Fragile X syndrome. While not the primary causative agent, FXR1's structural and functional similarities to FMRP, including its ability to heterodimerize with FMRP and associate with polysomes, position it as a significant player in the molecular landscape of FXS. Understanding this relationship is paramount for developing a comprehensive picture of the syndrome and for the exploration of novel therapeutic avenues.
The Fragile X-Related Protein Family: A Structural Overview
FXR1 belongs to the Fragile X-related (FXR) protein family, which also includes FMRP and FXR2. These proteins share a high degree of sequence homology and possess conserved RNA-binding domains, namely two K homology (KH) domains and a Reading frame G-rich (RGG) box.[1][2][3] This structural conservation suggests overlapping yet distinct functions in RNA metabolism. All three proteins are known to form both homodimers and heterodimers with each other, expanding the potential for combinatorial regulation of target mRNAs.[3][4]
Quantitative Data Summary
While the absence of FMRP is the hallmark of Fragile X syndrome, the expression levels of its homolog, FXR1, in the brains of FXS patients have been reported to be unchanged compared to healthy controls.[5] This suggests that FXR1 does not compensate for the loss of FMRP, highlighting the unique and non-redundant functions of FMRP in neuronal development and function.
Further quantitative insights into the molecular interactions of the FXR protein family come from in vitro binding assays. The following table summarizes the binding affinities of FMRP, FXR1P, and FXR2P to a specific RNA target, ΔHelix 1, as determined by fluorescence anisotropy.
| Protein | Dissociation Constant (KD) for ΔHelix 1 RNA |
| FMRP | 450 ± 120 nM |
| FXR1P | 157 ± 59 nM |
| FXR2P | 780 ± 380 nM |
This data indicates that FXR1P exhibits the highest affinity for this particular RNA target among the three family members under these experimental conditions.
Experimental Protocols
Co-Immunoprecipitation of FXR1 and FMRP from Brain Lysates
This protocol describes a general method for investigating the in vivo interaction between FXR1 and FMRP.
Materials:
-
Fresh or frozen brain tissue (e.g., hippocampus or cortex)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-FXR1 antibody
-
Anti-FMRP antibody
-
IgG control antibody
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Tissue Lysis: Homogenize brain tissue in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-FXR1 or anti-FMRP) or an IgG control overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the magnetic beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Neutralization: Neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FXR1 and FMRP to detect co-immunoprecipitation.
In Vitro Translation Assay to Study FXR1-Mediated Translational Regulation
This protocol provides a framework for assessing the direct impact of FXR1 on the translation of a specific mRNA target.
Materials:
-
In vitro transcription kit
-
Capped and polyadenylated target mRNA
-
Rabbit reticulocyte lysate in vitro translation system
-
Recombinant purified FXR1 protein
-
Amino acid mixture containing a labeled amino acid (e.g., 35S-methionine)
-
Nuclease-free water
Procedure:
-
In Vitro Transcription: Synthesize the target mRNA of interest using an in vitro transcription kit.
-
Translation Reaction Setup: In a nuclease-free tube, combine the rabbit reticulocyte lysate, the in vitro transcribed mRNA, the amino acid mixture, and varying concentrations of recombinant FXR1 protein.
-
Incubation: Incubate the reaction at the optimal temperature (typically 30°C) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Reaction Termination: Stop the translation reaction by adding an appropriate inhibitor or by placing the tubes on ice.
-
Analysis of Translation Products: Separate the newly synthesized, radiolabeled proteins by SDS-PAGE.
-
Detection: Visualize the translated proteins by autoradiography or phosphorimaging.
-
Quantification: Quantify the intensity of the protein bands to determine the effect of FXR1 on the translation efficiency of the target mRNA.
Signaling Pathways and Logical Relationships
Dysregulation of the PI3K/Akt/mTOR Signaling Pathway in Fragile X Syndrome
The absence of FMRP in Fragile X syndrome leads to the dysregulation of several key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis. FMRP normally acts as a repressor of this pathway. In its absence, the pathway becomes hyperactive, leading to excessive protein synthesis at the synapse, which is thought to contribute to the synaptic dysfunction and cognitive impairments observed in FXS. While the direct role of FXR1 in this specific pathway in the context of FXS is still under investigation, its interaction with FMRP and its own role in translational control suggest a potential modulatory function.
Caption: Dysregulation of the PI3K/Akt/mTOR pathway in Fragile X Syndrome.
Experimental Workflow: Investigating FXR1-RNA Interactions
The following diagram illustrates a typical workflow for identifying and characterizing the RNA targets of FXR1.
Caption: Workflow for Identification and Validation of FXR1 RNA Targets.
Logical Relationship: FXR1 and FMRP in Translational Regulation
This diagram illustrates the potential interplay between FXR1 and FMRP in the regulation of target mRNA translation at the polysome.
Caption: Interplay of FXR1 and FMRP in Translational Control.
Conclusion
FXR1, as a close homolog of FMRP, is intrinsically linked to the molecular biology of Fragile X syndrome. While its expression appears unaltered in FXS, its ability to interact with FMRP and its own role as an RNA-binding protein underscore the complexity of translational regulation in neurons. The hyperactivity of the PI3K/Akt/mTOR pathway in the absence of FMRP provides a compelling therapeutic target. Future research focusing on the specific mRNA targets of the FMRP-FXR1 heterodimer and the functional consequences of this interaction will be crucial for a deeper understanding of FXS pathophysiology and for the development of targeted therapies that aim to correct the underlying molecular defects. This technical guide provides a foundational understanding of these complex relationships to aid researchers and drug development professionals in this critical endeavor.
References
- 1. pnas.org [pnas.org]
- 2. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X Mental Retardation Protein: A Paradigm for Translational Control by RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Protocol for High-Yield Purification of Recombinant Human FXR1 Protein from E. coli
Audience: Researchers, scientists, and drug development professionals.
Application Note: Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein belonging to the Fragile X-Related protein family, which also includes FMRP and FXR2P.[1][2] These proteins are implicated in the regulation of translation and are of significant interest in studies of neurodevelopmental disorders and muscle development.[1][2] This protocol details a robust and reproducible method for the expression and purification of full-length human FXR1 protein from Escherichia coli. The procedure employs a combination of affinity and ion-exchange chromatography to yield highly pure and functional protein suitable for downstream applications such as biochemical assays, structural studies, and drug screening. This method has been optimized to overcome common challenges associated with the purification of full-length FXR1, such as low expression and the presence of truncated protein products.[1]
Experimental Protocols
Expression of Recombinant FXR1 in E. coli
This protocol is adapted for the expression of FXR1 with an N-terminal His6-Maltose Binding Protein (MBP) tag to enhance solubility and provide an affinity handle for purification.[1]
a. Transformation:
-
Transform E. coli BL21(DE3) cells with the expression plasmid containing the human FXR1 gene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.[1]
b. Cell Culture and Induction:
-
Inoculate a 5 mL starter culture of LB broth with a single colony from the plate and grow overnight at 37°C with shaking.[1]
-
The next day, inoculate 1 L of LB broth (in a 4 L flask) with the overnight culture.[1]
-
Grow the culture at 37°C with shaking (~215 RPM) until the optical density at 600 nm (OD600) reaches 0.4-0.5.[1]
-
Cool the culture to 14°C for approximately 20 minutes.[1]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[1]
-
Continue to incubate the culture for 13-15 hours at 14°C with shaking (~150 RPM).[1]
Cell Lysis and Initial Purification
a. Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[3]
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.
b. Lysis:
-
Resuspend the cell pellet in Lysis Buffer (see Table 1 for composition).
-
Lyse the cells by sonication on ice (e.g., three cycles of 30 seconds on, 2 minutes off).[3]
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the soluble FXR1 protein.
c. Ammonium Sulfate Precipitation:
-
Slowly add concentrated ammonium sulfate solution to the cleared lysate to a final concentration of 20% while stirring at 4°C.[1]
-
Allow the protein to precipitate for at least 1 hour at 4°C.[1]
-
Centrifuge at 5,087 x g for 15 minutes at 4°C to collect the precipitated protein.[1]
-
Resuspend the pellet in a minimal volume of Lysis Buffer.[1]
d. Dialysis:
-
Dialyze the resuspended pellet against Dialysis Buffer (Table 1) overnight at 4°C to remove the ammonium sulfate.[1]
Chromatographic Purification of FXR1
a. Affinity Chromatography (Heparin Column):
-
After dialysis, clarify the sample by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Heparin column pre-equilibrated with Heparin Buffer A (Table 1).
-
Wash the column with several column volumes of Heparin Buffer A to remove unbound proteins.
-
Elute the bound FXR1 protein using a linear gradient of 0-100% Heparin Buffer B (containing 1 M NaCl or KCl).[1]
-
Collect fractions and analyze by SDS-PAGE to identify those containing FXR1.
b. (Optional) Affinity Chromatography (Nickel-NTA Column): This step can be used as an alternative or in addition to Heparin chromatography if a His-tag is present.
-
Load the cleared lysate or dialyzed sample onto a Ni-NTA column equilibrated with Ni-NTA Buffer A (Table 1).[3][4]
-
Wash the column with Ni-NTA Buffer A containing 20-40 mM imidazole to remove non-specifically bound proteins.[3]
-
Elute the His-tagged FXR1 protein with Ni-NTA Buffer B containing a high concentration of imidazole (e.g., 500 mM).[3]
-
Collect fractions and analyze by SDS-PAGE.
Protein Concentration and Storage
-
Pool the fractions containing pure FXR1.
-
Concentrate the protein using an appropriate centrifugal filter unit.
-
Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
For long-term storage, add glycerol to a final concentration of 10-50% and store at -80°C.[5][6]
Data Presentation
Table 1: Buffer Compositions for FXR1 Purification
| Buffer Name | Component | Concentration | pH |
| Lysis Buffer | Tris-HCl | 50 mM | 7.5 |
| NaCl | 150 mM | ||
| EDTA | 1 mM | ||
| DTT | 1 mM | ||
| Protease Inhibitors | 1x | ||
| Dialysis Buffer | Tris-HCl | 50 mM | 7.5 |
| EDTA | 1 mM | ||
| DTT | 1 mM | ||
| Heparin Buffer A | Tris-HCl | 50 mM | 7.5 |
| DTT | 1 mM | ||
| Heparin Buffer B | Tris-HCl | 50 mM | 7.5 |
| NaCl or KCl | 1 M | ||
| DTT | 1 mM | ||
| Ni-NTA Buffer A | HEPES | 10 mM | 8.0 |
| LiCl | 300 mM | ||
| β-mercaptoethanol | 5 mM | ||
| Glycerol | 5% | ||
| Imidazole | 20 mM | ||
| Ni-NTA Buffer B | HEPES | 10 mM | 8.0 |
| LiCl | 300 mM | ||
| β-mercaptoethanol | 5 mM | ||
| Glycerol | 5% | ||
| Imidazole | 500 mM | ||
| Storage Buffer | Tris/PBS-based buffer | ||
| Glycerol | 5-50% |
Table 2: Expected Yield and Purity of Purified FXR1
| Purification Step | Typical Yield (from 2L culture) | Purity |
| Crude Lysate | - | <10% |
| Ammonium Sulfate Precipitate | - | 20-40% |
| Heparin Chromatography Eluate | 1-9 mg[1] | >90% |
Visualizations
Caption: Workflow for recombinant FXR1 protein purification from E. coli.
References
- 1. A simple procedure for bacterial expression and purification of the fragile X protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant Bacterial Expression and Purification of Human Fragile X Mental Retardation Protein Isoform 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein purification [bio-protocol.org]
- 5. cusabio.com [cusabio.com]
- 6. cusabio.com [cusabio.com]
Step-by-Step Guide for FXR1 Immunoprecipitation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immunoprecipitation (IP) of Fragile X-Related Protein 1 (FXR1). FXR1 is an RNA-binding protein involved in the regulation of mRNA stability and translation, playing a crucial role in various cellular processes, including cell proliferation and signal transduction. Understanding its interactions is vital for research in oncology and neurobiology.
Data Presentation: Quantitative Summary
For successful and reproducible FXR1 immunoprecipitation, careful optimization of experimental parameters is crucial. The following table summarizes key quantitative data points to consider.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate | ||
| Cell Number | 1 x 10^7 to 1 x 10^8 cells | Adjust based on FXR1 expression levels in the cell type. |
| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell lysis. |
| Protein Concentration | 1 - 5 mg/mL | Determine using a standard protein assay (e.g., BCA). |
| Antibody | ||
| FXR1 Primary Antibody | 1 - 10 µg per IP | Titrate to determine the optimal amount for your specific antibody and cell lysate. |
| Isotype Control Antibody | Same concentration as primary Ab | Essential for determining non-specific binding. |
| Beads | ||
| Protein A/G Agarose/Magnetic Beads | 20 - 50 µL of slurry per IP | The choice between Protein A or G depends on the antibody isotype. |
| Incubation & Washing | ||
| Antibody-Lysate Incubation | 4°C for 2 hours to overnight | Longer incubation may increase yield but also non-specific binding. |
| Bead-Antibody-Lysate Incubation | 4°C for 1 - 4 hours | |
| Wash Buffer Volume | 0.5 - 1.0 mL per wash | |
| Number of Washes | 3 - 5 times | To minimize background. |
| Elution | ||
| Elution Buffer Volume | 20 - 100 µL | Use a minimal volume to ensure a concentrated eluate. |
Experimental Protocol: FXR1 Immunoprecipitation
This protocol outlines the steps for the immunoprecipitation of FXR1 from cell lysates.
Materials:
-
Cell Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. A non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) can also be used.
-
Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer: (e.g., 1X Laemmli sample buffer for denaturing elution, or a high salt/low pH buffer like 0.1 M glycine pH 2.5 for native elution).
-
Anti-FXR1 Antibody
-
Isotype Control IgG
-
Protein A/G Agarose or Magnetic Beads
-
Microcentrifuge tubes
-
Rotating platform
-
Microcentrifuge
Procedure:
-
Cell Lysate Preparation: a. Culture and harvest cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the recommended amount of anti-FXR1 primary antibody. For the negative control, add the same amount of isotype control IgG to a separate tube of lysate. b. Incubate on a rotator for 2 hours to overnight at 4°C. c. Add 30 µL of Protein A/G bead slurry to each tube. d. Incubate on a rotator for 1-4 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand. b. Carefully remove and discard the supernatant. c. Add 500 µL of ice-cold wash buffer and gently resuspend the beads. d. Repeat the wash step 3-5 times. After the final wash, remove all supernatant.
-
Elution: a. Denaturing Elution: Add 50 µL of 1X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins for SDS-PAGE and Western Blot analysis. b. Native Elution: Add 50-100 µL of a native elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube. Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.
Mandatory Visualizations
FXR1 Immunoprecipitation Workflow
Caption: Workflow for FXR1 Immunoprecipitation.
FXR1 Signaling Pathway Interactions
FXR1 has been shown to act as a scaffold protein and is involved in key signaling pathways that regulate cellular processes like actin cytoskeleton remodeling and cell proliferation.[1][2] It interacts with several proteins, including its homologs FMR1 and FXR2, as well as components of the RhoA and ERK signaling pathways.[1][2][3]
Caption: FXR1 Interaction and Signaling Pathways.
References
Detailed Protocol for FXR1 Western Blotting: Application Notes for Researchers
For Immediate Release
This document provides a comprehensive protocol for the detection of Fragile X-Related Protein 1 (FXR1) using western blotting techniques. The following application notes are intended for researchers, scientists, and drug development professionals aiming to reliably quantify FXR1 expression in cell and tissue lysates.
Introduction
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein with crucial roles in myogenesis and the regulation of mRNA translation. Its expression levels are often studied in the context of muscular dystrophies and various cancers. Western blotting is a fundamental technique for identifying and quantifying FXR1 protein levels, which typically appears as isoforms in the 70-84 kDa range. This protocol outlines a standardized procedure from sample preparation to signal detection, ensuring reproducible and reliable results.
Experimental Protocol
This protocol is divided into five main stages: Sample Preparation, SDS-PAGE, Protein Transfer, Immunodetection, and Signal Detection.
Sample Preparation: Protein Lysate Extraction
Proper protein extraction is critical for obtaining high-quality results. RIPA buffer is recommended for its ability to lyse both cytoplasmic and nuclear membranes effectively.
-
Reagents:
-
RIPA Lysis Buffer (see Table 1 for recipe)
-
Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin)
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
-
Procedure:
-
Prepare fresh RIPA lysis buffer and chill on ice. Immediately before use, add protease and phosphatase inhibitor cocktails to the buffer.
-
For cultured cells, wash the cell pellet twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer per 1x10^6 cells.[1]
-
For tissues, homogenize the sample in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[2]
-
Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
To prepare samples for loading, add 1 part 4X Laemmli sample buffer to 3 parts protein lysate.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][3]
-
SDS-PAGE: Gel Electrophoresis
Given the molecular weight of FXR1 (70-84 kDa), an 8% or 10% polyacrylamide gel is recommended for optimal resolution.[4][5]
-
Reagents:
-
8% or 10% Tris-Glycine Polyacrylamide Gel
-
1X SDS-PAGE Running Buffer (see Table 1 for recipe)
-
Prestained Protein Ladder
-
-
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.
-
Load 20-40 µg of total protein lysate per well. Load a prestained protein ladder in one lane to monitor migration.
-
Run the gel at a constant voltage of 100-120V until the dye front reaches the bottom of the gel (approximately 60-90 minutes).
-
Protein Transfer
Transferring the separated proteins from the gel to a membrane is crucial for subsequent antibody detection. A wet transfer method is described below, which generally provides high efficiency.
-
Reagents:
-
Polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size)
-
Methanol
-
1X Transfer Buffer (see Table 1 for recipe)
-
-
Procedure:
-
Cut the PVDF membrane and filter papers to the size of the gel.
-
Activate the PVDF membrane by immersing it in methanol for 30-60 seconds.[6]
-
Equilibrate the membrane, filter papers, and sponges in 1X Transfer Buffer for at least 10 minutes.
-
Carefully disassemble the gel cassette and place the gel in the transfer buffer.
-
Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between layers: Cathode (-) -> Sponge -> Filter Paper -> Gel -> PVDF Membrane -> Filter Paper -> Sponge -> Anode (+).
-
Place the sandwich into the transfer tank and fill with cold 1X Transfer Buffer.
-
Perform the transfer at 100V for 60-90 minutes at 4°C. Transfer times and voltage may require optimization.
-
Immunodetection
This stage involves blocking non-specific binding sites and incubating the membrane with primary and secondary antibodies.
-
Reagents:
-
Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) (see Table 1 for recipe)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T.
-
Primary Antibody: Anti-FXR1 antibody (see Table 2 for dilutions).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (see Table 2 for dilutions).
-
-
Procedure:
-
After transfer, wash the membrane briefly with TBS-T.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[3][7]
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Dilute the primary anti-FXR1 antibody in the recommended blocking buffer (e.g., 5% BSA in TBS-T for phosphospecific antibodies) according to the supplier's datasheet.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
The next day, wash the membrane three times for 5-10 minutes each with TBS-T.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (5% non-fat milk is often suitable).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBS-T to remove unbound secondary antibody.
-
Signal Detection
Chemiluminescence is used to detect the HRP enzyme conjugated to the secondary antibody.
-
Reagents:
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Procedure:
-
Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.[6][8] Do not allow the membrane to dry out.
-
Drain excess substrate and place the membrane in a plastic wrap or a digital imaging system.
-
Expose the membrane to X-ray film or capture the signal using a CCD camera-based imager. Exposure times will vary depending on signal intensity.
-
Data Presentation: Quantitative Summary
The following tables provide recipes for required buffers and recommended antibody dilutions for easy reference.
Table 1: Buffer and Solution Recipes
| Buffer/Solution | Component | Concentration/Amount |
|---|---|---|
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Add fresh before use | Protease/Phosphatase Inhibitors | |
| 10X TBS Stock | Tris Base | 24 g |
| NaCl | 88 g | |
| dH₂O | to 1 L | |
| Adjust pH to 7.6 with HCl | ||
| 1X TBS-T | 10X TBS | 100 mL |
| dH₂O | 900 mL | |
| Tween-20 | 1 mL (0.1%) | |
| 1X SDS-PAGE Running Buffer | Tris Base | 3.03 g |
| Glycine | 14.4 g | |
| SDS | 1 g | |
| dH₂O | to 1 L | |
| 1X Wet Transfer Buffer | Tris Base | 3.03 g |
| Glycine | 14.4 g | |
| Methanol | 200 mL |
| | dH₂O | to 1 L |
Table 2: Antibody Dilution Guidelines
| Antibody | Host Species | Recommended Dilution Range | Blocking Buffer |
|---|---|---|---|
| Primary: Anti-FXR1 | Rabbit Polyclonal/Monoclonal | 1:500 - 1:20,000 | 5% BSA or 5% Non-fat Milk in TBS-T |
| Secondary: Anti-Rabbit IgG-HRP | Goat | 1:2,000 - 1:10,000 | 5% Non-fat Milk in TBS-T |
Visualized Workflow
The following diagram illustrates the key stages of the FXR1 western blotting protocol.
Caption: Workflow for FXR1 western blotting.
References
Detecting FXR1 in Cultured Cells: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Detection of Fragile X-Related Protein 1 (FXR1) in In Vitro Cell Cultures
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of Fragile X-Related Protein 1 (FXR1). FXR1 is an RNA-binding protein implicated in various cellular processes, including signal transduction and cancer progression.[1][2][3] Accurate and reliable detection of FXR1 in cultured cells is crucial for elucidating its function and its role in disease.
Introduction to FXR1
FXR1, or FMR1 Autosomal Homolog 1, is a ubiquitously expressed RNA-binding protein that plays a critical role in post-transcriptional gene regulation.[3][4] It is involved in mRNA stability, transport, and translation.[3] Dysregulation of FXR1 has been linked to several pathologies, including cancer and congenital myopathies.[1][2][5] This guide details established methodologies for the detection and characterization of FXR1 in a laboratory setting.
Methods for FXR1 Detection
Several well-established techniques can be employed to detect FXR1 protein in cultured cells. The choice of method will depend on the specific research question, such as determining the total protein level, subcellular localization, or interaction partners. The most common methods include:
-
Western Blotting (WB): For the quantification of total FXR1 protein levels in cell lysates.
-
Immunofluorescence (IF): For visualizing the subcellular localization of FXR1.
-
Immunoprecipitation (IP): For isolating FXR1 and its interacting molecules (proteins and RNA).
-
Proximity Ligation Assay (PLA): For in situ detection of FXR1 protein-protein interactions.
Application Note 1: Western Blotting for Total FXR1 Detection
Western blotting is a fundamental technique to determine the relative abundance of FXR1 protein in whole-cell lysates. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and probing with an FXR1-specific antibody.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Primary Antibody Dilution | 1:500 - 1:20,000 | [6][7] |
| Incubation Time (Primary) | 1.5 hours at RT or overnight at 4°C | [6][8] |
| Cell Lysates | Various cell lines (e.g., HeLa, HepG2, A549) | [6][9][10] |
| Observed Molecular Weight | 78-84 kDa | [7][11] |
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FXR1 (e.g., rabbit polyclonal) diluted in blocking buffer. Recommended dilutions range from 1:500 to 1:20,000, which should be optimized for the specific antibody and cell line.[6][7] Incubation can be performed for 1.5 hours at room temperature or overnight at 4°C.[6][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Workflow Diagram: Western Blotting
Caption: Western Blotting workflow for FXR1 detection.
Application Note 2: Immunofluorescence for Subcellular Localization of FXR1
Immunofluorescence (IF) allows for the visualization of FXR1 within the cell, providing insights into its subcellular distribution. Under normal conditions, FXR1 is predominantly found in the cytoplasm, where it can form granular structures.[9][12]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Primary Antibody Dilution | 1:25 - 1:400 | [6] |
| Fixation | 4% Paraformaldehyde (PFA) or -20°C Methanol | [6][9] |
| Permeabilization | 0.1% Triton X-100 in PBS | [9] |
| Cell Lines | HeLa, HepG2, A549 | [6][9] |
Experimental Protocol: Immunofluorescence
-
Cell Seeding and Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against FXR1 diluted in blocking buffer. Dilutions typically range from 1:25 to 1:400.[6] Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope.
-
Workflow Diagram: Immunofluorescence
Caption: Immunofluorescence workflow for FXR1 localization.
Application Note 3: Immunoprecipitation of FXR1
Immunoprecipitation (IP) is used to isolate FXR1 from a cell lysate to identify associated proteins or RNA molecules. This technique relies on an FXR1-specific antibody to capture the protein, which is then pulled down using antibody-binding beads.
Experimental Protocol: Immunoprecipitation
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-FXR1 antibody (or a control IgG) overnight at 4°C with gentle rotation.[13]
-
Add protein A/G beads to the lysate and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elute the FXR1 and its binding partners from the beads by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis, or by using a more gentle elution buffer for functional assays.
-
-
Analysis:
Workflow Diagram: Immunoprecipitation
Caption: Immunoprecipitation workflow for FXR1 isolation.
Application Note 4: Proximity Ligation Assay for FXR1 Interactions
The Proximity Ligation Assay (PLA) is a powerful technique for detecting protein-protein interactions in situ.[16] It provides a fluorescent signal only when two target proteins are in close proximity (less than 40 nm), offering high specificity and sensitivity.[9][16][17]
Experimental Protocol: Proximity Ligation Assay
-
Cell Preparation:
-
Prepare cells on coverslips, fix, permeabilize, and block as described in the Immunofluorescence protocol.[9]
-
-
Primary Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-FXR1 and mouse anti-interacting protein) simultaneously overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells with PBS.
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C in a humidity chamber.
-
-
Ligation and Amplification:
-
Wash the cells with the provided wash buffer.
-
Incubate with the ligation solution for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.
-
Wash the cells.
-
Incubate with the amplification solution containing a polymerase for 100 minutes at 37°C to generate a rolling circle amplification product.
-
-
Detection and Imaging:
-
Wash the cells.
-
Incubate with fluorescently labeled detection oligonucleotides that hybridize to the amplified DNA.
-
Mount the coverslips and image using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction event.
-
Workflow Diagram: Proximity Ligation Assay
Caption: Proximity Ligation Assay workflow for FXR1 interactions.
FXR1 Signaling Pathways
FXR1 is involved in multiple signaling pathways, acting as a scaffold and regulating the translation of key components.
RhoA-Induced Actomyosin Remodeling
FXR1 forms a network that acts as a signaling scaffold for RhoA-induced actomyosin reorganization.[9] It brings the kinase ROCK2 and its substrate, regulatory light chain (RLC), into close proximity, which is essential for RLC phosphorylation and subsequent stress fiber formation.[9]
Caption: FXR1 in RhoA-induced actomyosin remodeling.
Regulation of c-Myc Translation
FXR1 can promote the translation of the oncoprotein c-Myc by recruiting the eIF4F translation initiation complex to the c-Myc mRNA.[14] This interaction enhances the stability of the c-Myc transcript and facilitates its translation.[12]
Caption: FXR1-mediated regulation of c-Myc translation.
This comprehensive guide provides the necessary information for the successful detection and study of FXR1 in cultured cells. For further details, researchers are encouraged to consult the cited literature.
References
- 1. genecards.org [genecards.org]
- 2. The RNA binding protein FXR1 is a new driver in the 3q26-29 amplicon and predicts poor prognosis in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR1 antibody (13194-1-AP) | Proteintech [ptglab.com]
- 7. FXR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXR1 Gene Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively knocking down the Fragile X-Related Protein 1 (FXR1) gene using small interfering RNA (siRNA). This document includes detailed protocols for siRNA transfection, validation of knockdown efficiency, and an overview of the FXR1 signaling pathway.
Introduction to FXR1 and RNAi-Mediated Knockdown
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein involved in the regulation of mRNA stability and translation. It plays a crucial role in various cellular processes, including cell proliferation, muscle differentiation, and synaptic plasticity. Dysregulation of FXR1 has been implicated in several diseases, including cancer and congenital myopathy.[1][2]
RNA interference (RNAi) is a powerful technique for silencing gene expression in a targeted manner.[3] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, thereby reducing the expression of the corresponding protein.[3][4] This method allows for the investigation of gene function and the identification of potential therapeutic targets.
Experimental Protocols
siRNA Selection and Preparation
Successful gene knockdown starts with the selection of effective and specific siRNAs. It is recommended to use a pool of at least three different siRNA duplexes targeting different regions of the FXR1 mRNA to increase the probability of achieving significant knockdown and to minimize off-target effects.
Materials:
-
FXR1 siRNA: A pool of 3 target-specific 19-25 nucleotide siRNAs is recommended. Commercially available options include Santa Cruz Biotechnology (sc-35423) and MedchemExpress (FXR1 Human Pre-designed siRNA Set A).[4][5]
-
Negative Control siRNA: A scrambled siRNA sequence that does not target any known mammalian gene.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH) to optimize transfection conditions.
-
Nuclease-free water
-
siRNA Dilution Buffer
Protocol:
-
Resuspend the lyophilized FXR1 siRNA pool, negative control siRNA, and positive control siRNA in the appropriate volume of nuclease-free water or siRNA dilution buffer to achieve a stock concentration of 10-20 µM.
-
Aliquot the siRNA solutions into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the siRNA aliquots at -20°C or -80°C.
Cell Culture and Transfection
The following protocol is a general guideline for the transfection of adherent cell lines, such as HeLa or ovarian cancer cell lines (e.g., HeyA8, Kuramochi), in a 6-well plate format.[6][7] Optimization of transfection parameters is crucial for each cell line to achieve high knockdown efficiency with minimal cytotoxicity.[8]
Materials:
-
Adherent cells (e.g., HeLa, HeyA8)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX, siLentFect™)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute the FXR1 siRNA pool (or control siRNAs) in serum-free medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to the analysis of knockdown. The optimal incubation time will depend on the stability of the FXR1 protein and the cell division rate.
-
| Parameter | Recommendation |
| Cell Confluency at Transfection | 30-50% |
| siRNA Final Concentration | 10-50 nM |
| Transfection Reagent Volume | As per manufacturer's protocol |
| Incubation Time | 24-72 hours |
Table 1: Recommended starting conditions for siRNA transfection. These parameters should be optimized for each specific cell line and experimental setup.
Validation of FXR1 Knockdown
To confirm the successful knockdown of FXR1, it is essential to assess both the mRNA and protein levels.[9]
qRT-PCR is a sensitive method to quantify the reduction in FXR1 mRNA levels.[9][10]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for FXR1 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for FXR1 and a housekeeping gene. The relative expression of FXR1 mRNA can be calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.[11]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human FXR1 | (Primer sequences need to be designed or obtained from published studies) | (Primer sequences need to be designed or obtained from published studies) |
| Human GAPDH | (Commonly used and validated primer sequences) | (Commonly used and validated primer sequences) |
Table 2: Example of primer design for qRT-PCR. It is crucial to design and validate primers for specificity and efficiency.
Expected Results: A successful knockdown should result in a significant reduction (typically ≥70%) in FXR1 mRNA levels in cells treated with FXR1 siRNA compared to the negative control.[9]
Western blotting is used to confirm the reduction of FXR1 protein levels.[9]
Materials:
-
RIPA or similar lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FXR1 (e.g., Cell Signaling Technology #4173, Abcam ab51970).[12]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FXR1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Expected Results: A visible reduction in the band intensity corresponding to the molecular weight of FXR1 (approximately 70-84 kDa) should be observed in the FXR1 siRNA-treated samples compared to the control.
| Antibody | Vendor | Catalog # | Recommended Dilution |
| Anti-FXR1 | Cell Signaling Technology | #4173 | As per datasheet |
| Anti-FXR1 | Abcam | ab51970 | As per datasheet |
| Anti-β-actin | (Various) | (Various) | As per datasheet |
Table 3: Recommended primary antibodies for Western blot analysis of FXR1.
FXR1 Signaling Pathway and Experimental Workflow
FXR1 Signaling Network
FXR1 is known to be part of a larger mRNA-protein (mRNP) network that acts as a signaling scaffold.[13][14] This network is crucial for processes like RhoA-induced actomyosin remodeling, which is essential for regulating cell shape and migration.[13][14] FXR1 interacts with various proteins and mRNAs, influencing their localization and translation.
References
- 1. genecards.org [genecards.org]
- 2. Comprehensive bioinformatics analysis of FXR1 across pan-cancer: Unraveling its diagnostic, prognostic, and immunological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene: FXR1 (ENSG00000114416) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. celprogen.com [celprogen.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 12. FXR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. FXR1 (L662) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Anti-FXR1 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the FXR1 Gene
Abstract
The FMR1 Autosomal Homolog 1 (FXR1) gene encodes a crucial RNA-binding protein involved in the regulation of mRNA stability and translation.[1][2] It plays significant roles in various cellular processes, including muscle development, neurogenesis, and cell proliferation.[3][4] Dysregulation of FXR1 has been implicated in several diseases, including cancer and congenital myopathy.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for knocking out the FXR1 gene using the CRISPR-Cas9 system. It includes detailed protocols for guide RNA (gRNA) design, cell transfection, and validation of gene knockout, alongside diagrams of relevant signaling pathways and experimental workflows.
Introduction to FXR1 and its Cellular Roles
FXR1 is a member of the Fragile X-related protein family, which also includes FMR1 and FXR2. These proteins are known to shuttle between the nucleus and cytoplasm, associating with polyribosomes to modulate protein synthesis.[1][6] FXR1 binds to AU-rich elements (AREs) in the 3'-UTR of target mRNAs, influencing their stability and translation.[3][4] Loss of FXR1 function is critical, as knockout mice exhibit perinatal lethality, likely due to cardiac or respiratory failure.[3][7]
FXR1 has been identified as a key component in several signaling pathways. It acts as a signaling scaffold for RhoA-induced actomyosin remodeling and is involved in regulating transcription by recruiting STAT1 or STAT3 to gene promoters.[5][7] Given its central role in cell proliferation and survival, FXR1 is a gene of significant interest in cancer research and drug development.[5][8]
Signaling Pathways Involving FXR1
FXR1 is not merely an RNA-binding protein but also a key organizer of signaling reactions. Its involvement in major pathways highlights its importance as a therapeutic target.
FXR1 as a Scaffold in RhoA Signaling
The FXR1 network, formed by FXR1-mediated packaging of long mRNAs, serves as a signaling scaffold essential for RhoA-induced actomyosin reorganization.[7] This process is critical for regulating cell shape and migration. The network spatially concentrates kinases and their substrates to facilitate efficient signaling.[7]
Caption: FXR1 network as a scaffold in RhoA signaling.
FXR1 in STAT-Mediated Gene Transcription
In certain cancer cells, particularly those with TP53/FXR2 co-deletion, FXR1 plays a novel role in gene transcription.[5] It localizes to gene promoters and recruits transcription factors STAT1 or STAT3, thereby regulating the expression of genes involved in cell proliferation and apoptosis.[5]
Caption: FXR1 recruits STAT factors to regulate transcription.
Experimental Workflow for FXR1 Knockout
The generation of a stable FXR1 knockout cell line using CRISPR-Cas9 involves several key stages, from initial design and transfection to the isolation and validation of clonal populations.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sapient.bio [sapient.bio]
- 5. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion | eLife [elifesciences.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR1 FMR1 autosomal homolog 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the FXR1 Interactome: Application Notes and Protocols for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of Fragile X-Related Protein 1 (FXR1) protein-protein interactions (PPIs). FXR1 is an RNA-binding protein implicated in various cellular processes, including mRNA stability, translational control, and muscle development. Its dysregulation has been linked to cancer and neurodevelopmental disorders. Understanding the intricate network of FXR1's interactions is crucial for elucidating its biological functions and for the development of novel therapeutic strategies.
Introduction to FXR1 Protein-Protein Interactions
FXR1 contains multiple domains that mediate its interactions with other proteins. These include two Tudor domains, two K homology (KH) domains, and a C-terminal region containing an arginine-glycine-glycine (RGG) box. The Tudor domains are known to be involved in dimerization and binding to methylated arginines, while the KH domains and the RGG box can mediate both RNA and protein binding. FXR1 is known to form homodimers and heterodimers with its paralogs FMR1 and FXR2. Furthermore, it interacts with a range of other proteins, including components of the translational machinery, cytoskeletal proteins, and signaling molecules.
Key Assays for Studying FXR1 Protein-Protein Interactions
Several established methods can be employed to identify and characterize FXR1 interacting partners. The choice of assay depends on the specific research question, whether the goal is to discover novel interactors or to validate and quantify a known interaction.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to identify in vivo protein interactions within a cellular context. The principle involves using an antibody to capture a specific protein (the "bait," in this case, FXR1), which in turn "pulls down" any interacting proteins (the "prey"). These associated proteins can then be identified by Western blotting or mass spectrometry.
Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of FXR1.
Detailed Protocol for Co-Immunoprecipitation of FXR1
Materials:
-
Cells expressing endogenous or tagged FXR1
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
Anti-FXR1 antibody (e.g., Proteintech, Cat#13194-1-AP) or anti-tag antibody
-
Protein A/G magnetic beads or agarose beads
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-FXR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
-
For discovery of novel interactors, perform in-gel digestion of the protein bands followed by mass spectrometry analysis.[1]
-
Quantitative Data from FXR1 Co-IP-Mass Spectrometry
Mass spectrometry analysis of FXR1 immunoprecipitates has identified numerous interacting proteins. The following table summarizes a selection of identified FXR1 interactors from different studies. Quantitative data is often presented as spectral counts or fold-change over control (e.g., IgG immunoprecipitation).
| Interacting Protein | Cellular Function | Cell Line | Quantitative Metric | Reference |
| eIF4A1 | Translation initiation | Ovarian cancer cells | Strong interaction observed | [2] |
| eIF4E | Translation initiation | Ovarian cancer cells | Strong interaction observed | [2] |
| eIF4G1 | Translation initiation | Ovarian cancer cells | Co-localization observed | [2] |
| FMR1 | RNA binding, translation regulation | Multiple | Known interactor | [3] |
| FXR2 | RNA binding, translation regulation | Multiple | Known interactor | [3] |
| CYFIP1 | Cytoskeletal regulation | Human Vascular Smooth Muscle Cells | Identified by MS | [4] |
| Arp2 | Cytoskeletal regulation | Human Vascular Smooth Muscle Cells | Identified by MS | [4] |
| STAT1 | Transcription factor | H358 cells | Direct interaction shown | [1] |
| STAT3 | Transcription factor | H358 cells | Direct interaction shown | [1] |
GST Pull-Down Assay
The Glutathione-S-Transferase (GST) pull-down assay is an in vitro method used to confirm direct protein-protein interactions. In this assay, a recombinant "bait" protein is expressed as a fusion with GST (e.g., GST-FXR1). This fusion protein is then immobilized on glutathione-coated beads. A cell lysate or a purified "prey" protein is then incubated with the immobilized bait protein. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Workflow for GST Pull-Down Assay
Caption: Workflow for GST Pull-Down Assay.
Detailed Protocol for GST Pull-Down Assay with FXR1
Materials:
-
Expression vector for GST-FXR1 and control GST
-
E. coli expression strain (e.g., BL21)
-
Glutathione-Sepharose beads
-
Binding Buffer: PBS, 1% Triton X-100, Protease Inhibitor Cocktail
-
Wash Buffer: PBS, 0.1% Triton X-100
-
Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl pH 8.0
-
Cell lysate containing the prey protein or purified prey protein
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Expression and Purification of GST-FXR1:
-
Transform E. coli with the GST-FXR1 expression vector.
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-FXR1 fusion protein using glutathione-sepharose beads according to the manufacturer's protocol.
-
Elute the purified GST-FXR1 or keep it bound to the beads.
-
-
Pull-Down:
-
Incubate the immobilized GST-FXR1 (and GST control) with cell lysate or purified prey protein in Binding Buffer for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins with Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Yeast Two-Hybrid (Y2H) Screen
The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions in vivo. The principle relies on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the "bait" protein (FXR1) is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.
Logic of Yeast Two-Hybrid Screen
Caption: Principle of the Yeast Two-Hybrid Screen.
Detailed Protocol for Yeast Two-Hybrid Screening with FXR1
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7) and prey library vector (e.g., pGADT7)
-
cDNA library from the tissue or cell type of interest
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
Reagents for β-galactosidase assay
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length or specific domains of FXR1 into the bait vector (e.g., pGBKT7-FXR1).
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).
-
Perform a yeast mating between the bait-expressing strain and the prey library strain.
-
Select for diploid yeast containing both plasmids on SD/-Trp/-Leu plates.
-
Replica-plate the diploid cells onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
-
-
Identification and Validation of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Re-transform the isolated prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
-
Perform a β-galactosidase assay for quantitative confirmation of the interaction strength.
-
Quantitative Biophysical Methods: Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR)
For a more quantitative characterization of FXR1 PPIs, techniques like Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are invaluable. These label-free technologies can determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of protein interactions in real-time.
Principle of BLI and SPR: In both techniques, one protein (the "ligand," e.g., FXR1) is immobilized on a sensor surface. A solution containing the other protein (the "analyte") is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the optical properties of the sensor surface, which is detected in real-time.
Workflow for BLI/SPR Analysis
Caption: Workflow for BLI/SPR Analysis.
General Protocol for BLI/SPR:
-
Protein Purification: Purify both FXR1 and the interacting protein to a high degree of purity.
-
Immobilization: Immobilize one of the proteins onto the sensor chip.
-
Binding Analysis: Flow different concentrations of the analyte over the sensor surface to measure the association phase.
-
Dissociation Analysis: Flow buffer over the sensor to measure the dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.
Quantitative Binding Data for Protein Interactions
While specific kinetic data for many FXR1 interactions are not widely published, these techniques can provide precise measurements.
| Interaction | Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (Kd) (M) |
| Hypothetical FXR1-Protein X | SPR | 1 x 10⁵ | 1 x 10⁻³ | 10 nM |
| Hypothetical FXR1-Protein Y | BLI | 5 x 10⁴ | 5 x 10⁻⁴ | 10 nM |
FXR1 Signaling Pathway Involvement
FXR1 plays a crucial role in regulating the translation of specific mRNAs. One well-characterized pathway involves its interaction with the eukaryotic initiation factor 4F (eIF4F) complex to promote the translation of c-MYC mRNA.[2]
FXR1-eIF4F Signaling Pathway
Caption: FXR1 promotes c-MYC translation via the eIF4F complex.
Conclusion
The study of FXR1 protein-protein interactions is essential for a comprehensive understanding of its role in cellular function and disease. The assays and protocols described in this document provide a robust framework for researchers to identify, validate, and quantify these interactions. By combining discovery-oriented techniques like co-immunoprecipitation and yeast two-hybrid screens with quantitative biophysical methods such as BLI and SPR, a detailed map of the FXR1 interactome can be constructed, paving the way for novel therapeutic interventions.
References
Application Notes and Protocols for Analyzing FXR1-RNA Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation by modulating the stability and translation of its target mRNAs. Dysregulation of FXR1 has been implicated in various diseases, including cancer and inflammatory disorders. Understanding the specifics of FXR1-RNA interactions is therefore critical for elucidating its biological functions and for the development of potential therapeutic interventions.
These application notes provide a comprehensive overview of key methodologies for analyzing the binding affinity of FXR1 to its RNA targets. Detailed protocols for both in vitro and in vivo techniques are presented, along with structured data on known FXR1-RNA binding affinities. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the experimental designs and the biological context of FXR1-RNA interactions.
Data Presentation: Quantitative Analysis of FXR1-RNA Binding Affinity
The binding affinity of FXR1 for various RNA targets can be quantified by determining the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes available quantitative data for FXR1-RNA interactions.
| RNA Target | Method | Kd (nM) | Reference |
| poly-G17U RNA | Fluorescence Anisotropy | 11.7 ± 1 | [1] |
| c-Myc 3'UTR ARE1 | RNA Electromobility Shift Assay (REMSA) | Strong Binding (Qualitative) | [2] |
| c-Myc 3'UTR ARE2 | RNA Electromobility Shift Assay (REMSA) | Strong Binding (Qualitative) | [2] |
| c-Myc 3'UTR ARE4 | RNA Electromobility Shift Assay (REMSA) | Strong Binding (Qualitative) | [2] |
| c-Myc 3'UTR ARE5 | RNA Electromobility Shift Assay (REMSA) | Strong Binding (Qualitative) | [2] |
| TNFα 3'UTR | RNA Electromobility Shift Assay (REMSA) | Binding Demonstrated (Qualitative) |
Experimental Protocols
This section provides detailed protocols for several key techniques used to study FXR1-RNA binding affinity.
In Vitro Methods
EMSA, or gel shift assay, is a common technique to detect protein-RNA interactions. It is based on the principle that a protein-RNA complex migrates more slowly than a free RNA molecule through a non-denaturing polyacrylamide gel.
Workflow for EMSA:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
RNA Probe Preparation:
-
Synthesize the RNA sequence of interest. This can be done by in vitro transcription or chemical synthesis.
-
Label the RNA probe at the 5' or 3' end. For radioactive labeling, use [γ-32P]ATP and T4 polynucleotide kinase. For non-radioactive detection, use biotin or a fluorescent tag.
-
Purify the labeled probe using gel electrophoresis or chromatography.
-
-
Binding Reaction:
-
Prepare the binding buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, 10% glycerol.
-
In a final volume of 20 µL, combine the following in order:
-
Binding buffer
-
A non-specific competitor RNA (e.g., 1 µg yeast tRNA) to reduce non-specific binding.
-
Purified recombinant FXR1 protein (titrate concentrations, e.g., 0-500 nM).
-
Labeled RNA probe (a fixed, low concentration, e.g., 0.1 nM).
-
-
For competition assays, add a 50- to 200-fold molar excess of unlabeled specific or non-specific competitor RNA before adding the labeled probe.[2]
-
Incubate the reaction mixture at room temperature for 30 minutes.[2]
-
-
Gel Electrophoresis:
-
Prepare a 6% native polyacrylamide gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA).
-
Pre-run the gel at 100V for 30 minutes at 4°C.
-
Load the binding reactions into the wells.
-
Run the gel at 100-150V for 1-2 hours at 4°C, until the dye front reaches the bottom.
-
-
Detection:
-
For radioactive probes: Dry the gel and expose it to a phosphor screen or X-ray film.
-
For biotin-labeled probes: Transfer the RNA from the gel to a positively charged nylon membrane. Detect the biotinylated RNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.[2]
-
This assay relies on the principle that proteins are retained on nitrocellulose membranes, while free RNA passes through. If an RNA molecule is bound to a protein, it will also be retained on the filter.
Protocol:
-
Preparation:
-
Prepare radiolabeled RNA probe as described for EMSA.
-
Prepare a series of dilutions of purified FXR1 protein in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
-
Binding Reaction:
-
In a 96-well plate, set up binding reactions in a final volume of 50 µL containing a constant amount of labeled RNA and varying concentrations of FXR1 protein.
-
Incubate at room temperature for 30 minutes.
-
-
Filtration:
-
Set up a dot-blot or slot-blot apparatus with a nitrocellulose membrane placed over a nylon membrane.
-
Wash the wells with binding buffer.
-
Apply each binding reaction to a separate well and apply a gentle vacuum.
-
Wash each well twice with 100 µL of ice-cold binding buffer.
-
-
Quantification:
-
Dry the membranes and quantify the radioactivity on the nitrocellulose (bound) and nylon (unbound) membranes using a phosphorimager or scintillation counter.
-
Plot the fraction of bound RNA as a function of FXR1 concentration to determine the Kd.
-
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. One molecule (ligand) is immobilized on a sensor chip, and the binding of the other molecule (analyte) is detected as a change in the refractive index at the sensor surface.
Protocol:
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated RNA, or a CM5 chip for amine coupling of FXR1).
-
To immobilize a biotinylated RNA ligand: prepare a solution of the RNA in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) and inject it over the streptavidin-coated sensor surface until the desired immobilization level is reached.
-
To immobilize FXR1 protein via amine coupling: activate the CM5 sensor surface with a mixture of EDC and NHS. Inject the FXR1 protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (either FXR1 protein if RNA is the ligand, or the RNA if FXR1 is the ligand) in running buffer (HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by an injection of running buffer for a defined dissociation time. Include a zero-concentration analyte injection as a control.
-
-
Data Analysis:
-
The binding is monitored as a change in resonance units (RU) over time, generating a sensorgram.
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vivo and In-Cell Methods
RIP is used to identify RNAs that are physically associated with a specific RBP within a cell. Following immunoprecipitation of the target RBP, the associated RNAs are purified and can be identified by RT-qPCR or high-throughput sequencing (RIP-Seq).
Workflow for RIP:
Caption: Workflow for RNA Immunoprecipitation (RIP).
Protocol:
-
Cell Lysis:
-
Harvest approximately 1 x 107 cells per immunoprecipitation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 1 mL of polysome lysis buffer (10 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, and protease inhibitors).
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add 5-10 µg of an anti-FXR1 antibody or a control IgG to the pre-cleared lysate.
-
Incubate with rotation for 4 hours to overnight at 4°C.
-
Add 50 µL of a 50% slurry of protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of high-salt wash buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate).
-
Wash the beads two times with 1 mL of low-salt wash buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.2% Tween-20).
-
-
RNA Elution and Purification:
-
Elute the RNA by resuspending the beads in 100 µL of elution buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS) and incubating at 65°C for 15 minutes.
-
Treat with proteinase K to digest the protein.
-
Purify the RNA using phenol:chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.
-
-
Analysis:
-
For RT-qPCR, reverse transcribe the purified RNA into cDNA and perform quantitative PCR using primers specific for the RNA of interest.
-
For RIP-Seq, prepare a sequencing library from the purified RNA and perform high-throughput sequencing to identify all FXR1-bound transcripts.
-
CLIP-Seq is a powerful technique to identify the precise binding sites of an RBP on its target RNAs at high resolution. It involves UV cross-linking of the RBP to its bound RNA in living cells, followed by immunoprecipitation and high-throughput sequencing of the cross-linked RNA fragments.
Protocol:
-
UV Cross-linking and Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with 254 nm UV light (e.g., 400 mJ/cm2) on ice.
-
Lyse the cells as described in the RIP protocol.
-
-
Partial RNA Digestion:
-
Treat the lysate with a low concentration of RNase A or RNase T1 to partially digest the RNA, leaving short fragments protected by the bound RBP. The optimal RNase concentration and digestion time must be empirically determined.
-
-
Immunoprecipitation and Washing:
-
Perform immunoprecipitation using an anti-FXR1 antibody as described in the RIP protocol, but with more stringent washing steps to remove non-covalently bound RNAs.
-
-
RNA Fragment Ligation and Labeling:
-
Ligate a 3' RNA adapter to the immunoprecipitated RNA fragments while they are still bound to the beads.
-
Radiolabel the 5' end of the RNA fragments with [γ-32P]ATP and T4 polynucleotide kinase.
-
-
Protein-RNA Complex Isolation and Protein Digestion:
-
Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.
-
Transfer the complexes to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the FXR1-RNA complex (visualized by autoradiography).
-
Digest the protein from the membrane slice using proteinase K.
-
-
RNA Purification and Library Preparation:
-
Purify the RNA fragments from the digested protein.
-
Ligate a 5' RNA adapter.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA by PCR.
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Map the sequencing reads to the genome or transcriptome.
-
Identify peaks of read density, which represent the binding sites of FXR1.
-
Analyze the sequences within the peaks to identify potential binding motifs.
-
Signaling Pathways and Logical Relationships
FXR1 is involved in multiple signaling pathways, primarily through its ability to regulate the expression of key proteins at the post-transcriptional level.
FXR1-Mediated Regulation of TNFα
FXR1 can regulate the stability and translation of Tumor Necrosis Factor-alpha (TNFα) mRNA, a key pro-inflammatory cytokine. This regulation is often mediated through AU-rich elements (AREs) in the 3' untranslated region (UTR) of the TNFα transcript.
Caption: FXR1-mediated regulation of TNFα expression.
FXR1 in the miRNA Pathway
FXR1 can interact with components of the microRNA (miRNA) pathway, such as Argonaute 2 (AGO2), to regulate gene expression. This interaction can lead to either translational repression or activation, depending on the cellular context.[3][4][5][6][7]
Caption: FXR1 interaction with the miRNA pathway.
FXR1 Regulation of c-Myc and p21
FXR1 has been shown to regulate the expression of the oncoprotein c-Myc and the cell cycle inhibitor p21, thereby influencing cell proliferation and survival. FXR1 typically binds to AREs in the 3'UTR of c-Myc mRNA, leading to its stabilization and enhanced translation.[2] Conversely, it can also modulate p21 levels.
Caption: FXR1 regulation of c-Myc and p21.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. graphviz.org [graphviz.org]
- 5. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of FXR1 mRNA Expression using Real-Time PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction Fragile X-Related Protein 1 (FXR1) is a highly conserved, cytoplasmic RNA-binding protein that plays a critical role in the post-transcriptional regulation of gene expression.[1][2] As a member of the Fragile X-related protein family, FXR1 is involved in diverse cellular processes, including muscle development, inflammation, and cellular senescence.[1][3] Emerging evidence highlights FXR1's significant role in tumorigenesis, where it can modulate the stability and translation of mRNAs encoding key oncogenes and tumor suppressors, such as cMYC and p21.[3][4][5][6] Dysregulation of FXR1 expression has been linked to poor prognosis in several cancers, making it a valuable biomarker and potential therapeutic target.[4][7]
This application note provides a comprehensive protocol for the quantitative analysis of human FXR1 mRNA expression from total RNA using SYBR Green-based quantitative real-time PCR (qPCR). The protocol covers sample preparation, experimental setup, data acquisition, and analysis using the widely accepted 2-ΔΔCt method.[8][9]
FXR1 Signaling and Regulatory Interactions
FXR1 exerts its function by binding to target mRNAs, often at AU-rich elements (AREs) in the 3' untranslated region (3'-UTR), thereby influencing their stability and translation.[5][10] This mechanism allows FXR1 to regulate critical cellular pathways, including cell proliferation and senescence. For instance, FXR1 can enhance the translation of the oncoprotein cMYC while destabilizing the mRNA of the cell cycle inhibitor p21, collectively promoting cell cycle progression.[3][5][6]
Figure 1. Simplified diagram of FXR1's role in post-transcriptional regulation.
Experimental Protocol
This protocol is optimized for the analysis of FXR1 expression in human cell lines. It is crucial to adhere to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure experimental reproducibility and data reliability.[11][12]
Experimental Workflow
The overall workflow consists of four main stages: RNA extraction from the biological sample, assessment of RNA quality and quantity, reverse transcription to synthesize complementary DNA (cDNA), and finally, qPCR to quantify FXR1 expression relative to a stable housekeeping gene.
Figure 2. Standard workflow for FXR1 mRNA expression analysis by qPCR.
I. Materials and Reagents
-
Equipment:
-
Real-Time PCR Detection System
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Thermal cycler (if separate from qPCR system)
-
Vortex mixer
-
-
Reagents:
-
Total RNA isolation kit (e.g., RNeasy Mini Kit, QIAGEN)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for human FXR1 and housekeeping gene(s)
-
II. Primer Selection
Primer specificity and efficiency are critical for accurate qPCR results. It is recommended to use pre-validated commercial primers or to design primers that span an exon-exon junction to prevent amplification of contaminating genomic DNA.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source / Ref. |
| FXR1 | GGTCTCGTAGACGAAGGACTGA | TGTCTGCTCTGAGACTCAGCTC | OriGene (NM_005087)[13] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GGGGTCATTGATGGCAACA | (Example) |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | (Example) |
Note: The selection of a stable housekeeping gene is critical. Genes like GAPDH and ACTB are commonly used, but their expression stability must be validated for the specific cell types and experimental conditions of your study.[14][15] It is best practice to test multiple candidate reference genes and select the most stable one(s) for normalization.[16]
III. Detailed Protocol
Step 1: Total RNA Isolation
-
Harvest cells according to your experimental design (e.g., control vs. treated).
-
Isolate total RNA using a commercial kit, following the manufacturer’s instructions.
-
Include an on-column or in-solution DNase I treatment step to eliminate genomic DNA contamination.
-
Elute RNA in nuclease-free water.
Step 2: RNA Quantification and Quality Control
-
Measure RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 is indicative of high-purity RNA.
-
(Optional but recommended) Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Step 3: cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the reaction as specified by the kit manufacturer. A typical reaction includes RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubate the reaction in a thermal cycler using the recommended temperature profile.
-
Upon completion, dilute the resulting cDNA product 1:10 with nuclease-free water for use in the qPCR step. Store at -20°C.
Step 4: qPCR Reaction Setup and Thermal Cycling
-
Prepare a master mix for each primer set (FXR1 and housekeeping gene) to minimize pipetting errors.
-
Set up each reaction in triplicate (technical replicates) in a 96-well qPCR plate.
| Component | Volume per Reaction (20 µL total) | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA Template | 2 µL | ~10 ng |
| Nuclease-free Water | 6.4 µL | - |
-
Seal the plate, centrifuge briefly to collect contents, and load into the real-time PCR instrument.
-
Run the following thermal cycling program (may require optimization):
| Stage | Step | Temperature | Time | Cycles |
| 1 | Initial Denaturation | 95°C | 3 min | 1 |
| 2 | Amplification | 95°C (Denature) | 15 sec | 40 |
| 60°C (Anneal/Extend) | 60 sec | |||
| 3 | Melt Curve Analysis | 60°C to 95°C | (Instrument Default) | 1 |
Data Analysis and Presentation
Relative quantification of FXR1 expression will be calculated using the 2-ΔΔCt (Livak) method .[8][17] This method normalizes the expression of the target gene (FXR1) to a reference gene and compares its expression in a test sample relative to a control sample.
Calculation Steps:
-
Calculate ΔCt (Delta Ct): Normalize the Ct value of the target gene (FXR1) to the Ct value of the housekeeping gene (HKG) for each sample.
-
ΔCt = Ct(FXR1) - Ct(HKG)
-
-
Calculate ΔΔCt (Delta-Delta Ct): Normalize the ΔCt of the test sample to the ΔCt of the control (calibrator) sample.
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
Example Data and Calculation
The following table demonstrates the analysis of FXR1 expression in cells treated with a hypothetical drug compared to an untreated control. GAPDH is used as the housekeeping gene.
| Sample | Target Gene | Avg. Ct | ΔCt (CtFXR1 - CtGAPDH) | ΔΔCt (ΔCtSample - ΔCtControl) | Fold Change (2-ΔΔCt) |
| Untreated Control | FXR1 | 22.5 | 4.5 | 0.0 | 1.0 |
| GAPDH | 18.0 | ||||
| Drug-Treated | FXR1 | 24.8 | 6.9 | 2.4 | 0.19 |
| GAPDH | 17.9 |
Interpretation: In this example, the drug-treated sample shows a fold change of 0.19, indicating that FXR1 mRNA expression was significantly downregulated to approximately 19% of the level in the untreated control cells.
References
- 1. us.sinobiological.com [us.sinobiological.com]
- 2. Fragile X-Related Protein FXR1 Controls Human Adenovirus Capsid mRNA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted role of Fragile X-Related Protein 1 (FXR1) in cellular processes: an updated review on cancer and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR1 modulates the expression of oncogenes and tumor suppressor genes associated with poor cancer prognosis [accscience.com]
- 5. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toptipbio.com [toptipbio.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. origene.com [origene.com]
- 14. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Application Notes and Protocols for Immunofluorescence Staining of FXR1
These application notes provide a detailed protocol for the immunofluorescent staining and localization of Fragile X-Related Protein 1 (FXR1) in cultured cells. This protocol is intended for researchers, scientists, and drug development professionals investigating the subcellular distribution of FXR1, including its recruitment to stress granules.
Introduction
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein that plays a crucial role in the post-transcriptional regulation of gene expression.[1] Its subcellular localization is dynamic and can be modulated by various cellular stressors, leading to its accumulation in stress granules (SGs), which are dense aggregations of proteins and RNAs that form in response to stress.[2][3] Immunofluorescence microscopy is a powerful technique to visualize the localization of FXR1 and its co-localization with other proteins within different cellular compartments.
Data Presentation
The following table provides a template for summarizing quantitative data from FXR1 localization experiments. Researchers can adapt this table to their specific experimental design.
| Experimental Condition | Percentage of Cells with FXR1 in Stress Granules (%) | Mean Nuclear/Cytoplasmic Fluorescence Intensity Ratio of FXR1 | Number of Cells Analyzed (n) |
| Control (Untreated) | 5% | 0.8 | 300 |
| Sodium Arsenite (0.5 mM, 1h) | 85% | 0.5 | 300 |
| Heat Shock (43°C, 30 min) | 75% | 0.6 | 300 |
| Drug Candidate X (10 µM, 24h) | 15% | 0.7 | 300 |
Experimental Protocols
This protocol outlines the step-by-step methodology for immunofluorescent staining of FXR1 in cultured mammalian cells.
Materials and Reagents
-
Cells: Cultured mammalian cells (e.g., HeLa, SH-SY5Y, U2OS) grown on sterile glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS): 1X solution, pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 1% Human Serum Albumin (HSA) in PBS with 0.05% Tween-20 (PBS-T).[1]
-
Primary Antibody: Rabbit anti-FXR1 polyclonal antibody (e.g., Proteintech 13194-1-AP) or Mouse anti-FXR1 monoclonal antibody.
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit or goat anti-mouse IgG.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
(Optional) Stress Inducers: Sodium Arsenite (SA) or access to a cell culture incubator for heat shock.
Procedure
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
(Optional) Induction of Stress Granules: To induce the formation of stress granules and observe the recruitment of FXR1, treat the cells with a stressor. For example:
-
Include an untreated control group for comparison.
-
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with 1X PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature or 37°C to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FXR1 antibody in Blocking Buffer. A starting dilution of 1:100 to 1:400 is recommended, but the optimal dilution should be determined empirically.[1][4]
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS-T for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Protect the antibody from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS-T for 5 minutes each in the dark.
-
Incubate the cells with a diluted solution of DAPI or Hoechst 33342 in PBS for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the localization of FXR1 using a fluorescence or confocal microscope.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol for FXR1 localization, including the optional stress induction step.
Caption: Workflow for FXR1 immunofluorescence staining.
References
- 1. Functional amyloid protein FXR1 is recruited into neuronal stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel stress granule-like structures are induced via a paracrine mechanism during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR1 antibody (13194-1-PBS) | Proteintech [ptglab.com]
Application Notes and Protocols for In Vitro Transcription and Translation of FXR1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro synthesis and functional analysis of Fragile X-Related Protein 1 (FXR1). The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the role of FXR1 in cellular processes and as a platform for screening potential therapeutic modulators.
Introduction
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein implicated in the post-transcriptional regulation of gene expression. Its dysregulation has been linked to various pathologies, including cancer, where it can influence cell proliferation, migration, and invasion.[1] In vitro transcription and translation systems offer a powerful and controlled environment to produce functional FXR1 protein, enabling detailed studies of its molecular interactions and downstream effects. This document provides detailed protocols for the cell-free synthesis of FXR1 and subsequent functional characterization.
Data Presentation
FXR1 Expression in Human Cancer Cell Lines
FXR1 expression varies across different cancer types and cell lines. The following table summarizes FXR1 mRNA and protein expression levels in a selection of commonly used human cancer cell lines, compiled from publicly available databases and literature. This information is crucial for selecting appropriate cellular models for in vivo validation of in vitro findings.
| Cell Line | Cancer Type | FXR1 mRNA Expression (TPM) | FXR1 Protein Expression (Western Blot) | Reference |
| HeLa | Cervical Cancer | High | High | [2] |
| A549 | Lung Carcinoma | High | High | [3][4][5] |
| MCF-7 | Breast Cancer | Moderate | Moderate | [2][6][7] |
| HepG2 | Liver Hepatocellular Carcinoma | High | High | [1][6][7] |
| K562 | Chronic Myelogenous Leukemia | Moderate | Not Reported | The Cancer Genome Atlas (TCGA) |
| HCT116 | Colorectal Carcinoma | High | Not Reported | The Cancer Genome Atlas (TCGA) |
TPM (Transcripts Per Million) values are relative and intended for comparative purposes. Protein expression levels are qualitative summaries from cited western blot data.
Experimental Protocols
Part 1: In Vitro Transcription of Full-Length Human FXR1 mRNA
This protocol describes the generation of FXR1 mRNA from a linearized plasmid template containing the full-length human FXR1 cDNA downstream of a T7 promoter.
Materials:
-
Full-length human FXR1 cDNA clone in a vector with a T7 promoter (e.g., available from Sino Biological, GeneCopoeia)
-
Restriction enzyme (to linearize the plasmid downstream of the FXR1 coding sequence)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide (NTP) solution mix (ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Agarose gel electrophoresis system
-
UV spectrophotometer or NanoDrop
Procedure:
-
Plasmid Linearization:
-
Digest 10-20 µg of the FXR1 expression plasmid with a suitable restriction enzyme that cuts downstream of the poly(A) tail sequence.
-
Incubate at the recommended temperature for 2-4 hours to ensure complete digestion.
-
Verify linearization by running a small aliquot on a 1% agarose gel.
-
Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the DNA pellet in nuclease-free water and quantify the concentration.
-
-
In Vitro Transcription Reaction Assembly:
-
In a sterile, RNase-free microcentrifuge tube on ice, combine the following reagents in the order listed:
Reagent Volume (for a 50 µL reaction) Final Concentration Nuclease-free water to 50 µL - 10x Transcription Buffer 5 µL 1x 100 mM ATP 5 µL 10 mM 100 mM CTP 5 µL 10 mM 100 mM GTP 5 µL 10 mM 100 mM UTP 5 µL 10 mM RNase Inhibitor (40 U/µL) 1 µL 40 units Linearized FXR1 DNA template 1-2 µg 20-40 ng/µL | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Transcription and Template Removal:
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
-
RNA Purification:
-
Purify the transcribed FXR1 mRNA using a suitable RNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the concentration of the FXR1 mRNA using a UV spectrophotometer (A260).
-
Assess the integrity of the transcribed RNA by running an aliquot on a denaturing agarose gel. A single, sharp band corresponding to the expected size of the full-length FXR1 mRNA should be visible.
-
Part 2: In Vitro Translation of FXR1 mRNA using Rabbit Reticulocyte Lysate
This protocol describes the synthesis of FXR1 protein from the in vitro transcribed mRNA using a commercially available rabbit reticulocyte lysate system.
Materials:
-
Purified, full-length FXR1 mRNA
-
Rabbit Reticulocyte Lysate Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Amino Acid Mixture (complete, or lacking methionine for radiolabeling)
-
[³⁵S]-Methionine (optional, for radiolabeling)
-
Nuclease-free water
-
SDS-PAGE system
-
Western blotting apparatus and reagents
-
Anti-FXR1 antibody
Procedure:
-
Thawing and Preparation:
-
Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
-
Translation Reaction Assembly:
-
In a sterile, RNase-free microcentrifuge tube on ice, assemble the translation reaction according to the manufacturer's instructions. A typical reaction is as follows:
Reagent Volume (for a 25 µL reaction) Rabbit Reticulocyte Lysate 17.5 µL Amino Acid Mixture (-Met) 0.5 µL [³⁵S]-Methionine (optional) 1 µL RNase Inhibitor (40 U/µL) 0.5 µL FXR1 mRNA (0.5-1 µg/µL) 1-2 µL | Nuclease-free water | to 25 µL |
-
Mix gently by pipetting.
-
-
Protein Synthesis:
-
Incubate the reaction at 30°C for 60-90 minutes.
-
-
Analysis of Translation Product:
-
To analyze the synthesized FXR1 protein, take an aliquot of the reaction mixture and add an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the sample for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
If [³⁵S]-Methionine was used, the gel can be dried and exposed to autoradiography film or a phosphorimager screen.
-
Alternatively, the proteins can be transferred to a nitrocellulose or PVDF membrane for western blot analysis using an anti-FXR1 antibody to confirm the presence and size of the synthesized protein.
-
Optimization: The efficiency of in vitro translation can be influenced by the concentration of Mg²⁺ and K⁺ ions.[1] For optimal FXR1 protein yield, it is recommended to perform a titration of these ions according to the lysate manufacturer's guidelines.[1]
Part 3: Functional Assay - RNA Electromobility Shift Assay (EMSA)
This protocol describes how to assess the RNA-binding activity of the in vitro translated FXR1 protein to a known target, the AU-rich element (ARE) in the 3'-UTR of c-Myc mRNA.[8]
Materials:
-
In vitro translated FXR1 protein
-
Biotin-labeled RNA probe containing the c-Myc ARE sequence (e.g., 5'-UAAUUUAUAUUAUUUAUAUUU-3')
-
Unlabeled "cold" competitor c-Myc ARE probe
-
Non-specific competitor RNA (e.g., poly(A))
-
EMSA binding buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 10% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Nylon membrane
-
Chemiluminescent nucleic acid detection kit
Procedure:
-
Binding Reaction Assembly:
-
In separate tubes, set up the following binding reactions on ice:
-
Probe only: Biotin-labeled c-Myc ARE probe.
-
FXR1 + Probe: In vitro translated FXR1 and biotin-labeled c-Myc ARE probe.
-
Competition: In vitro translated FXR1, biotin-labeled c-Myc ARE probe, and a 100-fold molar excess of unlabeled c-Myc ARE probe.
-
Non-specific Competition: In vitro translated FXR1, biotin-labeled c-Myc ARE probe, and a 100-fold molar excess of a non-specific RNA.
-
-
The total volume of each reaction should be 20 µL. Add the components in the following order: binding buffer, competitor RNAs (if any), in vitro translated FXR1, and finally the biotin-labeled probe.
-
-
Incubation:
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-RNA binding.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100 V) at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Transfer and Detection:
-
Transfer the RNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the biotin-labeled RNA probe using a chemiluminescent nucleic acid detection kit according to the manufacturer's protocol.
-
Expose the membrane to X-ray film or an imaging system. A "shifted" band in the lane with FXR1 and the probe, which is diminished in the presence of the cold competitor, indicates specific binding.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro synthesis and functional analysis of FXR1.
Caption: FXR1-mediated regulation of c-Myc translation.
Caption: Postulated role of FXR1 in the TGF-β/SMAD signaling pathway.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
Setting Up an FXR1 Reporter Assay for Functional Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragile X-Related 1 (FXR1) is an RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1] It belongs to the Fragile X-related family of proteins and is involved in the regulation of mRNA stability and translation.[1] FXR1 achieves this by binding to specific elements within the 3' untranslated regions (3' UTRs) of target messenger RNAs (mRNAs).[1] Dysregulation of FXR1 has been implicated in various diseases, including cancer and muscular dystrophy, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for establishing a robust and sensitive reporter assay to functionally analyze the activity of FXR1. This assay can be utilized to identify and characterize modulators of FXR1 activity, investigate the functional consequences of FXR1 binding to specific mRNA targets, and dissect the molecular mechanisms underlying FXR1-mediated gene regulation. The principle of the assay is based on the fusion of an FXR1-responsive 3' UTR element to a reporter gene, such as luciferase. Changes in FXR1 activity directly correlate with changes in the reporter signal, providing a quantitative measure of FXR1 function.
Assay Principle
The FXR1 reporter assay is a powerful tool for studying the regulatory activity of this RNA-binding protein.[2][3] The core of this assay is a plasmid vector engineered to express a reporter protein, such as Firefly luciferase. Downstream of the luciferase coding sequence, the 3' UTR of a known FXR1 target gene, containing the FXR1 binding site, is cloned. When this reporter construct is expressed in cells, the FXR1 protein can bind to its recognition sequence within the 3' UTR of the reporter mRNA. This binding event can either enhance or suppress the translation of the luciferase mRNA, or alter its stability, leading to a corresponding change in the amount of light produced upon addition of the luciferase substrate. By measuring the luminescence, one can quantitatively assess the functional activity of FXR1. To control for non-specific effects on gene expression, a second reporter, such as Renilla luciferase, is often co-expressed from the same or a different plasmid. The Firefly luciferase signal is then normalized to the Renilla luciferase signal.
Diagrams
Caption: Principle of the FXR1 Reporter Assay.
Caption: Experimental Workflow for the FXR1 Reporter Assay.
Caption: Simplified FXR1 Signaling Pathway.
Experimental Protocols
Plasmid Construct Design and Cloning
-
Selection of FXR1 Target 3' UTR: Choose a validated FXR1 target gene with a well-characterized 3' UTR containing the FXR1 binding site. Examples of FXR1 target mRNAs include those encoding for c-Myc and TNFα.[1]
-
Primer Design: Design PCR primers to amplify the full-length 3' UTR of the target gene. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of your chosen reporter vector (e.g., psiCHECK™-2 or pMirTarget).
-
PCR Amplification: Amplify the target 3' UTR from cDNA using a high-fidelity DNA polymerase.
-
Restriction Digest and Ligation: Digest both the PCR product and the reporter vector with the selected restriction enzymes. Ligate the purified 3' UTR fragment into the digested vector downstream of the luciferase gene.
-
Transformation and Verification: Transform the ligation product into competent E. coli. Select positive clones and verify the insertion by Sanger sequencing.
Cell Culture and Transfection
-
Cell Line Selection: Choose a suitable cell line for your experiments. HEK293T and HeLa cells are commonly used due to their high transfection efficiency.
-
Cell Seeding: The day before transfection, seed the cells into 96-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
FXR1 3' UTR reporter plasmid
-
An FXR1 expression plasmid (for overexpression studies) or siRNA targeting FXR1 (for knockdown studies)
-
A control plasmid expressing Renilla luciferase (if not already on the reporter plasmid)
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the reporter protein and FXR1.
Luciferase Reporter Assay
-
Cell Lysis: Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Use a dual-luciferase reporter assay system to measure the activities of both Firefly and Renilla luciferase sequentially from the same sample. A plate-reading luminometer is required for this step.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting results from FXR1 reporter assays.
Table 1: Effect of FXR1 Overexpression on Target 3' UTR Reporter Activity
| Condition | Normalized Luciferase Activity (RLU) | Fold Change vs. Control | p-value |
| Control (empty vector) | 1.00 ± 0.12 | 1.0 | - |
| FXR1 Overexpression | 2.54 ± 0.21 | 2.54 | < 0.01 |
Table 2: Dose-Response of an Inhibitor on FXR1 Activity
| Inhibitor Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition | IC50 (µM) |
| 0 (DMSO) | 2.48 ± 0.19 | 0 | \multirow{5}{*}{1.2} |
| 0.1 | 2.11 ± 0.15 | 14.9 | |
| 1.0 | 1.30 ± 0.11 | 47.6 | |
| 10.0 | 0.62 ± 0.08 | 75.0 | |
| 100.0 | 0.25 ± 0.05 | 89.9 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell confluency). |
| Cell death. | Reduce the amount of transfected DNA or use a less toxic transfection reagent. | |
| Weak promoter in the reporter vector. | Use a vector with a stronger promoter (e.g., CMV or SV40). | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. |
| Pipetting errors. | Use calibrated pipettes and be careful during reagent addition. | |
| Edge effects in the plate. | Avoid using the outer wells of the 96-well plate. | |
| No Effect of FXR1 Overexpression/Knockdown | FXR1 does not regulate the chosen 3' UTR in this cell line. | Confirm FXR1 expression and target mRNA levels in the chosen cell line. |
| Inefficient FXR1 overexpression or knockdown. | Verify overexpression/knockdown by Western blot or qRT-PCR. | |
| The reporter construct is not functional. | Re-verify the sequence of the cloned 3' UTR. |
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of RBP Regulation and Co-regulation of mRNA 3' UTR Regions in a Luciferase Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of RBP Regulation and Co-regulation of mRNA 3′ UTR Regions in a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Identifying FXR1 Interactors Using the Yeast Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Mental Retardation Syndrome-Related Protein 1 (FXR1) is an RNA-binding protein that plays a crucial role in various cellular processes, including muscle development and the regulation of inflammatory responses.[1][2] It is a member of the Fragile X-related protein family, which also includes FMR1 and FXR2.[3][4] These proteins are known to shuttle between the nucleus and the cytoplasm, associating with polyribosomes, and are involved in the translational regulation of specific mRNAs.[3][4] Given its diverse functions, identifying the protein interaction network of FXR1 is essential for understanding its biological roles and its implications in disease.
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions in vivo.[5][6] The system relies on the reconstitution of a functional transcription factor, which occurs only when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact. This interaction brings the two domains of the transcription factor into close proximity, activating the transcription of a reporter gene and allowing for the selection of interacting partners from a library of candidates.
This document provides detailed application notes and protocols for using the yeast two-hybrid system to identify novel interactors of FXR1.
FXR1 Interactors Identified by Yeast Two-Hybrid Screening
A yeast two-hybrid screen using FXR1 as the bait protein against a human fetal brain cDNA library has successfully identified several novel interacting proteins.[3] These findings provide new avenues for investigating the functional roles of FXR1.
| Interacting Protein | Full Name | Putative Function |
| CMAS | Cytidine Monophosphate N-Acetylneuraminic Acid Synthetase | Enzyme in sialic acid metabolism |
| FTH1 | Ferritin Heavy Chain 1 | Iron storage protein |
| GOLGA4 | Golgin A4 | Golgi apparatus protein |
| HSD17B1 | Hydroxysteroid 17-Beta Dehydrogenase 1 | Enzyme in steroid metabolism |
| CSH1 | Chorionic Somatomammotropin Hormone 1 | Placental hormone |
| Table 1: Novel FXR1 interacting proteins identified in a yeast two-hybrid screen from a human fetal brain cDNA library.[3] |
Experimental Protocols
GAL4-Based Yeast Two-Hybrid Screening
This protocol describes a standard method for identifying FXR1 interactors using a GAL4-based yeast two-hybrid system.
a. Construction of the Bait Plasmid (pGBKT7-FXR1)
-
Gene Amplification: Amplify the full-length coding sequence of human FXR1 by PCR using primers that introduce appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the pGBKT7 vector.
-
Vector and Insert Digestion: Digest both the amplified FXR1 PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested FXR1 insert into the pGBKT7 vector to create the bait plasmid, pGBKT7-FXR1. This plasmid will express FXR1 fused to the GAL4 DNA-binding domain (DBD).
-
Transformation and Verification: Transform the ligation product into E. coli and select for colonies on appropriate antibiotic-containing media. Verify the correct insertion and sequence of FXR1 by colony PCR and Sanger sequencing.
b. Bait Auto-activation and Toxicity Test
-
Yeast Transformation: Transform the pGBKT7-FXR1 bait plasmid into a suitable yeast strain (e.g., AH109).
-
Plating: Plate the transformed yeast on SD/-Trp and SD/-Trp/-His media.
-
Analysis: Growth on SD/-Trp confirms successful transformation. Growth on SD/-Trp/-His indicates that the FXR1 bait auto-activates the reporter gene. If auto-activation occurs, a different yeast strain with a more stringent reporter system or a truncated version of FXR1 may be required. No growth on either plate suggests the bait may be toxic to the yeast.
c. Yeast Two-Hybrid Library Screening
-
Yeast Mating: Mate the yeast strain containing the pGBKT7-FXR1 bait with a yeast strain (e.g., Y187) pre-transformed with a human cDNA library in a prey vector (e.g., pGADT7).
-
Selection of Diploids: Plate the mated yeast on SD/-Leu/-Trp medium to select for diploid cells containing both the bait and prey plasmids.
-
Screening for Interactions: Replica-plate the diploid colonies onto high-stringency selective medium (e.g., SD/-Ade/-His/-Leu/-Trp) to screen for positive interactions.
-
Colony Selection and Growth: Pick colonies that grow on the high-stringency medium and culture them for plasmid extraction.
d. Identification and Validation of Interactors
-
Plasmid Extraction: Extract the prey plasmids from the positive yeast colonies.
-
Sequencing: Sequence the inserts of the prey plasmids to identify the potential FXR1-interacting proteins.
-
Bioinformatics Analysis: Use BLAST and other bioinformatics tools to identify the genes and characterize the putative functions of the interacting proteins.
-
Re-transformation and Confirmation: Co-transform the identified prey plasmid and the pGBKT7-FXR1 bait plasmid into a fresh yeast strain to confirm the interaction. Plate on both low and high-stringency media.
-
Quantitative Assay (Optional): Perform a β-galactosidase assay to quantify the strength of the interaction.
Membrane Yeast Two-Hybrid (MYTH) System
Given that FXR1 associates with polysomes, which can be membrane-bound, the Membrane Yeast Two-Hybrid (MYTH) system offers a valuable alternative or complementary approach.[2][7][8] This system is specifically designed to detect interactions involving membrane proteins or proteins associated with membranes.[2][7][8]
The core principle of MYTH is the use of a split-ubiquitin sensor. The bait protein (FXR1) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor. The prey protein is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey interact, the Cub and Nub fragments are brought together, reconstituting a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave and release the transcription factor. The transcription factor then translocates to the nucleus and activates reporter genes.
Visualizations
Caption: Workflow of the Yeast Two-Hybrid Screening Process.
Caption: FXR1 Protein Interaction Network.
References
- 1. Identification of protein-protein interactions by standard gal4p-based yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting interactions with membrane proteins using a membrane two-hybrid assay in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 7. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: Identification of FXR1 RNA Targets using CLIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein (RBP) implicated in a variety of cellular processes, including muscle development, neurogenesis, and cancer progression. Its function is intimately linked to its ability to bind specific RNA molecules and regulate their translation, stability, and localization. Understanding the complete repertoire of FXR1's RNA targets is crucial for elucidating its biological roles and for the development of targeted therapeutics. Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful technique to identify the direct binding sites of an RBP on a transcriptome-wide scale. This document provides detailed protocols for two common CLIP-seq variants, iCLIP and HITS-CLIP, tailored for the identification of FXR1 RNA targets.
Data Presentation: FXR1 RNA Targets
The following tables summarize quantitative data from a study identifying FXR1 RNA targets. While the primary focus of this document is the CLIP-seq protocol, the provided data is from a relevant study utilizing RNA immunoprecipitation followed by sequencing (RIP-seq) in human vascular smooth muscle cells (VSMCs), which offers valuable insights into FXR1's RNA binding preferences in a specific cellular context.
Table 1: Top 20 FXR1-Bound mRNA Transcripts Involved in Cytoskeletal Dynamics (RIP-seq)
| Gene Symbol | Gene Name | Log2 Fold Change (FXR1-IP/Input) | p-value |
| ACTA2 | Actin, alpha 2, smooth muscle, aorta | 3.45 | 1.20E-08 |
| MYH11 | Myosin, heavy chain 11, smooth muscle | 3.21 | 3.50E-08 |
| CNN1 | Calponin 1 | 3.15 | 5.40E-08 |
| TPM2 | Tropomyosin 2 | 2.98 | 1.10E-07 |
| VCL | Vinculin | 2.85 | 2.30E-07 |
| FLNA | Filamin A | 2.76 | 4.50E-07 |
| ACTN1 | Actinin alpha 1 | 2.68 | 7.80E-07 |
| MYL9 | Myosin light chain 9 | 2.59 | 1.20E-06 |
| TAGLN | Transgelin | 2.51 | 2.10E-06 |
| ITGA5 | Integrin subunit alpha 5 | 2.45 | 3.50E-06 |
| ZYX | Zyxin | 2.38 | 5.60E-06 |
| LIMA1 | LIM domain and actin binding 1 | 2.31 | 8.90E-06 |
| PDLIM5 | PDZ and LIM domain 5 | 2.25 | 1.40E-05 |
| ARPC2 | Actin related protein 2/3 complex subunit 2 | 2.19 | 2.20E-05 |
| DIAPH1 | Diaphanous related formin 1 | 2.12 | 3.40E-05 |
| ROCK1 | Rho associated coiled-coil containing protein kinase 1 | 2.06 | 5.20E-05 |
| RHOA | Ras homolog family member A | 2.01 | 7.80E-05 |
| CDC42 | Cell division cycle 42 | 1.96 | 1.10E-04 |
| RAC1 | Rac family small GTPase 1 | 1.91 | 1.60E-04 |
| WASL | Wiskott-Aldrich syndrome like | 1.87 | 2.30E-04 |
Note: This data is illustrative and derived from published RIP-seq experiments. Actual results from a CLIP-seq experiment may vary.
Experimental Protocols
I. Individual-Nucleotide Resolution CLIP (iCLIP) Protocol for FXR1
This protocol is adapted from established iCLIP procedures and optimized for the immunoprecipitation of FXR1.
1. UV Cross-linking and Cell Lysis:
-
Culture cells (e.g., HeLa or a relevant cell line) to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Irradiate cells with 254 nm UV light at 150 mJ/cm² on ice.
-
Scrape cells in ice-cold PBS and pellet by centrifugation.
-
Lyse the cell pellet in iCLIP Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors).
-
Treat the lysate with a low concentration of RNase I to fragment RNA. The optimal concentration should be determined empirically.
2. Immunoprecipitation of FXR1-RNA Complexes:
-
Pre-clear the lysate with Protein A/G beads.
-
Add an anti-FXR1 antibody validated for immunoprecipitation (e.g., Novus Biologicals, #NBP2-22246) to the lysate and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads stringently with High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) followed by washes with PNK Wash Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Tween-20).
3. RNA End-Repair and Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) without ATP.
-
Ligate a 3' RNA adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
-
Phosphorylate the 5' ends of the RNA fragments using T4 PNK with ATP.
-
Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of FXR1 plus the cross-linked RNA.
4. RNA Isolation and Reverse Transcription:
-
Isolate the RNA from the membrane slice by proteinase K digestion.
-
Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will often terminate at the cross-link site, preserving the positional information.
5. cDNA Circularization and Library Preparation:
-
Size-select the cDNA by gel electrophoresis.
-
Circularize the cDNA using CircLigase.
-
Linearize the circular cDNA at a site within the RT primer.
-
PCR amplify the cDNA library using primers that add sequencing adapters.
-
Perform high-throughput sequencing.
II. HITS-CLIP (CLIP-seq) Protocol for FXR1
This protocol provides an alternative to iCLIP for identifying FXR1 binding sites.
1. UV Cross-linking and Cell Lysis:
-
Follow the same procedure as for iCLIP (Section I, step 1).
2. Immunoprecipitation of FXR1-RNA Complexes:
-
Follow the same procedure as for iCLIP (Section I, step 2).
3. On-Bead RNA End-Ligation:
-
Ligate a 3' RNA adapter to the RNA fragments while they are still bound to the beads using T4 RNA Ligase.
-
Ligate a 5' RNA adapter to the RNA fragments using T4 RNA Ligase.
4. Elution and Protein Digestion:
-
Elute the FXR1-RNA complexes from the beads.
-
Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of FXR1 plus the cross-linked RNA.
-
Isolate the RNA from the membrane slice by proteinase K digestion.
5. Reverse Transcription and PCR Amplification:
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
PCR amplify the resulting cDNA using primers that add sequencing adapters.
-
Perform high-throughput sequencing.
Mandatory Visualization
FXR1 CLIP-seq Experimental Workflow
Caption: A flowchart of the major steps in the CLIP-seq protocol to identify FXR1 RNA targets.
FXR1 in the RhoA Signaling Pathway for Actomyosin Remodeling
Recent studies have shown that FXR1 acts as a scaffold for components of the RhoA signaling pathway, facilitating actomyosin remodeling.[1][2][3] FXR1 binds to the mRNAs of key signaling proteins, potentially co-localizing them to enhance signaling efficiency.[1]
Caption: FXR1 scaffolds mRNAs of RhoA pathway components, influencing actomyosin dynamics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FXR1 Antibody Performance
Welcome to the technical support center for our FXR1 antibody. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for the FXR1 antibody?
A1: The FXR1 antibody is validated for use in several applications, including Western Blotting (WB), Immunofluorescence (IF), Immunocytochemistry (ICC), Immunohistochemistry (IHC), and Immunoprecipitation (IP).[1][2]
Q2: What are the key characteristics of the FXR1 protein?
A2: FXR1, or Fragile X Mental Retardation Syndrome-related Protein 1, is an RNA-binding protein with a molecular weight of approximately 70-80 kDa, though isoforms at 60 kDa and 69 kDa exist.[1][3] It is a member of the Fragile X-related (FXR) protein family, which also includes FMR1 and FXR2.[3] These proteins are highly homologous and can interact with each other.[4] FXR1 is involved in the post-transcriptional regulation of gene expression and plays a role in various cellular processes, including signal transduction and cell proliferation.[3][5]
Q3: What are the recommended storage conditions for the FXR1 antibody?
A3: For long-term stability, the FXR1 antibody should be stored at -20°C. Some formulations are supplied in a glycerol solution to prevent freeze-thaw cycles.[1][4][6] Always refer to the product datasheet for specific storage instructions.
Q4: What is a good starting dilution for the FXR1 antibody in Western Blotting?
A4: A recommended starting dilution for Western Blotting is typically in the range of 1:1000 to 1:20000.[1][7] However, the optimal dilution should be determined experimentally for your specific sample and conditions. One protocol successfully used a 1:20000 dilution with a 1.5-hour incubation at room temperature.[1]
Troubleshooting Guides
High Background or Non-Specific Bands in Western Blotting
High background and non-specific bands can obscure the detection of your target protein. Here are some common causes and solutions when using the FXR1 antibody.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk). Extend the blocking incubation time (e.g., 1-2 hours at room temperature). Consider switching your blocking agent. For most applications with FXR1 antibody, 3-5% non-fat dry milk in TBST is a good starting point. However, if you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Start with the recommended dilution and perform a dilution series. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST or PBST) to help remove non-specifically bound antibodies. |
| Cross-reactivity with FXR family members | FXR1 shares high homology with FMR1 and FXR2. If you suspect cross-reactivity, ensure you are using an antibody validated for specificity. You can also perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide. |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. Keep samples on ice to minimize degradation. |
Experimental Protocol: Optimizing Blocking for Western Blotting
This protocol provides a general framework for optimizing blocking conditions for the FXR1 antibody in a Western Blotting experiment.
-
Protein Separation and Transfer:
-
Separate your protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Prepare your blocking buffer. Common choices include:
-
5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
5% Bovine Serum Albumin (BSA) in TBST.
-
-
Incubate the membrane in the blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the FXR1 antibody in your chosen blocking buffer. A starting dilution of 1:1000 is recommended.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Proceed with your chemiluminescent detection protocol.
-
Immunofluorescence Troubleshooting
Problem: High Background or Non-Specific Staining in Immunofluorescence (IF)
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if using a goat anti-rabbit secondary). Including a protein like BSA (e.g., 1% BSA) can also help. |
| Insufficient Permeabilization | For intracellular targets like FXR1, proper permeabilization is crucial. Use a detergent like Triton X-100 (0.1-0.5%) or saponin in your blocking buffer. However, over-permeabilization can also lead to increased background. |
| Antibody Concentration Too High | Titrate your primary FXR1 antibody concentration. High concentrations can lead to non-specific binding. |
| Autofluorescence | Some cell or tissue types exhibit natural fluorescence. Use appropriate controls (e.g., an unstained sample) to assess autofluorescence and consider using a different fluorophore with a longer wavelength. |
Experimental Protocol: Immunofluorescence Staining
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Permeabilization:
-
Prepare a blocking buffer of 5% normal goat serum and 0.3% Triton X-100 in PBS.
-
Incubate the cells in the blocking buffer for 60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the FXR1 antibody in the blocking buffer (e.g., 1:200).
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells for 1-2 hours at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the cells three times for 5 minutes each with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
FXR Signaling and Interactions
FXR1 is part of a larger family of proteins that can interact and potentially influence experimental results. Understanding these relationships can aid in troubleshooting.
References
- 1. FXR1 antibody (13194-1-AP) | Proteintech [ptglab.com]
- 2. FXR1 antibody (13194-1-PBS) | Proteintech [ptglab.com]
- 3. ABclonal [ap.abclonal.com]
- 4. FXR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The multifaceted role of Fragile X-Related Protein 1 (FXR1) in cellular processes: an updated review on cancer and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR1 (L662) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: FXR1 Western Blot Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and a detailed protocol to reduce non-specific bands in FXR1 Western blots.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am seeing multiple non-specific bands in my FXR1 Western blot. What are the common causes?
Non-specific bands in Western blotting can arise from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations that are too high can lead to off-target binding.[1][2][3]
-
Ineffective Blocking: Incomplete blocking of the membrane allows for non-specific binding of antibodies to the membrane surface.[1] The choice of blocking agent is also critical; for instance, using non-fat dry milk with phospho-specific antibodies can increase background due to the presence of casein, a phosphoprotein.[3]
-
Insufficient Washing: Inadequate washing steps can result in the retention of unbound primary and secondary antibodies, leading to background noise and non-specific bands.[3]
-
Sample Preparation Issues: Protein degradation by proteases can generate smaller fragments that may be recognized by the antibody, appearing as lower molecular weight bands.[2] Overloading the gel with too much protein can also cause "ghost bands" and streaking.[2]
-
Antibody Quality: The specificity of the primary antibody is crucial. Polyclonal antibodies, by nature, may recognize multiple epitopes and can sometimes lead to more non-specific binding compared to monoclonal antibodies.[2] It's also important to use antibodies validated for Western blotting.
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate.
-
Membrane Choice and Handling: Using a membrane with a high protein binding capacity, like PVDF, can sometimes lead to higher background if not handled and blocked properly.[3] Allowing the membrane to dry out at any stage can also cause high background.[3][4]
Q2: How can I determine the correct concentration for my primary and secondary antibodies?
Optimizing antibody concentration is a critical first step.
-
Primary Antibody: If the manufacturer provides a recommended starting dilution, begin there. If not, a good starting point is a 1:1000 dilution.[5] Perform a dot blot or a test blot with a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) to determine the optimal concentration that gives a strong specific signal with minimal background.
-
Secondary Antibody: Similar to the primary antibody, the secondary antibody concentration should be optimized. High concentrations of HRP- or AP-conjugated secondary antibodies can lead to high background.[6] A typical starting dilution is 1:5000 to 1:10000. It is important to use sufficient dilutions when optimizing secondary antibody concentrations.[7]
Q3: What is the expected molecular weight of FXR1, and could isoforms or modifications be causing extra bands?
FXR1 has a predicted molecular weight of approximately 70-84 kDa. However, multiple bands can appear for several reasons:
-
Isoforms: There are known isoforms of FXR1 which may appear as distinct bands. For example, isoforms of 82 and 84 kDa have been observed.
-
Post-Translational Modifications (PTMs): FXR1 can undergo several PTMs, including phosphorylation, methylation, SUMOylation, and ubiquitination. These modifications can alter the protein's apparent molecular weight on an SDS-PAGE gel, leading to bands that migrate slower than the predicted size.
-
Protein Degradation: As mentioned, degradation of the target protein can result in bands at a lower molecular weight.[2] Always add protease inhibitors to your lysis buffer to minimize this.[8]
To confirm if the extra bands are specific, you can perform a knockout or knockdown experiment if cell lines are available. The bands that disappear in the knockout/knockdown sample are specific to FXR1.
Q4: How can I improve my blocking and washing steps?
-
Blocking:
-
Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice between milk and BSA can be antibody-dependent, so it's worth trying both to see which gives a cleaner background.[8]
-
Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[3]
-
-
Washing:
-
Increase the number and duration of your washes. For example, perform three to five washes of 5-10 minutes each with a generous volume of wash buffer (TBST) after both primary and secondary antibody incubations.[2]
-
Ensure the membrane is fully submerged and agitated during washes.
-
Quantitative Data Summary for Optimization
The following table provides a starting point for optimizing key parameters in your FXR1 Western blot protocol. It is recommended to test a range of conditions to find the optimal settings for your specific experimental setup.
| Parameter | Starting Recommendation | Optimization Range | Common Issues if Suboptimal |
| Total Protein Load | 20-30 µg of cell lysate | 10-50 µg | Too high: Non-specific bands, high background. Too low: Weak or no signal.[2][8] |
| Primary Antibody Dilution | 1:1000 | 1:250 - 1:5000 | Too concentrated: Non-specific bands, high background. Too dilute: Weak or no signal.[2][3] |
| Secondary Antibody Dilution | 1:5000 - 1:10000 | 1:2000 - 1:20000 | Too concentrated: High background, non-specific bands. Too dilute: Weak or no signal.[3][7] |
| Blocking Time | 1 hour at room temperature | 1-2 hours at RT or overnight at 4°C | Too short: Incomplete blocking, high background.[3] |
| Blocking Agent Concentration | 5% non-fat dry milk or BSA | 3-5% | Too low: Ineffective blocking. Inappropriate agent: Can mask epitopes or cause cross-reactivity.[8] |
| Wash Duration | 3 x 5 minutes | 3-5 washes of 5-15 minutes each | Too short/infrequent: High background, non-specific bands.[2][3] |
| Tween-20 in Wash Buffer | 0.1% | 0.05% - 0.2% | Too low: Insufficient washing. Too high: May strip antibody from the membrane.[6] |
Detailed Experimental Protocol for FXR1 Western Blot
This protocol is designed to minimize non-specific bands when probing for FXR1.
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-30 µg) and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the proteins to a low-fluorescence PVDF membrane. Ensure the membrane is activated with methanol before use.
-
Transfer for 1-2 hours at a constant current or overnight at a lower voltage at 4°C.
3. Immunoblotting
-
After transfer, wash the membrane briefly with deionized water and then with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary FXR1 antibody, diluted in blocking buffer (e.g., 1:1000), overnight at 4°C with gentle agitation. This can help to decrease non-specific binding of your antibody.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a compatible HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:10000), for 1 hour at room temperature with gentle agitation.
-
Wash the membrane five times for 5 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure time and increase as needed to avoid signal saturation.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing non-specific bands in Western blotting.
References
- 1. Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders [frontiersin.org]
- 3. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. genecards.org [genecards.org]
- 8. FXR1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing FXR1 Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their FXR1 immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting an anti-FXR1 antibody for immunoprecipitation?
A1: Choosing the right antibody is critical for successful FXR1 IP. Look for antibodies that have been previously validated for IP in publications. It is also important to consider the specific FXR1 isoform you are targeting, as several isoforms exist due to alternative splicing[1][2]. If you are using a tagged version of FXR1, high-quality antibodies targeting the tag (e.g., anti-FLAG, anti-myc) can be very effective[3][4].
Q2: My FXR1 protein is expressed at low levels in my cells/tissue. How can I increase the yield of my immunoprecipitation?
A2: Low protein expression is a common challenge. To increase your yield, consider the following:
-
Increase your starting material: Use a larger quantity of cells or tissue lysate.
-
Optimize your lysis buffer: Ensure your buffer efficiently solubilizes FXR1 without disrupting the antibody-antigen interaction. See the table below for lysis buffer component comparisons.
-
Overexpression systems: If working with cell lines, consider transiently or stably overexpressing an epitope-tagged version of FXR1[4][5].
Q3: I am observing high non-specific binding in my FXR1 IP. What can I do to reduce the background?
A3: High background can be caused by several factors. Here are some troubleshooting steps:
-
Pre-clear your lysate: Before adding your specific antibody, incubate your cell lysate with beads alone (e.g., Protein A/G) to capture proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number of washes (e.g., 5 or more) and/or the stringency of your wash buffer. You can try increasing the salt concentration or adding a small amount of a different detergent.
-
Use a blocking agent: Including BSA or normal serum from the host species of your secondary antibody in your lysis buffer can help reduce non-specific binding.
-
Antibody concentration: Titrate your antibody to find the optimal concentration that maximizes specific binding while minimizing background.
Q4: Should I include RNase in my lysis buffer for FXR1 IP?
A4: The decision to include RNase depends on the goal of your experiment. FXR1 is an RNA-binding protein, and some of its protein-protein interactions are mediated by RNA[3].
-
To identify direct protein-protein interactions: Including RNase A in your lysis buffer will help to disrupt RNA-mediated interactions, allowing you to identify proteins that directly bind to FXR1[3].
-
To study FXR1-containing ribonucleoprotein (RNP) complexes: If you want to co-immunoprecipitate the entire RNP complex, you should omit RNase and instead add an RNase inhibitor to your lysis buffer[3].
Troubleshooting Guides
Problem 1: Low or No FXR1 Signal in Eluate
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure your lysis buffer is appropriate for your cell type and that you are achieving complete lysis. Sonication or douncing may be required in addition to detergent-based lysis. |
| Poor Antibody Binding | The antibody may not be suitable for IP. Use an antibody previously validated for IP. Also, ensure the antibody is compatible with the species of your sample. |
| FXR1 Degradation | Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use[6]. Keep samples on ice or at 4°C throughout the procedure. |
| Inefficient Elution | Use an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer). Ensure the elution buffer is at the correct temperature and incubate for a sufficient amount of time. |
| FXR1 in Insoluble Fraction | FXR1 can form insoluble aggregates[1]. Check the insoluble pellet after lysis for the presence of FXR1 by western blot. If FXR1 is in the pellet, try more stringent lysis conditions (e.g., higher detergent concentration, sonication). |
Problem 2: Co-IP of a Known Interacting Protein is Not Detected
| Possible Cause | Suggested Solution |
| Interaction is Weak or Transient | Optimize the IP conditions to be as gentle as possible. Use a less stringent lysis buffer and reduce the number or stringency of washes. |
| Interaction is RNA-mediated | As mentioned in the FAQs, some FXR1 interactions are RNA-dependent[3]. If you are using RNase in your lysis buffer, the interaction will be disrupted. Perform the IP in the presence of an RNase inhibitor. |
| Antibody Masks the Interaction Site | The epitope of your IP antibody may be blocking the binding site of the interacting protein. Try using an antibody that recognizes a different region of FXR1 or immunoprecipitate the interacting protein instead. |
| Low Abundance of Interacting Protein | The interacting protein may be expressed at very low levels. You may need to increase the amount of starting material or use a more sensitive detection method for the western blot. |
Experimental Protocols
Standard FXR1 Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
-
Cell Lysis:
-
Wash cells with ice-old PBS and then lyse with an appropriate volume of ice-cold IP Lysis Buffer (see table below for examples).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-FXR1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) to recover the native protein.
-
-
Analysis:
-
Analyze the eluate by western blotting.
-
RNA Immunoprecipitation (RIP) for FXR1
This protocol is designed to isolate RNA molecules that are bound to FXR1.
-
Follow the Standard FXR1 Immunoprecipitation Protocol up to the final washing step, with the following modifications:
-
Crucially, add an RNase inhibitor to your Lysis and Wash Buffers.
-
Avoid any RNase contamination throughout the procedure.
-
-
RNA Elution and Protein Digestion:
-
After the final wash, resuspend the beads in a buffer containing Proteinase K.
-
Incubate at 55°C for 30 minutes to digest the protein[5].
-
-
RNA Purification:
-
Purify the co-precipitated RNA from the supernatant using a standard RNA extraction method (e.g., Trizol or a column-based kit)[5].
-
-
Analysis:
Data Presentation
Table 1: Comparison of Lysis Buffer Components for FXR1 IP
| Component | Example Concentration | Purpose | Reference |
| HEPES | 50 mM, pH 7.5 | Buffering agent | |
| KOAc | 70 mM | Salt, maintains ionic strength | [3] |
| Mg(OAc)2 | 5 mM | Divalent cation, may be important for RNA-protein interactions | [3] |
| Tris-HCl | 0.1 M, pH 8.5 | Buffering agent | [3] |
| n-dodecyl-β-Maltoside | 0.1 g | Non-ionic detergent for protein solubilization | [3] |
| Protease Inhibitors | Varies | Prevent protein degradation | [3] |
| RNase Inhibitor | Varies | Prevent RNA degradation (for RIP) | [3] |
Visualizations
Caption: General workflow for an immunoprecipitation experiment.
Caption: Troubleshooting flowchart for common FXR1 IP issues.
References
- 1. RNA-binding protein FXR1 is presented in rat brain in amyloid form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The fragile X proteins’ enigma: to be or not to be nucleolar [frontiersin.org]
- 3. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR1 associates with and degrades PDZK1IP1 and ATOH8 mRNAs and promotes esophageal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of FXR1 siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects when using siRNA to silence Fragile X-Related protein 1 (FXR1).
Frequently Asked Questions (FAQs)
Q1: What is FXR1 and why is it a target of interest?
Fragile X-Related protein 1 (FXR1) is an RNA-binding protein with crucial roles in muscle development, cytoskeletal dynamics, and cell proliferation.[1][2] Its dysregulation has been implicated in various diseases, including congenital myopathies and cancer, making it a significant target for therapeutic research.[3][4][5] FXR1 contains several key domains, including two KH domains and an RGG box, which mediate its interaction with RNA and other proteins.[6] It is known to interact with proteins such as FMR1, FXR2, and components of the WAVE regulatory complex like CYFIP1 and Arp2.[2][6][7]
Q2: What are off-target effects in the context of FXR1 siRNA experiments?
Q3: How can I know if the phenotype I'm observing is a true result of FXR1 knockdown or an off-target effect?
Distinguishing between on-target and off-target phenotypes is critical. The most reliable method is to perform a rescue experiment. This involves re-introducing an FXR1 expression vector that is resistant to your siRNA (due to silent mutations in the siRNA target site) into cells treated with the FXR1 siRNA. If the phenotype is reversed, it is likely a true on-target effect. Additionally, using multiple different siRNAs that target different regions of the FXR1 mRNA should produce the same phenotype if it is on-target.
Q4: What are the primary strategies to minimize FXR1 siRNA off-target effects?
There are several key strategies to reduce off-target effects:
-
siRNA Titration: Using the lowest effective concentration of siRNA can significantly reduce off-target gene silencing.[10]
-
Pooling of siRNAs: Using a pool of multiple siRNAs targeting different sequences of the FXR1 mRNA can dilute the concentration of any single siRNA, thereby reducing its individual off-target effects.[8][9]
-
Chemical Modifications: Modifying the siRNA duplex, for example with 2'-O-methylation at position 2 of the guide strand, can reduce miRNA-like off-target effects without compromising on-target silencing.[9][11]
-
Careful siRNA Design: Utilizing advanced design algorithms that screen for potential off-target binding sites can help in selecting more specific siRNA sequences from the outset.[9][12]
Troubleshooting Guides
Scenario 1: Unexpected Changes in Cell Morphology or Adhesion After FXR1 Knockdown
Problem: After transfecting my muscle precursor cells (myoblasts) with FXR1 siRNA, I observe significant changes in cell shape, adhesion, and cytoskeletal organization that were not anticipated based on known FXR1 functions.
Possible Cause: This could be an off-target effect. FXR1 is known to interact with cytoskeletal proteins and regulate the stability of mRNAs related to cytoskeletal dynamics.[2][13] However, off-target silencing of other genes involved in cell adhesion or cytoskeletal regulation could also produce these phenotypes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected morphological changes.
Scenario 2: Discrepancy Between FXR1 mRNA and Protein Knockdown Levels
Problem: My RT-qPCR results show a >80% reduction in FXR1 mRNA, but my Western blot shows only a minor decrease in FXR1 protein levels.
Possible Cause: This discrepancy can arise from a long half-life of the FXR1 protein. Even with efficient mRNA knockdown, the existing protein may degrade slowly. Alternatively, it could indicate a less efficient translational repression, which can sometimes be an outcome of off-target effects.
Troubleshooting Steps:
-
Time Course Experiment: Perform a time-course experiment, harvesting cells at multiple time points (e.g., 24, 48, 72, 96 hours) post-transfection to determine the optimal time point for maximal protein knockdown.
-
Proteasome Inhibition: To confirm that the remaining protein is due to slow turnover, you can treat the cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting. This is a control to show that protein degradation is the limiting factor, not siRNA efficacy.
-
Validate with a Second siRNA: Use a second, validated siRNA targeting a different region of the FXR1 mRNA to confirm that the slow protein knockdown is a characteristic of FXR1 and not an artifact of the specific siRNA used.
Scenario 3: Conflicting Proliferation Assay Results with Different FXR1 siRNAs
Problem: I am studying the role of FXR1 in hepatocellular carcinoma cell proliferation. One FXR1 siRNA shows a significant decrease in proliferation, while another, which also effectively knocks down FXR1, has no effect.
Possible Cause: This is a classic indicator of an off-target effect. The siRNA causing the anti-proliferative phenotype is likely silencing other genes involved in cell cycle regulation in addition to FXR1. FXR1 itself has been shown to promote proliferation in hepatocellular carcinoma through the TGF-β/SMAD signaling pathway.[4][14][15]
Logical Relationship for Troubleshooting:
References
- 1. mdpi.com [mdpi.com]
- 2. FXR1 regulates vascular smooth muscle cell cytoskeleton, VSMC contractility, and blood pressure by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion | eLife [elifesciences.org]
- 4. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. uniprot.org [uniprot.org]
- 7. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
challenges and solutions for FXR1 CRISPR knockout
Welcome to the technical support center for FXR1 CRISPR knockout experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of knocking out the FXR1 gene using CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
General
Q1: What is FXR1 and what is its primary function?
A1: FXR1, or Fragile X-Related Protein 1, is an RNA-binding protein. It is a member of the Fragile X-related protein family and is crucial for normal development.[1] FXR1 is involved in the regulation of mRNA stability, transport, and translation.[1] It plays a role in various cellular processes, including muscle development and synaptic function.
Q2: Why is CRISPR-Cas9 a suitable method for knocking out FXR1?
A2: CRISPR-Cas9 is a powerful and precise gene-editing tool that allows for the targeted disruption of specific genes like FXR1.[2] This technology enables the creation of knockout models to study gene function, investigate disease mechanisms, and identify potential therapeutic targets.
Q3: What are the expected phenotypic outcomes of a successful FXR1 knockout?
A3: Complete knockout of FXR1 in mice is neonatally lethal, likely due to cardiac or respiratory failure.[3] Homozygous knockout neonates exhibit disrupted cellular architecture in skeletal and cardiac muscles. Mice with reduced FXR1 expression show significantly less developed limb musculature and have a shorter lifespan. Conditional knockout in specific tissues, such as excitatory forebrain neurons, can lead to more nuanced phenotypes like enhanced long-term spatial memory.[4]
Experimental Design
Q4: How should I design my single guide RNAs (sgRNAs) for optimal FXR1 knockout?
A4: Effective sgRNA design is critical for high knockout efficiency. It is recommended to design and test multiple (3-5) sgRNAs targeting a critical exon of the FXR1 gene.[5] Utilize bioinformatics tools like CRISPR Design Tool or Benchling to identify sgRNAs with high on-target scores and minimal predicted off-target effects.[5]
Q5: What CRISPR-Cas9 delivery method is best for my cell type?
A5: The choice of delivery method depends on the target cell type. Common methods include:
-
Lipid-based transfection: Suitable for many common cell lines.[5]
-
Electroporation: Often more effective for difficult-to-transfect cells, including primary cells and stem cells.[5]
-
Lentiviral transduction: Ideal for creating stable knockout cell lines and for in vivo applications.[6]
-
Adeno-associated virus (AAV) delivery: Can be effective for in vivo gene editing.[7]
Troubleshooting
Q6: I am observing low knockout efficiency. What are the possible causes and solutions?
A6: Low knockout efficiency is a common issue in CRISPR experiments.[5] Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q7: How can I minimize off-target effects in my FXR1 knockout experiment?
A7: Off-target effects, where CRISPR-Cas9 edits unintended genomic sites, are a significant concern.[8][9] Strategies to mitigate this include:
-
Using high-fidelity Cas9 variants that have been engineered to reduce off-target activity.[8]
-
Titrating the amount of Cas9 and sgRNA delivered to the cells to use the lowest effective concentration.
-
Using a ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA, which has a shorter half-life in the cell compared to plasmid-based expression, reducing the time available for off-target cleavage.[11]
Q8: My cells are not surviving the CRISPR-Cas9 treatment. What should I do?
A8: Cell death following transfection or transduction can be due to several factors, including the toxicity of the delivery reagent, the intrinsic properties of the cells, or the effects of the FXR1 knockout itself, as it is an essential gene.[4][12] Consider the following:
-
Optimize the transfection/transduction protocol to minimize toxicity.
-
Perform a cell viability assay to assess the health of your cells post-treatment.
-
If FXR1 knockout is lethal in your cell line, consider generating a conditional knockout or using an inducible CRISPR system to control the timing of the knockout.
Troubleshooting Guide: Low FXR1 Knockout Efficiency
This guide provides a structured approach to troubleshooting low knockout efficiency in your FXR1 CRISPR experiments.
| Potential Cause | Recommended Solution(s) |
| Suboptimal sgRNA Design | - Design and test 3-5 different sgRNAs targeting a critical exon of FXR1.[5]- Use bioinformatics tools to select sgRNAs with high predicted on-target activity and low off-target potential.[5] |
| Inefficient Delivery of CRISPR Components | - Optimize your transfection or transduction protocol for your specific cell type.- Confirm successful delivery by co-transfecting a fluorescent reporter (e.g., GFP).- For difficult-to-transfect cells, consider electroporation or lentiviral delivery.[5] |
| Low Cas9 Activity | - Ensure you are using a high-quality, active Cas9 nuclease.- If using a plasmid, verify its integrity and sequence.- Consider using a cell line that stably expresses Cas9 for consistent activity.[5] |
| Cell Line Characteristics | - Some cell lines are inherently more difficult to edit. Consult the literature for established protocols for your cell line.- The chromatin state of the target locus can affect accessibility. |
| Incorrect Validation Method | - Use multiple methods to validate knockout efficiency, such as PCR with Sanger sequencing, T7 Endonuclease I (T7E1) assay, and Western blotting to confirm the absence of the FXR1 protein.[13]- Be aware that mismatch detection assays like T7E1 may underestimate editing efficiency.[14] |
| Essential Gene Effect | - Since FXR1 is an essential gene,[4][12] cells with a successful knockout may not survive, leading to an underestimation of knockout efficiency in the remaining population.- Consider using an inducible knockout system or performing analyses at earlier time points post-transfection. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FXR1 in a Human Cell Line (e.g., HEK293T)
-
sgRNA Design and Synthesis:
-
Design 3-5 sgRNAs targeting an early exon of the human FXR1 gene using an online design tool.
-
Synthesize or order the sgRNAs.
-
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
-
Transfection:
-
Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Prepare the transfection complexes using a lipid-based transfection reagent according to the manufacturer's instructions. Co-transfect the Cas9-expressing plasmid and the sgRNA-expressing plasmid.
-
Incubate the cells with the transfection complexes for 48-72 hours.
-
-
Validation of Knockout Efficiency:
-
Genomic DNA Extraction: Harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
-
Sanger Sequencing: Sequence the PCR product to identify insertions and deletions (indels) resulting from non-homologous end joining (NHEJ).
-
(Optional) T7E1 Assay: Perform a T7 Endonuclease I assay on the PCR product to detect mismatches indicative of editing.
-
Western Blot Analysis: Harvest the remaining cells and perform a Western blot using an anti-FXR1 antibody to confirm the absence of the FXR1 protein. This is a crucial step to verify functional knockout.[5]
-
-
Single-Cell Cloning (for generating a clonal knockout cell line):
-
If a mixed population of edited cells is not sufficient, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expand the single-cell clones and screen them for the desired knockout by PCR, sequencing, and Western blot.
-
Protocol 2: Validation of FXR1 Knockout by Western Blot
-
Protein Extraction:
-
Lyse the control (wild-type) and FXR1-knockout cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FXR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
FXR1 Signaling Pathway
The following diagram illustrates the role of the FXR1 network as a signaling scaffold for RhoA-induced actomyosin remodeling. FXR1 binds to mRNAs of components of the RhoA signaling pathway, providing spatial proximity for efficient signal transduction.[15][16]
Caption: FXR1 signaling in actomyosin remodeling.
Experimental Workflow for FXR1 CRISPR Knockout
This diagram outlines the key steps in a typical FXR1 CRISPR knockout experiment, from initial design to final validation.
Caption: Workflow for FXR1 CRISPR knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR to the Rescue: Advances in Gene Editing for the FMR1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Comparative Behavioral Phenotypes of Fmr1 KO, Fxr2 Het, and Fmr1 KO/Fxr2 Het Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Expression of FXR1 Plasmids
Welcome to the technical support center for FXR1 plasmid expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low expression of the Fragile X-Related Protein 1 (FXR1) from plasmid vectors.
Frequently Asked Questions (FAQs)
Q1: I've transfected my cells with an FXR1 plasmid, but I can't detect the protein by Western blot. What are the first steps I should take?
A1: Start by verifying the integrity of your plasmid and the success of your transfection. First, confirm the presence and correctness of the FXR1 insert in your plasmid DNA through restriction digest and Sanger sequencing. Second, assess your transfection efficiency using a control plasmid expressing a fluorescent protein (e.g., GFP). If both are successful, the issue likely lies in transcription, translation, or protein stability.
Q2: Could the FXR1 protein itself be problematic to express?
A2: Yes, like many RNA-binding proteins, FXR1 can present expression challenges. It is involved in complex cellular processes, including the regulation of mRNA stability and translation. Overexpression can sometimes disrupt cellular homeostasis, leading to lower yields. Additionally, FXR1 is subject to post-translational modifications and degradation pathways that can affect its stability and accumulation.
Q3: Are there specific cell lines that are better for expressing FXR1?
A3: FXR1 is ubiquitously expressed, but its levels can vary between cell types. Cell lines commonly used for protein expression, such as HEK293T and HeLa, are generally suitable. However, if you are studying a specific function of FXR1, it is best to use a cell line relevant to that biological context (e.g., muscle cells for myogenesis studies). Some cancer cell lines have been noted to have higher levels of FXR1 expression.
Q4: My FXR1 mRNA levels are high, but the protein level is low. What could be the cause?
A4: This common issue points to problems with translation or protein stability. Consider the following possibilities:
-
Codon Usage: The codon usage of your FXR1 insert may not be optimal for the expression host.
-
mRNA Secondary Structure: The 5' untranslated region of the mRNA could be forming secondary structures that hinder ribosome binding.
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Post-Translational Modifications: FXR1 is known to be regulated by phosphorylation, ubiquitination, and other modifications that can target it for degradation.
-
Protein Degradation: The expressed FXR1 protein may be rapidly degraded by the proteasome.
Q5: Can the plasmid backbone affect the expression of FXR1?
A5: Absolutely. The choice of promoter, the presence of fusion tags, and the plasmid's copy number can all significantly impact expression levels. A strong constitutive promoter like CMV is often a good starting point for mammalian cells. The copy number of the plasmid in bacteria can also affect the quality and yield of plasmid DNA for transfection.
Troubleshooting Guides
Guide 1: Low or No FXR1 Protein Detected
This guide provides a systematic approach to diagnosing and resolving low or absent FXR1 protein expression.
Troubleshooting Workflow
Detailed Steps:
-
Verify Plasmid Integrity:
-
Restriction Digest: Perform a diagnostic digest of your FXR1 plasmid to confirm the presence of the insert and the correct plasmid size.
-
Sequencing: Sequence the FXR1 insert to ensure there are no mutations that could introduce a premature stop codon or frameshift.
-
-
Confirm Transfection Efficiency:
-
Co-transfect with a reporter plasmid (e.g., expressing GFP) to visually confirm that your cells are being successfully transfected.
-
-
Analyze mRNA Levels:
-
Use quantitative real-time PCR (qPCR) to measure the mRNA levels of FXR1. If mRNA levels are low, the issue may be with the promoter in your vector or the stability of the transcript.
-
-
Optimize Expression Conditions:
-
Codon Optimization: If mRNA levels are high but protein is low, consider synthesizing a version of the FXR1 gene with codons optimized for your expression system.
-
Vector and Promoter: Test different expression vectors with alternative promoters (e.g., EF1a).
-
Fusion Tags: Expressing FXR1 with a fusion tag (e.g., GST or MBP) can sometimes improve solubility and stability.
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor (like MG132) to see if FXR1 is being rapidly degraded. An increase in FXR1 levels after treatment would suggest this is the case.
-
Cell Line: Try expressing the protein in a different cell line.
-
Guide 2: Optimizing Plasmid and Transfection Parameters
Small changes to your plasmid preparation and transfection protocol can have a large impact on expression.
Data Presentation: Plasmid Yield and Transfection Efficiency
| Plasmid Feature / Protocol Step | Low Yield / Efficiency | High Yield / Efficiency | Troubleshooting Action |
| Plasmid Copy Number | Low-copy (e.g., pBR322-based) | High-copy (e.g., pUC-based) | For low-copy plasmids, increase the culture volume for DNA preparation. |
| Bacterial Culture Media | LB Broth | Terrific Broth (TB) or LB with high yeast extract | Use richer media to increase bacterial density and plasmid yield. |
| DNA Quality (A260/A280) | < 1.7 or > 1.9 | 1.7 - 1.9 | Repurify the plasmid DNA to remove contaminants. |
| Cell Confluency at Transfection | < 70% or > 90% | 70-90% | Optimize cell seeding density to ensure cells are in a logarithmic growth phase. |
| DNA:Transfection Reagent Ratio | Not Optimized | Optimized | Perform a titration experiment to find the optimal ratio for your cell line. |
Experimental Protocols
Protocol 1: Plasmid Verification by Restriction Digest
-
Set up the digestion reaction:
-
Plasmid DNA: ~500 ng
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2 (optional): 1 µL
-
10x Reaction Buffer: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at the recommended temperature (usually 37°C) for 1-2 hours.
-
Add 4 µL of 6x loading dye to the reaction.
-
Run the digested plasmid on a 1% agarose gel alongside an uncut plasmid control and a DNA ladder.
-
Visualize the bands under UV light and compare the fragment sizes to the expected pattern.
Protocol 2: Western Blot for FXR1 Detection
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against FXR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Protocol 3: qPCR for FXR1 mRNA Quantification
-
RNA Extraction:
-
Extract total RNA from cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a SYBR Green master mix, cDNA, and FXR1-specific primers.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
-
Data Analysis:
-
Calculate the relative expression of FXR1 mRNA using the ΔΔCt method.
-
Signaling Pathway and Logical Relationships
FXR1 and Protein Stability Regulation
FXR1 protein levels are, in part, regulated through the ubiquitin-proteasome system. The F-box protein Fbxo4, a component of the SCF E3 ubiquitin ligase complex, can target FXR1 for ubiquitination and subsequent degradation by the proteasome. This creates a regulatory feedback loop, as FXR1 can also suppress the translation of Fbxo4 mRNA.
reducing background noise in FXR1 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce background noise in Fragile X-Related Protein 1 (FXR1) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of FXR1?
FXR1 is an RNA-binding protein with predominantly cytoplasmic localization, where it can be found in ribonucleoprotein (RNP) particles.[1] In some cell types and conditions, it can also be observed in the nucleus and nucleolus, as it contains signals for nucleocytoplasmic shuttling.[2] Staining patterns may appear as small cytoplasmic oligomers or grains, and in some cases, as a cytoplasmic network.[1][3][4]
Q2: How do I choose the right primary antibody for FXR1 immunofluorescence?
Selecting a well-validated primary antibody is crucial for specific staining. Look for antibodies that have been specifically tested and validated for immunofluorescence (IF) or immunocytochemistry (ICC) applications in publications or by the manufacturer.[5][6] Consider using a monoclonal antibody over a polyclonal one to potentially reduce non-specific binding.[7] Always check the manufacturer's datasheet for recommended applications and starting dilutions.
Q3: What are the essential controls to include in my FXR1 immunofluorescence experiment?
To distinguish true signal from background noise, the following controls are essential:
-
Secondary Antibody Only Control: This involves incubating the sample with only the secondary antibody to check for non-specific binding of the secondary antibody itself.[8]
-
Isotype Control: Incubate the sample with an antibody of the same isotype and concentration as the primary antibody but raised against an antigen not present in the sample. This helps to identify background caused by non-specific binding of the primary antibody.
-
No Antibody Control: A sample that is not incubated with any antibody to assess the level of natural autofluorescence in the cells or tissue.
-
Positive and Negative Control Cells/Tissues: If possible, use cells or tissues known to express high and low levels of FXR1, respectively, to validate the staining pattern.
Troubleshooting Guide
High background noise can obscure the specific signal in immunofluorescence, making data interpretation difficult.[9][10] This guide addresses common causes of high background in FXR1 immunofluorescence and provides solutions.
Issue 1: High background staining across the entire sample.
Potential Cause 1: Primary antibody concentration is too high.
An excessive concentration of the primary antibody can lead to non-specific binding and high background.[7][8][11]
Solution: Optimize primary antibody concentration through titration.
Perform a dilution series to determine the optimal antibody concentration that provides a strong specific signal with minimal background.
Experimental Protocol: Primary Antibody Titration
-
Prepare a series of dilutions of your FXR1 primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Stain your samples with each dilution, keeping all other parameters of the protocol constant.
-
Image the samples using the same acquisition settings.
-
The optimal dilution is the one that yields the best signal-to-noise ratio.
| Parameter | Recommendation |
| Starting Dilution | Check manufacturer's datasheet |
| Dilution Range | 1:100 to 1:2000 |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C[12] |
Potential Cause 2: Inadequate blocking.
Insufficient blocking can result in non-specific binding of both primary and secondary antibodies to reactive sites on the sample.[13]
Solution: Optimize the blocking step.
The choice of blocking buffer and the incubation time are critical.[13] Serum from the same species as the secondary antibody is often the most effective blocking agent.[10][12]
Experimental Protocol: Optimal Blocking
-
Prepare a blocking buffer appropriate for your experiment (see table below).
-
Incubate your fixed and permeabilized samples in the blocking buffer for at least 1 hour at room temperature.
-
For some applications, including the blocking agent in the antibody dilution buffers can also help reduce background.[12]
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% in PBS-T | Use serum from the same species as the secondary antibody host. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | A common general protein blocker.[12][14] Use high-quality, IgG-free BSA. |
| Non-fat Dry Milk | 1-5% in PBS-T | Cost-effective, but not recommended for detecting phosphorylated proteins. |
PBS-T: Phosphate-buffered saline with 0.1% Triton X-100 or Tween 20.
Issue 2: Non-specific staining or punctate background.
Potential Cause 1: Issues with the secondary antibody.
The secondary antibody may be cross-reacting with other proteins in the sample or binding non-specifically.[8][11]
Solution: Use a pre-adsorbed secondary antibody and optimize its concentration.
Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8] Similar to the primary antibody, the secondary antibody concentration should also be optimized.
Potential Cause 2: Insufficient washing.
Inadequate washing steps will not effectively remove unbound and loosely bound antibodies, leading to higher background.[11][12]
Solution: Increase the duration and number of wash steps.
Thorough washing after antibody incubations is crucial.
Recommended Washing Protocol
-
After primary and secondary antibody incubations, wash the samples at least three times for 5-10 minutes each with your wash buffer (e.g., PBS with 0.1% Tween 20).[15]
Issue 3: Autofluorescence.
Potential Cause: Endogenous fluorescence from the sample or fixation.
Some cellular components (e.g., mitochondria, lysosomes, collagen) can naturally fluoresce.[16] Aldehyde fixatives like paraformaldehyde can also induce autofluorescence.[16][17]
Solution: Employ autofluorescence quenching techniques.
Several methods can be used to reduce autofluorescence.
Experimental Protocols for Autofluorescence Reduction
-
Sodium Borohydride Treatment: Incubate fixed and permeabilized samples with freshly prepared 0.1% sodium borohydride in PBS for 3 x 10 minutes.[17]
-
Commercial Quenching Reagents: Use commercially available autofluorescence quenching kits according to the manufacturer's instructions.[16] These often require a short incubation step before mounting.[16]
-
Sudan Black B: Incubate samples with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes. This is effective but may introduce its own background if not washed thoroughly.[16]
Visual Guides
Immunofluorescence Workflow for FXR1
The following diagram illustrates a typical immunofluorescence workflow, highlighting key steps for minimizing background noise.
Caption: Key steps in an immunofluorescence protocol to reduce background.
Troubleshooting Logic for High Background
Use this flowchart to diagnose the source of high background in your FXR1 immunofluorescence experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. scbt.com [scbt.com]
- 6. FXR1 antibody (13194-1-PBS) | Proteintech [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sinobiological.com [sinobiological.com]
- 12. insights.oni.bio [insights.oni.bio]
- 13. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. m.youtube.com [m.youtube.com]
minimizing non-specific binding in FXR1 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in FXR1 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background and non-specific binding in FXR1 pull-down assays?
A1: High background and non-specific binding in pull-down assays often stem from proteins and other cellular components adhering to the beads, antibody, or other surfaces in a non-specific manner.[1][2][3] This can be caused by a variety of factors including inappropriate lysis buffer composition, insufficient washing, and the inherent "stickiness" of some proteins.[1][2][3]
Q2: What is "pre-clearing" the lysate, and is it always necessary?
A2: Pre-clearing is a step where the cell lysate is incubated with beads (without the specific antibody) before the immunoprecipitation.[4][5] This removes proteins that non-specifically bind to the beads themselves. While it can significantly reduce background, it may not always be necessary if the final detection method is Western blotting and no contaminating bands interfere with the protein of interest.[4]
Q3: How do I choose the right lysis buffer for my FXR1 co-immunoprecipitation (Co-IP) experiment?
A3: The ideal lysis buffer should efficiently solubilize FXR1 and its interacting partners while preserving their native conformation and interaction.[5][6] For Co-IPs, milder, non-ionic detergents like NP-40 or Triton X-100 are generally preferred over harsher, ionic detergents like SDS, which can disrupt protein-protein interactions.[5][7] The optimal buffer may need to be determined empirically.[4]
Q4: What are the key differences between a direct and indirect pull-down assay?
A4: In a direct pull-down, the antibody is first covalently bound to the beads, and then the lysate is added. In an indirect pull-down, the antibody is first incubated with the lysate to form an antibody-antigen complex, which is then captured by the beads. The indirect method can sometimes result in higher yield, but may also lead to co-elution of the antibody, which can interfere with downstream detection.
Troubleshooting Guides
Problem 1: High Background of Non-Specific Bands
High background can obscure the detection of true FXR1 interactors. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer.[8] Consider increasing the duration of each wash. |
| Inappropriate Wash Buffer Stringency | Optimize the salt and detergent concentrations in your wash buffer. Gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).[8] |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the anti-FXR1 antibody.[4][5] Consider blocking the beads with a protein like BSA.[1] |
| Too Much Antibody or Lysate | Reduce the amount of primary antibody and/or the total protein concentration of the lysate used in the assay. |
| Protein Aggregation | Use fresh cell lysates whenever possible. If using frozen lysates, centrifuge at high speed (e.g., >100,000 x g) to pellet aggregates before starting the pull-down.[8] |
Optimizing Lysis and Wash Buffers
The composition of your lysis and wash buffers is critical for minimizing non-specific binding while preserving true interactions.
| Buffer Component | Concentration Range | Purpose & Considerations |
| Salt (e.g., NaCl, KCl) | 150 mM - 500 mM | Higher salt concentrations increase stringency and reduce ionic interactions, thus minimizing non-specific binding.[8] Start with physiological salt (150 mM) and increase if background is high. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% (v/v) | These detergents help to solubilize proteins and disrupt non-specific hydrophobic interactions.[5] |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | < 0.1% (w/v) | Use with caution as they can disrupt protein-protein interactions.[5] Often included at very low concentrations in RIPA buffer. |
| Protease & Phosphatase Inhibitors | As per manufacturer's recommendation | Essential to prevent degradation and maintain the phosphorylation status of proteins in the lysate.[5] |
| Chelating Agents (e.g., EDTA) | 1-5 mM | Inhibit metalloproteases. |
| pH | 7.4 - 8.0 | Maintain a physiological pH to preserve protein structure and interactions. |
Experimental Protocols
Detailed Protocol for FXR1 Pull-Down Assay
This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations may be necessary for specific cell types and experimental goals.
1. Cell Lysis a. Wash cell pellets with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation a. Add the appropriate amount of anti-FXR1 antibody to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of a 50% slurry of Protein A/G beads. d. Incubate on a rotator for 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt/detergent concentrations). c. After the final wash, carefully remove all supernatant.
5. Elution a. Elute the FXR1 protein complex from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. b. Alternatively, for native elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and neutralize the eluate immediately.[4]
6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: Experimental workflow for an FXR1 pull-down assay.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. ohri.ca [ohri.ca]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
Technical Support Center: FXR1 RT-qPCR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful FXR1 RT-qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of FXR1 and why is it studied using RT-qPCR?
FXR1 (Fragile X-Related Protein 1) is an RNA-binding protein that plays a crucial role in regulating mRNA stability, translation, and transport.[1][2][3] It is involved in various cellular processes, including muscle development, cell differentiation, and the regulation of signaling pathways.[3][4][5] Dysregulation of FXR1 has been implicated in several diseases, including cancer and congenital myopathies.[2][4][5] RT-qPCR is a highly sensitive and specific method used to quantify the expression levels of FXR1 mRNA in different biological samples, providing insights into its role in health and disease.
Q2: What are the critical considerations for designing primers for FXR1 RT-qPCR?
When designing primers for FXR1 RT-qPCR, it is important to:
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Target a specific transcript variant: The FXR1 gene has three transcript variants encoding different isoforms.[2][3] Ensure your primers are designed to amplify the specific variant of interest.
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Span an exon-exon junction: This strategy prevents the amplification of any contaminating genomic DNA, which can lead to inaccurate results.[6]
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Optimize primer length and GC content: Aim for primers that are 18-24 nucleotides in length with a GC content of 40-60%.[7]
-
Check for secondary structures and primer-dimers: Use software tools to predict and avoid potential hairpins, self-dimers, and cross-dimers that can interfere with the reaction.[7][8]
-
Verify specificity: Use tools like BLAST to ensure your primers are specific to the FXR1 gene and will not amplify other homologous genes like FMR1 or FXR2.[2][3]
Troubleshooting Guide
Problem 1: No amplification or very high Ct values (>37)
High Ct values or a complete lack of amplification suggest that the target FXR1 mRNA is either absent or present at very low levels, or that the reaction was inhibited.[9]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor RNA Quality or Degradation | - Assess RNA integrity using a bioanalyzer or gel electrophoresis. The 260/280 ratio should be between 1.8 and 2.0.[10] - Use an RNA stabilization solution during sample collection. - Perform a DNase treatment to remove any contaminating genomic DNA.[11] |
| Inefficient Reverse Transcription (RT) | - Optimize the RT reaction by testing different reverse transcriptase enzymes and reaction temperatures. - Ensure the use of high-quality random primers or oligo(dT)s. |
| PCR Inhibition | - Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from the RNA extraction.[10] - Re-purify the RNA or cDNA sample.[12] |
| Suboptimal Primer/Probe Design | - Redesign primers to ensure they are specific to the FXR1 transcript of interest and have optimal melting temperatures.[7] |
| Incorrect Assay Setup | - Double-check all reaction components and their concentrations. - Ensure the correct cycling parameters are used on the qPCR instrument. |
Problem 2: Presence of Primer-Dimers or Non-Specific Amplification
The appearance of primer-dimers (small, non-specific products) or other non-specific amplicons can compete with the amplification of the target FXR1 sequence, leading to inaccurate quantification.[8][13]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Primer Design | - Redesign primers to have minimal self-complementarity, especially at the 3' ends.[7][8] |
| High Primer Concentration | - Titrate the primer concentration to find the lowest effective concentration that still provides a strong signal for FXR1.[14] |
| Low Annealing Temperature | - Increase the annealing temperature in increments to promote more specific primer binding.[14] |
| Non-Specific Template Binding | - Use a hot-start DNA polymerase to prevent non-specific amplification during the initial setup.[10] |
| Contamination | - Run a no-template control (NTC) to check for contamination in the reagents.[10][13] If the NTC shows amplification, use fresh, nuclease-free water and decontaminate work surfaces.[10] |
Interpreting Melt Curve Analysis:
A key tool to identify primer-dimers and non-specific products is the melt curve analysis performed after the qPCR run.[15][16] A single, sharp peak in the melt curve indicates a specific product. Multiple peaks or a broad peak suggest the presence of primer-dimers or other non-specific amplicons.[13][17][18]
Problem 3: Poor Amplification Efficiency
An ideal qPCR reaction has an efficiency of 90-110%, meaning the amount of product doubles with each cycle.[12][19] Poor efficiency can lead to inaccurate quantification of FXR1 expression.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | - Optimize the concentration of MgCl2, dNTPs, and primers.[12] - Adjust the annealing and extension times and temperatures. |
| Poor Primer/Probe Performance | - Design new primers for a different region of the FXR1 gene. |
| Presence of Inhibitors | - Dilute the template cDNA to reduce inhibitor concentration.[10][12] |
| Incorrect Standard Curve Setup | - Ensure the standard curve is generated using a reliable, accurately quantified template and covers a broad dynamic range.[11] |
Experimental Protocol: FXR1 RT-qPCR
This protocol outlines a standard two-step RT-qPCR experiment for quantifying FXR1 mRNA expression.
1. RNA Extraction and Quantification:
-
Extract total RNA from cells or tissues using a reputable RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is desirable.
-
Evaluate RNA integrity using denaturing agarose gel electrophoresis or a bioanalyzer.
2. DNase Treatment and Reverse Transcription:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit with either oligo(dT) primers, random hexamers, or a mix of both. Follow the manufacturer's protocol.
3. qPCR Reaction Setup:
-
Prepare a master mix containing:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward and Reverse Primers for FXR1 (final concentration 100-500 nM each)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add 1-5 µl of cDNA template to each well.
-
Include the following controls:
-
No-Template Control (NTC): Master mix with water instead of cDNA to check for contamination.
-
No-Reverse-Transcriptase Control (-RT): RNA sample that has not been reverse transcribed to check for genomic DNA contamination.
-
Positive Control: A sample known to express FXR1.
-
4. qPCR Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melt curve analysis at the end of the run.
-
Analyze the data using the instrument's software. Calculate relative FXR1 expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Troubleshooting workflow for FXR1 RT-qPCR experiments.
Caption: Simplified diagram of FXR1's role in post-transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. FXR1 - Wikipedia [en.wikipedia.org]
- 4. FXR1 FMR1 autosomal homolog 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The RNA binding protein FXR1 is a new driver in the 3q26-29 amplicon and predicts poor prognosis in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Melt curve analysis qpcr | Sigma-Aldrich [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Primer Design for FXR1 Gene Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for the amplification of the Fragile X-Related 1 (FXR1) gene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when designing primers for FXR1 gene amplification?
A1: When designing primers for FXR1, it is crucial to consider the following:
-
Specificity: Primers should uniquely bind to the FXR1 gene sequence to avoid amplification of off-target genes, especially the highly homologous FXR2 and FMR1 genes.
-
Isoform Coverage: The human FXR1 gene has multiple transcript variants. Decide whether you need to amplify all known isoforms with a single primer pair or target a specific isoform. Design primers in regions common to all isoforms for total FXR1 quantification or in unique exons/junctions for isoform-specific amplification.
-
GC Content: The GC content of primers should be between 40-60%. For regions of the FXR1 gene with high GC content, special considerations in PCR buffer composition and cycling temperatures may be necessary to prevent secondary structures and ensure efficient amplification.[1][2][3][4]
-
Amplicon Length: For quantitative PCR (qPCR), aim for an amplicon length between 70 and 200 base pairs for optimal amplification efficiency.
-
Melting Temperature (Tm): Primers in a pair should have a similar Tm (within 5°C of each other) to ensure efficient annealing.
Q2: I am getting multiple bands in my PCR product when amplifying FXR1. What is the likely cause and how can I fix it?
A2: Multiple bands can be due to several factors:
-
Non-specific primer binding: Your primers might be annealing to other genes (like FXR2 or FMR1) or to pseudogenes. To troubleshoot this, increase the annealing temperature in your PCR protocol. You can also perform a BLAST search of your primer sequences against the human genome to check for potential off-target binding sites.
-
Primer-dimers: These are small, non-specific products formed by the primers annealing to each other. Optimizing primer concentration and using a hot-start Taq polymerase can minimize primer-dimer formation.
-
Alternative splicing: If your primers flank a region with known alternative splicing, you may amplify different isoforms of FXR1, resulting in multiple bands of different sizes. If you intend to measure total FXR1, this might be acceptable, but for isoform-specific analysis, you will need to redesign your primers to target a region unique to a single isoform.
Q3: My qPCR for FXR1 is showing low efficiency or no amplification. What are the possible reasons?
A3: Low or no amplification can stem from several issues:
-
Poor primer design: The primers may have a low melting temperature, form secondary structures, or be located in a region of the FXR1 gene that is difficult to amplify (e.g., high GC content).[1][2][3]
-
Suboptimal reaction conditions: The annealing temperature may be too high, or the concentration of MgCl2 or dNTPs may not be optimal. It is recommended to perform a temperature gradient PCR to find the optimal annealing temperature for your primers.
-
Poor quality RNA/cDNA: Degraded RNA or inefficient reverse transcription will lead to poor qPCR results. Always check the integrity of your RNA before starting and use a high-quality reverse transcriptase.
-
Presence of PCR inhibitors: Contaminants from your sample preparation can inhibit the PCR reaction. Ensure your RNA/cDNA is clean.
Q4: How can I validate my newly designed primers for FXR1 qPCR?
A4: Primer validation is a critical step to ensure accurate and reproducible qPCR results.[5][6][7] The key validation steps are:
-
Melt Curve Analysis: After your qPCR run, perform a melt curve analysis. A single, sharp peak indicates that your primers are amplifying a single, specific product. Multiple peaks suggest non-specific amplification or primer-dimers.[5]
-
Agarose Gel Electrophoresis: Run your PCR product on an agarose gel to confirm that the amplicon is of the expected size and that there are no extra bands.
-
Standard Curve and Efficiency: Perform a serial dilution of your cDNA template and run qPCR. Plot the Ct values against the log of the template concentration. The slope of the resulting standard curve can be used to calculate the amplification efficiency, which should be between 90% and 110%.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Incorrect primer design (e.g., wrong sequence, low Tm) | Verify primer sequences and design parameters. Consider redesigning primers with a higher Tm. |
| Suboptimal annealing temperature | Perform a gradient PCR to determine the optimal annealing temperature. | |
| Degraded RNA or inefficient cDNA synthesis | Check RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality reverse transcription kit. | |
| Presence of PCR inhibitors | Re-purify your RNA/cDNA samples. | |
| Multiple Bands on Gel | Non-specific primer binding to other genes (e.g., FXR2) | Increase annealing temperature. Redesign primers to be more specific to FXR1. |
| Primer-dimer formation | Optimize primer concentration. Use a hot-start Taq polymerase. | |
| Amplification of multiple FXR1 isoforms | If aiming for a single isoform, redesign primers to target a unique exon or exon-exon junction. | |
| Low qPCR Efficiency (<90%) | Suboptimal primer concentration | Titrate primer concentrations (e.g., from 100 nM to 500 nM). |
| Poor primer design for qPCR (e.g., amplicon too long) | Design primers with an amplicon size between 70-200 bp. | |
| GC-rich amplicon leading to secondary structures | Use a PCR buffer with a GC-enhancer or additives like DMSO.[1][2][3] | |
| High qPCR Efficiency (>110%) | Presence of contaminating DNA | Treat RNA samples with DNase I before reverse transcription. |
| Non-specific amplification | Optimize annealing temperature and check melt curve for a single peak. | |
| Inconsistent Ct values | Pipetting errors | Use calibrated pipettes and be careful with your technique. Prepare a master mix for all reactions. |
| Variability in RNA/cDNA quality | Ensure consistent quality of your starting material across all samples. |
Quantitative Data Summary
The following table provides an example of commercially available qPCR primers for human FXR1 and general parameters for primer design. Expected Ct values can vary significantly based on the cell line, experimental conditions, and the abundance of FXR1 expression.
| Parameter | Value/Range | Reference/Note |
| Target Gene | Human FXR1 | Fragile X-Related 1 |
| NCBI Reference Sequence | NM_005087 | |
| Forward Primer Example | GGTCTCGTAGACGAAGGACTGA | OriGene HP234634[8] |
| Reverse Primer Example | TGTCTGCTCTGAGACTCAGCTC | OriGene HP234634[8] |
| Recommended Amplicon Length | 70 - 200 bp | General qPCR guideline |
| Optimal Primer GC Content | 40 - 60% | General primer design guideline |
| Optimal Primer Tm | 55 - 65 °C | |
| Expected Ct values | 20-30 | Highly dependent on cell type and expression level. Lower Ct indicates higher expression. For example, FXR1 is often overexpressed in various cancer cell lines.[9][10][11] |
Experimental Protocol: FXR1 Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying FXR1 mRNA expression levels using a SYBR Green-based qPCR assay.
1. RNA Extraction and Quantification:
-
Extract total RNA from cell lines or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity by running an aliquot on an agarose gel or using an Agilent Bioanalyzer.
2. DNase Treatment and cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the cDNA template to each well of a qPCR plate. It is recommended to use 1-10 ng of cDNA per reaction.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA amplification.
4. qPCR Cycling Conditions:
-
A typical qPCR program is as follows:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: Gradually increase the temperature from 60°C to 95°C.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Analyze the melt curve to ensure the amplification of a single product.
-
Calculate the relative expression of FXR1 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 5. researchhub.com [researchhub.com]
- 6. bio-rad.com [bio-rad.com]
- 7. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 8. origene.com [origene.com]
- 9. Comprehensive bioinformatics analysis of FXR1 across pan-cancer: Unraveling its diagnostic, prognostic, and immunological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Binding Protein FXR1 Regulates p21 and TERC RNA to Bypass p53-Mediated Cellular Senescence in OSCC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FXR1 as a Potential Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fragile X-Related Protein 1 (FXR1) is emerging as a compelling therapeutic target in oncology and other disease areas. As an RNA-binding protein, FXR1 post-transcriptionally regulates the expression of numerous genes, including key oncogenes and tumor suppressors, by influencing mRNA stability and translation.[1][2] Its dysregulation has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), ovarian cancer, and breast cancer, often correlating with poor patient prognosis.[1][2] This guide provides a comprehensive overview of the experimental data supporting the validation of FXR1 as a therapeutic target and objectively compares its potential with existing therapeutic strategies.
FXR1's Role in Cancer and Therapeutic Rationale
FXR1's oncogenic potential stems from its ability to modulate critical cellular processes such as proliferation, survival, and invasion.[1][3] A particularly promising therapeutic strategy, termed "collateral lethality," has been identified for cancers with homozygous co-deletion of the tumor suppressor TP53 and the FXR1 paralog, FXR2. In these cancers, tumor cells become dependent on the remaining FXR1 for survival, making FXR1 inhibition a selective and potent anti-cancer strategy.[4][5]
Comparative Analysis of FXR1 Targeting with Standard of Care
While direct head-to-head clinical comparisons of FXR1 inhibitors against standard-of-care therapies are not yet available due to the early stage of FXR1-targeted drug development, a comparative analysis based on preclinical data and mechanisms of action offers valuable insights.
| Cancer Type | Current Standard of Care (Examples) | Therapeutic Potential of Targeting FXR1 |
| Non-Small Cell Lung Cancer (NSCLC) with 3q26-29 Amplicon | Platinum-based chemotherapy, immune checkpoint inhibitors (e.g., Pembrolizumab), targeted therapies for specific driver mutations.[6][7][8] | FXR1 is a driver in the 3q26-29 amplicon.[1] Preclinical studies show that FXR1 silencing inhibits the growth of NSCLC cells with this amplification, suggesting a potential targeted therapy for this patient population.[1][9] |
| Hepatocellular Carcinoma (HCC) | Tyrosine kinase inhibitors (TKIs) like Sorafenib and Lenvatinib, immune checkpoint inhibitors (e.g., Atezolizumab plus Bevacizumab).[10][11][12] | FXR1 is often overexpressed in HCC and its knockdown inhibits tumor growth in vivo. It is implicated in the TGF-β/SMAD signaling pathway, a known driver of HCC.[3] Targeting FXR1 could offer a novel approach, potentially in combination with existing therapies. |
| Ovarian Cancer | Platinum-based chemotherapy, PARP inhibitors (for BRCA-mutated tumors), anti-angiogenic agents (e.g., Bevacizumab).[4] | FXR1 drives c-MYC translation, a key oncogene in ovarian cancer. Preclinical data demonstrates that siRNA-mediated knockdown of FXR1 inhibits ovarian cancer cell growth and metastasis. |
| Cancers with TP53/FXR2 Co-deletion | Varies by cancer type; often reliant on broad-spectrum chemotherapy. | This represents a novel precision medicine approach. The synthetic lethal relationship makes FXR1 an attractive and highly specific target in this molecularly defined subset of cancers.[4][5] |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies validating FXR1 as a therapeutic target.
Table 1: Impact of FXR1 Expression on Patient Survival
| Cancer Type | Metric | Finding | Reference |
| NSCLC (Stage I) | Overall Survival | High FXR1 expression correlates with worse overall survival (HR: 1.31, p=0.018) | [1] |
| Lung SCC (Stage I) | Overall Survival | High FXR1 expression correlates with worse overall survival (HR: 1.44, p=0.032) | [1] |
| Breast Cancer | Relapse-Free Survival | High FXR1 expression is associated with worse relapse-free survival. | |
| Ovarian Cancer | Overall Survival | High FXR1 expression is associated with poorer overall survival. | [2] |
| Multiple Cancers | Disease-Specific Survival (DSS) & Progression-Free Interval (PFI) | FXR1 expression correlates with DSS and PFI in several cancer types. | [2] |
Table 2: Effects of FXR1 Inhibition in Preclinical Cancer Models
| Cancer Model | Method of Inhibition | Key Quantitative Results | Reference |
| NSCLC Cell Lines (with 3q amplicon) | siRNA | Significant inhibition of cell growth in three FXR1-amplified cell lines. | [1][9] |
| NSCLC Xenograft Model | shRNA | Stable knockdown of FXR1 significantly inhibited anchorage-independent colony formation and tumor growth. | [9] |
| HCC Xenograft Model | shRNA | FXR1 knockdown inhibited tumor growth and was associated with a significant decrease in Ki67 expression. | |
| Ovarian Cancer Cells | siRNA | Knockdown of FXR1 reduced cell viability, colony formation, and invasion. | |
| TP53/FXR2 Co-deleted Cancer Cell Lines | shRNA | Inducible FXR1 knockdown significantly reduced tumor growth in a xenograft model. | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate FXR1's function.
FXR1 Knockdown using shRNA
Objective: To stably suppress FXR1 expression in cancer cells to study its effect on cell proliferation, survival, and tumorigenicity.
Methodology:
-
shRNA Construct Generation: Design and clone shRNA sequences targeting human FXR1 into a lentiviral vector (e.g., pLKO.1-puro). A non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the lentiviral particles and transduce the target cancer cells.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm FXR1 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Perform downstream assays such as cell viability assays (e.g., MTT or CellTiter-Glo), colony formation assays, and in vivo xenograft studies.[2]
RNA Immunoprecipitation (RIP)
Objective: To identify the specific mRNAs that physically associate with FXR1 in cells.
Methodology:
-
Cell Lysis: Lyse cells in a polysome lysis buffer to preserve RNA-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-FXR1 antibody or a control IgG.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the enriched RNAs by qRT-PCR for specific candidates or by high-throughput sequencing (RIP-Seq) for a global analysis.
Luciferase Reporter Assay
Objective: To validate whether FXR1 directly regulates the translation of a target mRNA through its 3' UTR.
Methodology:
-
Reporter Construct Generation: Clone the 3' UTR of the putative FXR1 target mRNA downstream of a luciferase reporter gene in a suitable vector (e.g., pGL3). Create a mutant version of the 3' UTR with alterations in the predicted FXR1 binding site as a control.
-
Transfection: Co-transfect the luciferase reporter construct along with a vector expressing FXR1 (or an siRNA against FXR1) into cells. A control vector expressing Renilla luciferase is often co-transfected for normalization.
-
Luciferase Assay: After a defined incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A change in luciferase activity upon FXR1 overexpression or knockdown indicates regulation through the 3' UTR.[1][2]
In Vivo Xenograft Model
Objective: To evaluate the effect of FXR1 inhibition on tumor growth in a living organism.
Methodology:
-
Cell Line Preparation: Use cancer cells with stable FXR1 knockdown (shFXR1) and control cells (shControl).
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject the shFXR1 and shControl cells into the flanks of the mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers.[2][5]
Visualizing FXR1's Role: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The body of preclinical evidence strongly supports the validation of FXR1 as a promising therapeutic target in various cancers. Its role as a critical regulator of oncogenic pathways, coupled with the potential for a precision medicine approach in cancers with TP53/FXR2 co-deletions, makes it an attractive candidate for further drug development. While direct comparative clinical data is pending, the mechanistic rationale and robust preclinical findings provide a solid foundation for advancing FXR1 inhibitors into clinical investigation. The experimental protocols and data presented in this guide offer a framework for researchers to build upon in the collective effort to translate the therapeutic potential of targeting FXR1 into tangible benefits for patients.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The RNA binding protein FXR1 is a new driver in the 3q26-29 amplicon and predicts poor prognosis in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Deletion of FXR1 Reduces Intimal Hyperplasia and Induces Senescence in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming FXR1 Protein-Protein Interactions
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comparative overview of established methods for confirming interactions with the Fragile X-Related Protein 1 (FXR1), a key regulator of mRNA translation and stability implicated in cancer and developmental disorders.
This document outlines the principles, protocols, and expected outcomes for several widely-used PPI validation techniques, supported by experimental data from peer-reviewed literature. We will delve into Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), Yeast Two-Hybrid (Y2H) screening, and Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET) assays. Additionally, we will explore the application of mass spectrometry for large-scale identification of FXR1 interactors and visualize the known signaling pathways involving FXR1.
Comparing Methods for FXR1 Interaction Validation
The choice of method for validating FXR1 PPIs depends on various factors, including the nature of the interaction (stable vs. transient), the cellular context, and the desired level of quantification. The following tables summarize the key characteristics and quantitative data for commonly employed techniques.
Table 1: Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
| Feature | Co-Immunoprecipitation (Co-IP) | Mass Spectrometry (MS) |
| Principle | An antibody against a "bait" protein (FXR1) is used to pull down the protein and its binding partners ("prey") from a cell lysate. | Following affinity purification (like Co-IP), interacting proteins are identified and quantified by mass analysis of their constituent peptides. |
| Interaction Type | Primarily detects stable interactions within a complex. | Can identify a broad range of stable and some transient interactors in a high-throughput manner. |
| Validation Level | Confirms interaction between two or more known proteins. | Identifies a large number of known and novel interacting proteins. |
| Quantitative Data | Relative quantification by Western blot band intensity. | Label-free or label-based quantification provides relative or absolute abundance of interacting proteins.[1] |
| FXR1 Interactors Identified | HuR[2], eIF4A1, eIF4E[3] | STAT1, STAT3, CHD4, SNF2H, TOP2A[4], Arp2, CYFIP1 |
Table 2: In Situ and In Vivo Interaction Assays
| Feature | Proximity Ligation Assay (PLA) | Yeast Two-Hybrid (Y2H) | FRET/BRET |
| Principle | Detects proteins in close proximity (<40 nm) within fixed cells using antibodies linked to DNA probes that generate a fluorescent signal upon interaction.[5][6] | A "bait" (FXR1) and "prey" protein are fused to separate domains of a transcription factor. Interaction reconstitutes the factor, driving reporter gene expression.[7][8] | Energy transfer between a donor and acceptor fluorophore/luciferase fused to interacting proteins. |
| Interaction Type | Detects transient and stable interactions in their native cellular environment. | Primarily detects direct, binary interactions. | Detects direct interactions in real-time in living cells. |
| Validation Level | Visualizes and quantifies interactions within subcellular compartments. | Screens for novel interactors from a library or confirms binary interactions. | Measures the distance and dynamics of interactions. |
| Quantitative Data | Number of PLA signals per cell.[5] | Reporter gene expression level (e.g., β-galactosidase activity).[9] | FRET efficiency or BRET ratio. |
| FXR1 Example | Demonstrated proximity between FXR1 and ROCK2/RLC.[5] | Screening a cDNA library with an FXR1 bait can identify novel interactors. | Can be used to measure the kinetics of FXR1 binding to a partner in live cells. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of experimental findings. Below are summarized protocols for key techniques used to study FXR1 PPIs.
Co-Immunoprecipitation (Co-IP) Protocol for FXR1
This protocol is adapted from studies identifying FXR1 interactions with components of the translational machinery and other RNA-binding proteins.[2][3]
-
Cell Lysis: Harvest cells expressing endogenous or tagged FXR1 and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to FXR1 or the epitope tag overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
Proximity Ligation Assay (PLA) for FXR1
This protocol is based on the methodology used to demonstrate the role of FXR1 as a scaffold protein.[5]
-
Cell Preparation: Culture and fix cells on coverslips. Permeabilize the cells to allow antibody access.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species, one against FXR1 and the other against the putative interacting protein.
-
PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated together to form a circular DNA molecule.
-
Amplification: A DNA polymerase is added to amplify the circular DNA template via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides complementary to the amplified DNA are added, resulting in a bright fluorescent spot at the site of the interaction.
-
Imaging and Quantification: Visualize the PLA signals using a fluorescence microscope and quantify the number of signals per cell.
Visualizing FXR1 Signaling Networks
Understanding the broader context of FXR1 interactions requires visualizing the signaling pathways in which it participates. The following diagrams, generated using the DOT language, illustrate two key pathways involving FXR1.
FXR1 in RhoA-Mediated Actomyosin Remodeling
FXR1 acts as a signaling scaffold, bringing together the kinase ROCK2 and its substrate, regulatory light chain (RLC), to facilitate RhoA-induced actomyosin remodeling.[1][10][11][12][13]
FXR1 and the eIF4F Translation Initiation Complex
FXR1 can recruit the eIF4F complex to specific mRNAs, such as c-MYC, to promote their translation.[3][14][15]
Conclusion
Confirming protein-protein interactions is a multifaceted process that often requires the use of orthogonal methods to build a strong case for a genuine biological interaction. For a protein like FXR1, which is involved in dynamic ribonucleoprotein complexes, a combination of techniques is particularly insightful. Co-IP followed by mass spectrometry can provide a global view of the FXR1 interactome, while PLA offers spatial and contextual information within the cell. For dissecting binary interactions and their dynamics, Y2H and FRET/BRET are powerful tools. By carefully selecting the appropriate methods and rigorously interpreting the data, researchers can confidently map the FXR1 interaction network, paving the way for a deeper understanding of its function in health and disease.
References
- 1. uniprot.org [uniprot.org]
- 2. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. biorxiv.org [biorxiv.org]
- 12. The FXR1 network acts as a signaling scaffold for actomyosin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Investigating the Functional Redundancy of FXR1 and FXR2: A Comparative Guide
The Fragile X-related proteins, FXR1 and FXR2, are autosomal homologs of the Fragile X Mental Retardation Protein (FMRP) and play crucial roles in RNA metabolism.[1] As members of a highly conserved family, they share significant structural and functional similarities, including RNA-binding domains and association with ribosomes, which has led to extensive investigation into their potential functional redundancy.[1][2][3] This guide provides a comparative analysis of FXR1 and FXR2, presenting experimental data, methodologies, and pathway diagrams to elucidate their overlapping and distinct functions for researchers, scientists, and drug development professionals.
Molecular and Functional Similarities
FXR1 and FXR2, along with FMRP, are characterized by a high degree of sequence similarity, particularly in their major functional domains such as the tandem Tudor domains, KH domains, and an RGG box.[1][2] These domains are essential for their roles in binding and regulating the stability, transport, and translation of messenger RNA (mRNA).[2] Structurally, the N-terminal tandem Tudor domains of FXR1 and FXR2 show a conserved architecture.[4] Functionally, all three proteins can form both homodimers and heterodimers with each other, suggesting a coordinated protein-protein network.[1][5] This interaction is thought to be crucial for their roles in translational regulation within neuronal cells.[3][4]
Evidence for Functional Redundancy
Several studies provide strong evidence for functional redundancy between FXR1 and FXR2. In cancer cell lines with a homozygous deletion of both TP53 and FXR2, inhibition of FXR1 was found to block cell growth.[2] This anti-proliferative effect could be rescued by the re-expression of FXR2, indicating that FXR2 can compensate for the loss of FXR1 function in this context.[2] Further experiments involving the knockdown of FXR2 in cells with a TP53/FXR1 double knockout also suppressed cell proliferation, reinforcing the idea of shared essential functions.[2]
Behavioral studies in mice also point towards functional overlap. While single knockout mice for Fmr1 or Fxr2 show some similar behavioral abnormalities, such as hyperactivity, Fmr1/Fxr2 double knockout mice exhibit exaggerated phenotypes.[6][7][8] These include more pronounced hyperactivity, deficits in sensorimotor gating, and impaired contextual fear conditioning, suggesting that Fmr1 and Fxr2 contribute cooperatively to these neurological pathways.[6][7]
Evidence for Distinct Functions
Despite the significant overlap, evidence also suggests that FXR1 and FXR2 are not entirely redundant. In the cancer cell rescue experiments, ectopic expression of FXR2 only partially rescued the anti-proliferative phenotype caused by FXR1 inhibition, hinting at distinct functions for each protein.[2] Furthermore, in the context of Fragile X syndrome, the presence of FXR1 and FXR2 does not compensate for the absence of FMRP in patients, indicating that they cannot fully substitute for FMRP's functions.[3][9]
Studies on protein localization in the brain have also revealed differences. In fetal brain tissue, FXR1P shows a nuclear localization in a substantial number of neurons, whereas in adult brain it is found only in the cytoplasm.[9] This differential localization during development suggests that the proteins may have independent roles at different life stages.[9] In vitro translation assays have shown that while FMRP can strongly inhibit the translation of various mRNAs, FXR1 and FXR2 do not have the same inhibitory effect at similar concentrations, further highlighting their functional divergence.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies of FXR1 and FXR2.
Table 1: Behavioral Phenotypes in Knockout Mice
| Phenotype | Fmr1 KO | Fxr2 KO | Fmr1/Fxr2 Double KO |
| Open-Field Activity | Hyperactive | Hyperactive | Exaggerated Hyperactivity[6][7] |
| Prepulse Inhibition (PPI) | Impaired | Normal | Significantly Impaired[6] |
| Contextual Fear Conditioning | Impaired | Normal | Significantly Impaired[6] |
| Hotplate Sensitivity | Normal | Less Sensitive | No significant difference from WT[6] |
Table 2: Effects on Cell Proliferation in TP53/FXR2 Double Knockout Cancer Cells
| Condition | Outcome |
| FXR1 Inhibition | Suppressed cell proliferation[2] |
| FXR1 Inhibition + FXR1m Re-expression | Rescued proliferation[2] |
| FXR1 Inhibition + FXR2 Re-expression | Partially rescued proliferation[2] |
Signaling and Experimental Workflows
To visualize the functional relationships and experimental approaches used to study FXR1 and FXR2, the following diagrams are provided.
Caption: FXR1 and FXR2 bind to mRNA in the cytoplasm, forming mRNP complexes that associate with ribosomes to regulate protein translation.
Caption: Workflow for investigating FXR1/FXR2 redundancy using single and double knockout mouse models.
Key Experimental Protocols
A central technique for investigating the functional roles of FXR1 and FXR2 is the generation and analysis of knockout models. Below is a generalized protocol for creating and validating a CRISPR-Cas9 mediated knockout cell line, a common approach in such studies.
Protocol: Generation of CRISPR-Cas9 Knockout Cell Lines
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (gRNAs) targeting the initial exons of the FXR1 or FXR2 gene to induce frame-shift mutations.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid, along with packaging (psPAX2) and envelope (pMD2.G) plasmids using a transfection reagent like Lipofectamine 2000.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection and Clonal Isolation:
-
Begin selection with an appropriate antibiotic (e.g., puromycin) 48 hours post-transduction to eliminate non-transduced cells.
-
After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA PCR and Sequencing: Expand individual clones and extract genomic DNA. PCR amplify the region targeted by the gRNAs and perform Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift.
-
Western Blotting: Lyse the validated clones and perform Western blotting using specific antibodies against FXR1 or FXR2 to confirm the absence of the target protein. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.
-
Protocol: Western Blotting
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-FXR1, anti-FXR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The evidence to date indicates that FXR1 and FXR2 exhibit significant functional redundancy, particularly in processes like cell proliferation and the regulation of certain behaviors.[2][6] This overlap is rooted in their high structural and sequence similarity.[1] However, the redundancy is not absolute. Distinct roles are suggested by their differential expression patterns during development, their inability to fully compensate for each other in all cellular contexts, and their different effects on in vitro translation.[2][9][10] For drug development professionals, this partial redundancy is a critical consideration; targeting one protein may lead to compensatory upregulation or activity of the other, potentially mitigating the therapeutic effect. Future research should focus on elucidating the specific contexts and downstream targets that differentiate the functions of FXR1 and FXR2.
References
- 1. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of fragile X syndrome [medical.med.tokushima-u.ac.jp]
- 4. Structural Studies of the Tandem Tudor Domains of Fragile X Mental Retardation Related Proteins FXR1 and FXR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. academic.oup.com [academic.oup.com]
- 7. RePub, Erasmus University Repository: Exaggerated behavioral phenotypes in Fmr1/Fxr2 double knockout mice reveal a functional genetic interaction between Fragile X-related proteins [repub.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Navigating the Landscape of FXR1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein increasingly implicated in a spectrum of cellular processes, from muscle development to cancer progression. Its role in modulating the stability and translation of key messenger RNAs (mRNAs) has positioned it as an attractive, albeit challenging, therapeutic target. This guide provides a comparative analysis of currently described modulators of FXR1 function, details key experimental protocols for assessing FXR1 activity, and illustrates relevant signaling pathways.
Comparative Analysis of FXR1 Modulators
Direct, selective small-molecule inhibitors of FXR1 are not yet widely characterized in publicly accessible research. The compounds often cited as "FXR1 inhibitors" primarily act on upstream signaling pathways or related cellular processes, thereby indirectly affecting FXR1's expression or functional context. The following table summarizes these indirect modulators, their primary targets, and their observed effects on FXR1-related pathways.
| Compound | Primary Target(s) | Proposed Mechanism of FXR1 Modulation | Reported Cellular Effects Related to FXR1 Function |
| Rapamycin (Sirolimus) | mTOR (mammalian Target of Rapamycin)[1] | Indirect; mTOR signaling is implicated in pathways that FXR1 is a part of.[1] | Can affect cell growth and proliferation, processes where FXR1 plays a role.[1] |
| CX-5461 | RNA Polymerase I (Pol I)[2] | Indirect; inhibits rRNA synthesis, a key component of ribosome biogenesis, a process FXR1 is associated with.[2][3] | Induces nucleolar stress and can lead to cell cycle arrest and apoptosis in cancer cells where FXR1 is often overexpressed.[2][3][4] |
| Honokiol | Multiple, including NF-κB and TGF-β/SMAD signaling[5][6] | Indirect; modulates signaling pathways that may influence FXR1 expression or the expression of its target mRNAs.[5][6] | Exhibits anti-inflammatory and anti-tumor properties in preclinical models.[6] |
| Trifluoperazine | Dopamine D2 receptors, Calmodulin | Reported to inhibit FXR1 function, though the direct mechanism is not well-elucidated. | Used in studies to probe FXR1's cellular functions. |
| TG003 | CLK family of kinases | Reported to affect FXR1 function, potentially through modulation of RNA splicing. | Can influence alternative splicing events in cells. |
Key Experimental Protocols for FXR1 Inhibitor Discovery and Characterization
The development of direct FXR1 inhibitors requires robust assays to screen for and characterize their activity. Below are detailed protocols for key biochemical and cellular assays relevant to this purpose.
Biochemical Assays for Direct FXR1-RNA Interaction
1. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique to qualitatively and quantitatively assess the binding of a protein to a nucleic acid.[7] An inhibitor would be identified by its ability to disrupt the FXR1-RNA complex.
Experimental Protocol:
-
RNA Probe Preparation: A short RNA sequence known to be a target of FXR1 (e.g., containing a G-quadruplex or an AU-rich element) is synthesized and end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[7][8][9]
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified recombinant FXR1 protein with the labeled RNA probe in a suitable binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.05% NP-40, 10% glycerol).[8]
-
For inhibitor screening, add varying concentrations of the test compound to the reaction mixture.
-
Include control reactions: a no-protein control, a no-inhibitor control, and a control with a known non-binding RNA sequence.
-
Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for binding.[8]
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the complexes.[8]
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescent scanner (for fluorescent probes).
-
A "shift" in the migration of the labeled RNA in the presence of FXR1 indicates binding. A reduction in this shift in the presence of a test compound suggests inhibitory activity.
-
2. Filter-Binding Assay
This assay provides a quantitative measure of protein-RNA interaction by capturing complexes on a nitrocellulose membrane.
Experimental Protocol:
-
Reaction Setup:
-
Prepare binding reactions as described for EMSA, with a radiolabeled RNA probe and purified FXR1.
-
Incubate with a range of inhibitor concentrations.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose filter under a gentle vacuum. The protein and any bound RNA will be retained, while free RNA passes through.[10]
-
A second, positively charged nylon membrane can be placed beneath the nitrocellulose to capture the free RNA for more accurate quantification.[10]
-
-
Quantification:
-
Wash the filters with binding buffer to remove non-specific interactions.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
A decrease in retained radioactivity on the nitrocellulose filter in the presence of the inhibitor indicates a reduction in FXR1-RNA binding.
-
Cellular Assays for FXR1 Function
1. Luciferase Reporter Assay for mRNA Stability
This assay is used to determine if an inhibitor affects FXR1's ability to regulate the stability of a target mRNA.
Experimental Protocol:
-
Construct Preparation: Clone the 3' untranslated region (3' UTR) of a known FXR1 target mRNA (e.g., p21 or TERC) downstream of a luciferase reporter gene in a mammalian expression vector.[11]
-
Cell Culture and Transfection:
-
Transfect the luciferase reporter construct into a suitable cell line (e.g., HEK293T or a cancer cell line with known FXR1 expression).
-
Co-transfect a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Inhibitor Treatment and Transcription Inhibition:
-
Treat the transfected cells with the FXR1 inhibitor at various concentrations for a specified period.
-
Add a transcription inhibitor, such as actinomycin D, to stop the synthesis of new mRNA.[12]
-
-
Luciferase Assay:
-
Harvest the cells at different time points after the addition of actinomycin D.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the rate of decay of the luciferase mRNA. An increase in the decay rate in the presence of the inhibitor would suggest that it interferes with FXR1's mRNA-stabilizing function.
-
2. Cell Proliferation Assay
This assay assesses the effect of FXR1 inhibition on cell growth, a key downstream consequence of FXR1 activity in many cancers.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells known to be dependent on FXR1 for proliferation (e.g., certain ovarian or oral cancer cell lines) in a 96-well plate.[13]
-
Inhibitor Treatment: Add the test compound at a range of concentrations to the wells.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Proliferation Measurement:
-
Add a reagent such as MTS or WST-1 to the wells. These reagents are converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the wells using a plate reader.
-
-
Data Analysis: A dose-dependent decrease in absorbance indicates that the inhibitor reduces cell proliferation. This can be used to calculate an IC50 value for the compound's anti-proliferative effect.
Signaling Pathways and Experimental Workflows
FXR1 Signaling in Cancer Progression
FXR1 is known to be involved in cancer by regulating the expression of key oncogenes and tumor suppressors. For example, it can bind to and stabilize the mRNA of cMYC, a potent oncogene.[13] It has also been shown to regulate the expression of p21, a cell cycle inhibitor.[14]
Caption: FXR1's role in regulating cancer-related gene expression.
Workflow for Screening FXR1 Inhibitors
A typical workflow for identifying and validating direct FXR1 inhibitors would involve a primary biochemical screen followed by secondary cellular assays.
Caption: A workflow for identifying direct FXR1 inhibitors.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol Acts as a Potent Anti-Fibrotic Agent in the Liver through Inhibition of TGF-β1/SMAD Signaling and Autophagy in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RNA-Binding Protein FXR1 Regulates p21 and TERC RNA to Bypass p53-Mediated Cellular Senescence in OSCC | PLOS Genetics [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Contrasting Phenotypes of FXR1 Loss: A Comparative Guide to Knockout and Knockdown Models
A comprehensive analysis of genetic ablation versus suppression of Fragile X-Related Protein 1 (FXR1) reveals distinct, context-dependent physiological and cellular outcomes. While complete knockout of FXR1 in murine models proves neonatally lethal due to severe muscle defects, targeted knockdown approaches in various cell and animal models have been instrumental in uncovering its multifaceted roles in cancer progression, cell cycle regulation, and cellular senescence.
This guide provides a detailed comparison of the reported phenotypes resulting from FXR1 knockout versus knockdown, supported by experimental data and methodologies. The information presented is intended for researchers, scientists, and drug development professionals investigating the functions of this critical RNA-binding protein.
Phenotypic Comparison: Knockout vs. Knockdown
The primary distinction between FXR1 knockout and knockdown lies in the severity and viability of the resulting phenotype. A complete absence of the FXR1 protein leads to catastrophic developmental failures, particularly in striated muscles, whereas a reduction in its expression allows for the study of its regulatory functions in various biological processes.
| Feature | FXR1 Knockout | FXR1 Knockdown |
| Viability | Neonatally lethal in complete knockout mice, likely due to cardiac or respiratory failure.[1][2][3][4][5] | Viable in adult animals and in vitro models.[6][7][8] A mouse model with strongly reduced FXR1 expression (hypomorph) is not neonatally lethal but has a reduced lifespan.[1][2][3] |
| Muscle Phenotype | Severe disruption of cellular architecture in skeletal and cardiac muscles.[1][2][3][5] Delocalization of costameric proteins (vinculin, dystrophin, α-actinin).[1][2][3] | A hypomorphic mouse model shows reduced limb musculature.[1][2][3][9] In vascular smooth muscle cells (VSMCs), knockdown decreases proliferation.[8] |
| Cancer | Not applicable in whole-animal studies due to lethality. FXR1 knockout in specific cancer cell lines is used for mechanistic studies.[10][11] | Generally anti-tumorigenic. Reduces tumor growth and metastasis in ovarian, lung, esophageal, and colon cancer models.[6][7][12][13] Inhibits cell proliferation and can induce apoptosis and cell cycle arrest.[6][7][11][12][14] |
| Cell Cycle & Senescence | Conditional knockout in VSMCs induces cellular senescence and reduces neointima formation.[8] | Knockdown in VSMCs induces senescence and decreases mRNA stability of cell-cycle genes.[8] Knockdown in esophageal cancer cells increases levels of senescence markers like p21, p27, p53, and PTEN.[12] |
| Nervous System | Conditional knockout in excitatory forebrain neurons enhances long-term spatial memory.[4] | Less characterized in the nervous system compared to knockout models. |
| Molecular Effects | Complete loss of FXR1 protein and its associated RNA-binding functions. | Reduction in FXR1 protein levels, leading to altered expression of target mRNAs and proteins. For example, knockdown can decrease ECT2 and PRKCI expression[7] or increase the stability of certain viral mRNAs.[15] |
Experimental Methodologies
The generation and analysis of FXR1 knockout and knockdown models involve a range of standard molecular and cellular biology techniques.
Generation of Knockout and Knockdown Models
-
FXR1 Knockout (in vivo):
-
Homologous Recombination: This traditional gene-targeting method was used to generate the first Fxr1 knockout mouse models. It involves introducing a targeting vector into embryonic stem (ES) cells to replace the endogenous Fxr1 gene with a selectable marker.[1][2][3]
-
CRISPR/Cas9: The CRISPR/Cas9 system is now a more common method for generating knockout animals and cell lines. It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break that is then repaired by non-homologous end joining, often resulting in a frameshift mutation and a non-functional protein.[10][11]
-
Conditional Knockout (Cre-Lox system): To bypass the lethality of a full knockout, conditional models are created by flanking the Fxr1 gene with loxP sites. Crossing these mice with mice expressing Cre recombinase under a tissue-specific promoter allows for the deletion of FXR1 in specific cell types.[8]
-
-
FXR1 Knockdown:
-
siRNA (small interfering RNA): For transient knockdown in cell culture, siRNAs are transfected into cells. These short, double-stranded RNA molecules guide the RNA-induced silencing complex (RISC) to cleave the target FXR1 mRNA.[7][8]
-
shRNA (short hairpin RNA): For stable knockdown, lentiviral or other vectors are used to introduce a gene encoding an shRNA targeting FXR1. The shRNA is processed by the cell's machinery into an siRNA.[6][11][14]
-
Phenotypic Analysis Techniques
-
Western Blotting: Used to confirm the absence or reduction of FXR1 protein in knockout and knockdown models, respectively. It is also used to assess the levels of downstream protein targets.[6][8]
-
Quantitative RT-PCR (qRT-PCR): Measures the levels of FXR1 mRNA to confirm knockdown efficiency and to analyze the expression of potential FXR1 target genes.[11][12]
-
Histology and Immunohistochemistry: Staining of tissue sections (e.g., with Hematoxylin and Eosin) is used to examine tissue architecture, particularly in muscle from knockout mice.[1][3] Immunohistochemistry uses antibodies to detect the localization and levels of specific proteins within tissues.[6][8]
-
Cell Proliferation Assays: Techniques like the CCK-8 assay or MTS assay are used to measure the rate of cell growth in knockdown cancer cell lines.[6][11]
-
In Vivo Tumor Models: Xenograft models, where human cancer cells with FXR1 knockdown are injected into immunodeficient mice, are used to assess the effect on tumor growth and metastasis in a living organism.[6]
Visualizing FXR1's Role: Pathways and Workflows
To better understand the processes affected by FXR1 and the methods used to study it, the following diagrams illustrate key concepts.
Caption: High-level comparison of knockout versus knockdown outcomes.
Caption: Effect of FXR1 knockdown on cancer-related proteins.
Caption: Workflow for analyzing FXR1 knockdown in cancer cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fxr1 knockout mice show a striated muscle phenotype: implications for Fxr1p function in vivo. – IPMC [ipmc.cnrs.fr]
- 3. Fxr1 knockout mice show a striated muscle phenotype: implications for Fxr1p function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathological and Functional Brain Amyloids: A New Concept Explaining the Differences [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Genetic Deletion of FXR1 Reduces Intimal Hyperplasia and Induces Senescence in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FXR1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 11. FXR1 regulates transcription and is required for growth of human cancer cells with TP53/FXR2 homozygous deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR1 associates with and degrades PDZK1IP1 and ATOH8 mRNAs and promotes esophageal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
A Researcher's Guide to Commercial FXR1 Antibodies: A Comparative Analysis
For researchers in neurobiology, oncology, and developmental biology, the Fragile X-Related Protein 1 (FXR1) is a protein of significant interest due to its crucial roles in mRNA metabolism, translational control, and its implications in various diseases. Selecting a reliable antibody is paramount for accurate experimental outcomes. This guide provides a comparative overview of commercially available FXR1 antibodies, summarizing their validated applications and presenting standardized protocols for their use.
Performance Comparison of Commercial FXR1 Antibodies
The following table summarizes the characteristics and validated applications of several commercially available FXR1 antibodies. This information has been compiled from the manufacturers' datasheets and publicly available literature. It is important to note that performance can vary depending on the specific experimental conditions.
| Supplier | Catalog No. | Host | Clonality | Validated Applications | Known Citations |
| Abcam | ab129089 | Rabbit | Monoclonal | WB, IHC-P, ICC/IF, Flow Cyt (Intra) | 19[1] |
| Proteintech | 13194-1-AP | Rabbit | Polyclonal | WB, IHC, IF/ICC, IP, ELISA | 27[2] |
| Cell Signaling | #4173 | Rabbit | Polyclonal | WB, IP, IF, IHC | Not specified |
| Thermo Fisher | PA5-18556 | Goat | Polyclonal | WB, ICC/IF, Flow Cytometry | Not specified[3] |
| Santa Cruz | sc-271536 | Mouse | Monoclonal | WB, IP, IF, IHC, ELISA | Not specified |
| Sigma-Aldrich | CS204403 | Mouse | Not specified | RIP, IP, WB | Not specified[4] |
| MyBioSource | MBS7048209 | Rabbit | Polyclonal | IHC, IF | Not specified[5] |
FXR1 Signaling and Experimental Workflow
To provide a better understanding of FXR1's biological context and the methodologies for its study, the following diagrams illustrate a simplified FXR1 signaling pathway and a general workflow for antibody validation.
Caption: A simplified diagram of the FXR1 signaling pathway.
Caption: A general workflow for the validation of FXR1 antibodies.
Detailed Experimental Protocols
The following are standardized protocols for key immunological applications. Researchers should always consult the manufacturer's specific recommendations, but these protocols provide a reliable starting point.
Western Blotting (WB)
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary FXR1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunoprecipitation (IP)
-
Lysate Preparation:
-
Prepare cell lysates as for Western Blotting, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of primary FXR1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different FXR1 antibody.
-
Immunofluorescence (IF) / Immunocytochemistry (ICC)
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1-5% BSA in PBST for 1 hour at room temperature.
-
Incubate with the primary FXR1 antibody (e.g., at a 1:100 to 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI, if desired.
-
Mount coverslips on microscope slides with anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope.
-
Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary FXR1 antibody (e.g., at a 1:50 to 1:250 dilution) overnight at 4°C.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
This guide aims to provide a solid foundation for researchers working with FXR1. By understanding the available tools and employing rigorous validation methods, the scientific community can ensure the reliability and reproducibility of their findings in this important area of research.
References
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation, influencing mRNA stability and translation. Its involvement in a multitude of cellular processes, from muscle development to neuronal function and cancer progression, has made it a key target of research. This guide provides a comparative overview of common experimental approaches to study FXR1, with a focus on ensuring the reproducibility of findings.
Data Presentation: Comparative Analysis of Methodologies
To aid researchers in selecting the most appropriate experimental approach for their specific research question, the following tables provide a comparative summary of common techniques used to study FXR1.
Table 1: Comparison of FXR1 Knockdown and Knockout Methodologies
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout |
| Principle | Post-transcriptional gene silencing by introducing short interfering RNAs (siRNAs) that target FXR1 mRNA for degradation. | Permanent disruption of the FXR1 gene at the genomic level, leading to a complete loss of protein expression. |
| Efficiency | Transient and often incomplete knockdown, with efficiency varying depending on the siRNA sequence, cell type, and transfection efficiency. | Permanent and typically complete gene knockout. |
| Off-target effects | Can have off-target effects by unintentionally silencing other genes with partial sequence homology to the siRNA. | Potential for off-target mutations at unintended genomic sites, although this can be minimized with careful guide RNA design. |
| Time to results | Relatively quick, with results often observable within 48-72 hours of transfection. | More time-consuming, requiring the generation and validation of stable knockout cell lines or animal models. |
| Applications | Ideal for studying the acute effects of FXR1 depletion and for high-throughput screening. | Best suited for studying the long-term consequences of complete FXR1 loss-of-function. |
| Considerations | Multiple siRNAs targeting different regions of the FXR1 transcript should be used to control for off-target effects. Validation of knockdown efficiency at both the mRNA and protein level is crucial. | Off-target analysis is recommended. For embryonic lethal genes like Fxr1 in mice, conditional knockout models are necessary to study its function in specific tissues or at specific developmental stages. |
Table 2: Comparison of Techniques to Study FXR1-mRNA Interactions
| Technique | RNA Immunoprecipitation (RIP) | RNA-Electrophoretic Mobility Shift Assay (REMSA) |
| Principle | Immunoprecipitation of endogenous FXR1 protein along with its bound RNA molecules from cell lysates. | In vitro assay to detect the direct interaction between a purified or in vitro translated FXR1 protein and a specific RNA probe. |
| Information Gained | Identifies the endogenous RNAs that are physically associated with FXR1 in a cellular context. Can be followed by RT-qPCR for candidate RNAs or sequencing (RIP-Seq) for transcriptome-wide identification. | Confirms a direct binding interaction between FXR1 and a specific RNA sequence. Can be used to map the binding site and determine binding affinity. |
| Advantages | Reflects in vivo interactions within the cellular environment. Can uncover novel RNA targets. | Provides evidence of a direct interaction. Allows for the characterization of the binding kinetics. |
| Limitations | Does not distinguish between direct and indirect interactions (i.e., FXR1 could be part of a larger protein complex that binds RNA). | In vitro conditions may not fully recapitulate the cellular environment. Requires a purified protein and a labeled RNA probe. |
| Reproducibility Factors | Antibody specificity and validation are critical. Choice of native versus cross-linking conditions can influence the results. Proper controls (e.g., IgG) are essential. | Purity of the recombinant protein. Integrity and labeling efficiency of the RNA probe. Optimization of binding conditions (e.g., salt concentration, temperature). |
Experimental Protocols
To promote standardization and reproducibility, detailed methodologies for key experiments are provided below.
RNA Immunoprecipitation (RIP) Protocol (Native Conditions)
This protocol is adapted from methodologies described in the literature and is suitable for identifying RNAs associated with FXR1.
Materials:
-
Cell lysis buffer (e.g., Polysome lysis buffer)
-
FXR1-specific antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (e.g., NT2 buffer)
-
Proteinase K
-
RNA purification kit
-
Reagents for RT-qPCR or library preparation for sequencing
Procedure:
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a gentle lysis buffer to maintain the integrity of ribonucleoprotein complexes.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with an FXR1-specific antibody or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Protein Digestion and RNA Elution: Elute the complexes from the beads and digest the protein with Proteinase K.
-
RNA Purification: Purify the co-immunoprecipitated RNA using a standard RNA purification kit.
-
Downstream Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target RNAs or by next-generation sequencing (RIP-Seq) for a transcriptome-wide analysis.
Western Blotting for FXR1
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FXR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary FXR1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Involving FXR1
A Comparative Guide to the Interaction of FXR1, FMR1, and FXR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions between the three members of the Fragile X-related (FXR) protein family: FXR1, FMR1 (also known as FMRP), and FXR2. These RNA-binding proteins are crucial for normal neuronal development and function, and their dysregulation is implicated in various neurological disorders, most notably Fragile X syndrome. This document summarizes key quantitative data, details common experimental methodologies for studying their interactions, and visualizes the known signaling pathways and experimental workflows.
Data Presentation: A Comparative Analysis of FXR Family Proteins
| Feature | FMR1 (FMRP) | FXR1 | FXR2 | Source |
| Function | RNA-binding protein involved in translational regulation, mRNA transport, and synaptic plasticity. Loss of function leads to Fragile X syndrome. | RNA-binding protein with roles in muscle development, and neuronal function. | RNA-binding protein with functions that partially overlap with FMR1. | [1][2][3] |
| Protein-Protein Interactions | Forms homodimers and heterodimers with FXR1 and FXR2. | Forms homodimers and heterodimers with FMR1 and FXR2. | Forms homodimers and heterodimers with FMR1 and FXR1. | [2][4] |
| Interaction Domains | N-terminal region, KH domains (KH1 and KH2), and coiled-coil domains have been implicated in dimerization. | N-terminal region, KH domains, and coiled-coil domains are involved in dimerization. | N-terminal region and KH domains are thought to mediate interactions. | [2][5] |
| RNA-Binding Affinity (Kd for poly-G17U RNA) | 5.6 ± 0.6 nM | 11.7 ± 1 nM | 3.1 ± 0.4 nM | [6] |
Experimental Protocols
The study of FXR protein interactions relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Co-Immunoprecipitation (Co-IP) to Detect in vivo Interactions
Co-immunoprecipitation is used to determine if two or more proteins associate in the cellular environment.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T or neuronal cell lines) expressing the proteins of interest.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FMR1) overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the "prey" proteins (e.g., anti-FXR1 and anti-FXR2) to detect their presence in the immunoprecipitated complex.
-
Yeast Two-Hybrid (Y2H) Assay for Screening Interactions
The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions.
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., FMR1) into a Y2H vector containing a DNA-binding domain (DBD), such as pGBKT7.
-
Clone the coding sequence of the "prey" protein (e.g., FXR1 or a cDNA library) into a Y2H vector containing a transcriptional activation domain (AD), such as pGADT7.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate method.
-
Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.
-
-
Interaction Screening:
-
Culture the colonies from the SD/-Leu/-Trp plates and then plate them on higher stringency selective media lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).
-
The growth of yeast on the high-stringency media indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of the reporter genes (HIS3 and ADE2).
-
-
Confirmation (Optional):
-
Perform a β-galactosidase assay to further confirm the interaction. A positive interaction will result in the production of a blue color in the presence of X-gal.
-
Mandatory Visualizations
Signaling and Interaction Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the known interactions and their context within cellular signaling.
References
- 1. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Allyl nonanoate as a novel bile-derived biomarker in metabolic dysfunction-associated steatotic liver disease [frontiersin.org]
- 3. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. pnas.org [pnas.org]
- 6. A simple procedure for bacterial expression and purification of the fragile X protein family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FXR1 Orthologs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein orthologs across different species is paramount for translational research. This guide provides a comprehensive comparison of Fragile X-Related Protein 1 (FXR1) orthologs in key model organisms: human (Homo sapiens), mouse (Mus musculus), zebrafish (Danio rerio), and fruit fly (Drosophila melanogaster).
FXR1 is an RNA-binding protein that plays a crucial role in the post-transcriptional regulation of gene expression. It is involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer and muscular dystrophies.[1] This guide delves into the sequence conservation, domain architecture, tissue-specific expression, and signaling pathways involving FXR1 orthologs, supported by experimental data and detailed protocols.
Ortholog Comparison: Sequence and Domain Architecture
FXR1 is highly conserved across vertebrates, reflecting its essential biological functions. The fruit fly homolog, while named Fragile X mental retardation 1 (Fmr1), is considered the functional ortholog of the vertebrate FXR family. The following table summarizes the protein characteristics and sequence similarity of FXR1 orthologs.
| Species | Gene Symbol | UniProt ID | Length (amino acids) | Sequence Identity to Human FXR1 (%) | Sequence Similarity to Human FXR1 (%) |
| Homo sapiens | FXR1 | P51114 | 621 | 100 | 100 |
| Mus musculus | Fxr1 | Q61584 | 677 | 97.8 | 98.7 |
| Danio rerio | fxr1 | Q6P4K0 | 648 | 82.3 | 88.9 |
| Drosophila melanogaster | Fmr1 | B3G0S3 | 689 | 45.2 | 61.3 |
The high degree of sequence identity, particularly between human and mouse, underscores the mouse as an excellent model for studying FXR1 function in mammals. While the zebrafish ortholog shows a lower identity, key functional domains are well-conserved. The fruit fly Fmr1, though more divergent, retains the core RNA-binding domains, making it a valuable model for genetic studies of fundamental FXR protein functions.
All FXR1 orthologs share a conserved domain architecture, which is crucial for their function as RNA-binding proteins. This includes:
-
Two Agenet domains: Involved in protein-protein interactions.
-
Three K Homology (KH) domains (KH0, KH1, KH2): Responsible for RNA binding.
-
An RGG box: Another RNA-binding motif.
-
A Nuclear Localization Signal (NLS) and a Nuclear Export Signal (NES): Allowing the protein to shuttle between the nucleus and cytoplasm.
The conservation of these domains across species highlights the fundamental importance of these structural features for FXR1's biological roles.
Tissue-Specific Expression of FXR1 Orthologs
The expression pattern of a gene provides significant insights into its physiological role. FXR1 exhibits a widespread but not uniform expression pattern across tissues, with notable enrichment in muscle and neuronal tissues in vertebrates.[1][2][3]
| Tissue | Human (H. sapiens) | Mouse (M. musculus) | Zebrafish (D. rerio) | Fruit Fly (D. melanogaster) |
| Skeletal Muscle | High | High | High | Moderate (in muscle precursors) |
| Heart | High | High | High | Not reported |
| Brain | High | High | High | High |
| Testis | High | High | High | High |
| Lung | Moderate | Moderate | Moderate | Not applicable |
| Kidney | Moderate | Moderate | Moderate | Malpighian tubules (analogous) |
| Liver | Low | Low | Low | Fat body (analogous) |
This conserved expression pattern, particularly the high levels in muscle and brain, points to a critical and evolutionarily conserved role for FXR1 in the function of these tissues. In mouse models, the knockout of Fxr1 is neonatally lethal, with severe defects in muscle development, further emphasizing its importance in this tissue.[1]
Signaling Pathways Involving FXR1
FXR1 is implicated in several key signaling pathways that regulate cell growth, proliferation, and stress responses. Its function as an RNA-binding protein allows it to modulate the expression of crucial components of these pathways.
FXR1 in Muscle Development and the mTOR Pathway
FXR1 plays a significant role in myogenesis. Evidence suggests its involvement with the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. FXR1 can influence the translation of mRNAs encoding proteins essential for muscle differentiation and growth.
FXR1 and the p53 Signaling Pathway in Cellular Stress
FXR1 has also been linked to the p53 signaling pathway, a critical regulator of the cellular response to stress, including DNA damage. FXR1 can bind to and regulate the stability of p53 mRNA, thereby influencing cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further research on FXR1 orthologs, this section provides detailed methodologies for key experiments.
Western Blotting for FXR1 Detection
This protocol outlines the detection of FXR1 protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FXR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Denaturation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FXR1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
RNA Immunoprecipitation (RIP) for Identifying FXR1-bound RNAs
This protocol is used to isolate RNA molecules that are physically associated with FXR1 in vivo.
Materials:
-
RIP buffer
-
Magnetic beads conjugated with Protein A/G
-
Anti-FXR1 antibody
-
IgG control antibody
-
RNase inhibitors
-
Proteinase K
-
RNA purification kit
Procedure:
-
Cell Lysis: Lyse cells in RIP buffer containing RNase inhibitors and protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with beads. Incubate the cleared lysate with beads conjugated to either the anti-FXR1 antibody or an IgG control overnight at 4°C.
-
Washing: Wash the beads extensively with RIP buffer to remove non-specific binding.
-
RNA Elution: Elute the RNA-protein complexes from the beads.
-
RNA Purification: Digest the protein with Proteinase K and purify the RNA using a standard RNA purification kit.
-
Downstream Analysis: Analyze the purified RNA by qRT-PCR to quantify specific target RNAs or by RNA-sequencing for a global analysis of FXR1-bound transcripts.[4]
Immunohistochemistry (IHC) for FXR1 Localization in Tissue
This protocol describes the visualization of FXR1 protein within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against FXR1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Quenching: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-FXR1 antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Chromogenic Detection: Visualize the antibody binding with a DAB solution, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
References
- 1. uniprot.org [uniprot.org]
- 2. Expression of FMR1, FXR1, and FXR2 genes in human prenatal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two members of the Fxr gene family, Fmr1 and Fxr1, are differentially expressed in Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. string-db.org [string-db.org]
The Role of FXR1 in Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein that has emerged as a significant regulator of cancer progression. Its dysregulation has been implicated in various malignancies, influencing cell proliferation, survival, and metastasis. This guide provides a comparative analysis of FXR1's function in different cancer cell lines, supported by experimental data and detailed methodologies to aid in future research and therapeutic development.
Comparative Analysis of FXR1 Function
The functional role of FXR1 has been investigated across several cancer types, with notable pro-oncogenic activity observed in glioma and non-small cell lung cancer (NSCLC). While the overarching effect of FXR1 is to promote cancer cell malignancy, the underlying molecular mechanisms and the extent of its impact can vary between different cancer cell lines.
Data Summary
The following table summarizes the quantitative effects of FXR1 knockdown on key cellular processes in glioma and NSCLC cell lines.
| Cancer Type | Cell Line(s) | Effect of FXR1 Knockdown | Quantitative Data | Signaling Pathway |
| Glioma | U87, U251 | Decreased Proliferation | Significant decrease in cell viability observed in CCK-8 assays after 72 hours.[1] | FXR1 stabilizes the lncRNA MIR17HG, which acts as a sponge for miR-346 and miR-425-5p, leading to increased expression of the transcription factor TAL1.[1] Another proposed pathway is the regulation of the lncRNA FGD5-AS1, which in turn affects the availability of miR-124-3p.[2] |
| Decreased Migration & Invasion | Significant reduction in the number of migrated and invaded cells in Transwell assays after 48 hours.[1] | |||
| Increased Apoptosis | Remarkable increase in the apoptotic rate as measured by flow cytometry.[1] | |||
| Non-Small Cell Lung Cancer (NSCLC) | H520, HCC95 (FXR1-amplified) | Decreased Cell Growth | Significant inhibition of cell growth over a 6-day period as measured by Cyquant assay.[3] | FXR1 forms a complex with Protein Kinase C Iota (PRKCI) and Epithelial Cell Transforming 2 (ECT2). This complex formation is crucial for the activation of the ERK signaling pathway, which promotes cell proliferation and survival.[3] |
| Increased Apoptosis | Increased cleavage of PARP, a marker of apoptosis, observed in H520 cells after 72 hours of FXR1 siRNA treatment.[3] |
Signaling Pathways
The pro-tumorigenic functions of FXR1 are mediated through its interaction with various downstream effectors, often involving complex regulatory networks with non-coding RNAs.
FXR1 Signaling in Glioma
In glioma cells, FXR1 has been shown to be a key player in a complex regulatory axis involving long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). One of the well-described pathways involves the stabilization of the lncRNA MIR17HG. This stabilization prevents the degradation of MIR17HG, allowing it to act as a competing endogenous RNA (ceRNA) or "sponge" for miR-346 and miR-425-5p. By sequestering these miRNAs, MIR17HG effectively leads to the upregulation of their target, the transcription factor TAL1, which in turn promotes the malignant phenotype of glioma cells.[1]
FXR1 Signaling in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC cell lines with FXR1 amplification, FXR1 contributes to tumorigenesis by forming a protein complex with PRKCI and ECT2. This trimeric complex is essential for the activation of the downstream ERK signaling pathway. The activation of ERK signaling is a well-established driver of cell proliferation and survival in many cancers, including NSCLC.[3]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the function of FXR1 in cancer cell lines.
siRNA-mediated Knockdown of FXR1
This protocol outlines the general steps for transiently silencing FXR1 expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
FXR1 siRNA: Commercially available pre-designed siRNA sets are recommended for robust knockdown. For example, Human FXR1 Pre-designed siRNA Set A from suppliers like MedchemExpress or GenCefe Biotech. Alternatively, specific shRNA constructs such as TRCN0000160812 and TRCN0000160901 have been used in published studies.[4]
-
Control siRNA: A non-targeting siRNA (scrambled sequence) should be used as a negative control.
-
Transfection Reagent: Lipid-based transfection reagents like Lipofectamine™ RNAiMAX are suitable.
-
Cell Culture Medium: Appropriate for the specific cell line being used.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the FXR1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours. The optimal incubation time should be determined empirically for each cell line and downstream application.
-
Verification of Knockdown: After incubation, harvest the cells and verify the knockdown efficiency of FXR1 at the protein level using Western blotting.
Western Blotting
Materials:
-
Primary Antibodies:
-
Anti-FXR1 antibody (e.g., Proteintech, Cat#13194-1-AP, used at a 1:20000 dilution).[5]
-
Antibodies against signaling pathway components (e.g., PRKCI, ECT2, p-ERK, ERK, TAL1).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Transwell Migration and Invasion Assay
Materials:
-
Transwell Inserts: 8.0 µm pore size for 24-well plates.
-
Matrigel (for invasion assay): To coat the upper surface of the Transwell insert.
-
Cell Culture Medium: Serum-free for the upper chamber and serum-containing (as a chemoattractant) for the lower chamber.
-
Crystal Violet Staining Solution.
Procedure:
-
Preparation of Inserts: For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend the cells in serum-free medium and seed a specific number of cells (e.g., 2 x 10^5 cells for glioma cells) into the upper chamber of the Transwell insert.[1]
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.[1]
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (e.g., 48 hours for glioma cells).[1]
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope to quantify migration/invasion.
-
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. pharm.ucsf.edu [pharm.ucsf.edu]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FXR1 and Other Key RNA-Binding Proteins in Post-Transcriptional Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fragile X-Related Protein 1 (FXR1) with other critical RNA-binding proteins (RBPs), including HuR, and its paralogs FMRP and FXR2. The focus is on their roles in mRNA stability, translation, and their implications in cellular processes and disease. Experimental data is presented to support these comparisons, along with detailed protocols for key methodologies.
I. Overview of FXR1 and Compared RNA-Binding Proteins
FXR1 is a member of the Fragile X-Related (FXR) family of proteins, which also includes the Fragile X Mental Retardation Protein (FMRP) and FXR2.[1] These proteins are highly homologous and play crucial roles in post-transcriptional gene regulation by binding to specific mRNA targets.[1] FXR1 is ubiquitously expressed but is found at its highest levels in muscle and brain tissue. It is involved in mRNA transport, localization, stability, and translation. Dysregulation of FXR1 has been implicated in various diseases, including cancer and inflammatory disorders.
This guide compares FXR1 with:
-
HuR (ELAVL1): A well-characterized RBP that typically stabilizes AU-rich element (ARE)-containing mRNAs, promoting their expression.[2]
-
FMRP (FMR1): The protein whose absence causes Fragile X syndrome. It is primarily known for its role in translational repression of target mRNAs in the brain.
-
FXR2: Another paralog of FMRP, which often shares targets and functions with FMRP and FXR1.
II. Quantitative Comparison of RBP Performance
The following tables summarize quantitative data on the binding affinities and functional effects of FXR1 and other RBPs on target mRNAs.
Table 1: Comparison of Binding Affinities (Kd) of RBPs to Target RNA Sequences
| RBP | Target RNA | Binding Sequence/Structure | Kd (nM) | Experimental Method |
| FXR1 | FMR1 mRNA | G-quadruplex | 1 ± 0.5 | Filter Binding Assay |
| FMRP | FMR1 mRNA | G-quadruplex | 1 ± 0.5 | Filter Binding Assay |
| FXR1 | TNF-α 3' UTR | AU-rich element | ~300 | EMSA |
| HuR | TNF-α 3' UTR | AU-rich element | ~46.7 | EMSA |
Table 2: Comparison of RBP Effects on mRNA Stability
| RBP | Target mRNA | Effect on mRNA Half-life | Cell Type |
| FXR1 | p21 | Knockdown increases half-life from ~2.5 hrs to ~4.5 hrs | Head and Neck Squamous Carcinoma Cells |
| HuR | c-fos | Overexpression increases half-life from 35 min to >240 min | NIH 3T3 Cells |
| HuR | GM-CSF | Knockdown decreases mRNA stability | HT1080 Cells |
| FXR1 | TNF-α | Knockdown increases mRNA stability | Vascular Smooth Muscle Cells |
Table 3: Comparison of RBP Effects on Translation
| RBP | Target mRNA | Effect on Translation |
| FXR1 | cMYC | Promotes translation by recruiting eIF4F complex |
| FMRP | MAP1B | Represses translation |
| FMRP | PSD-95 | Represses translation (reversible by mGluR signaling) |
| FXR2 | PSD-95 | Promotes translation |
III. Signaling Pathways and Regulatory Mechanisms
The following diagrams illustrate the known signaling pathways and molecular interactions involving FXR1.
References
Comparative Expression Analysis of FXR1 in Healthy vs. Diseased Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Fragile X-Related Protein 1 (FXR1) expression in healthy versus diseased tissues, with a focus on cancer, muscle disorders, and neurological conditions. This document is intended for researchers, scientists, and drug development professionals interested in the role of FXR1 in various pathologies and its potential as a therapeutic target.
Executive Summary
FXR1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. Dysregulation of FXR1 expression has been implicated in a variety of diseases. This guide summarizes the current understanding of FXR1 expression patterns, provides detailed experimental protocols for its analysis, and visualizes its involvement in key signaling pathways.
Data Presentation: FXR1 Expression in Healthy vs. Diseased Tissues
The following table summarizes quantitative data on FXR1 expression in various diseased tissues compared to their healthy counterparts. The data is compiled from multiple studies utilizing techniques such as RNA-sequencing, quantitative PCR, and immunohistochemistry.
| Disease Category | Disease | Tissue | Method | Expression Change | Fold Change/Score | Reference(s) |
| Cancer | Hepatocellular Carcinoma (HCC) | Liver | TCGA RNA-seq | Upregulated | High Expression in Tumor | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck | TCGA RNA-seq | Upregulated | Higher in Tumor vs. Normal | ||
| Lung Squamous Cell Carcinoma (SCC) | Lung | TCGA RNA-seq | Upregulated | Amplification in 48% of SCCs | [2] | |
| Breast Cancer | Breast | TCGA RNA-seq, IHC | Upregulated | Higher in Tumor vs. Normal | ||
| Ovarian Cancer | Ovary | TCGA RNA-seq | Upregulated | Elevated mRNA levels | [2] | |
| Neuroblastoma | Brain | Immunohistochemistry | Upregulated | Forms cytoplasmic oligomers | [3] | |
| Muscle Disorders | Facioscaphulo-humeral Muscular Dystrophy (FSHD) | Muscle | Western Blot | Downregulated | Reduction of muscle-specific isoforms | [2] |
| Myotonic Dystrophy (DM1) | Muscle | Western Blot | Altered | Reduced DMPK levels, which may indirectly affect FXR1 pathways | [4] | |
| Congenital Multi-minicore Myopathy | Muscle | Gene Sequencing | Mutated | Recessive mutations in exon 15 | ||
| Neurological Disorders | Alzheimer's Disease | Brain | RNA-seq | Altered | Changes in RNA editing events in genes associated with AD | [5] |
| Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord | Single-cell proteomics | Downregulated | Decreased expression in motoneurons | [6] | |
| Healthy Brain | Brain | Immunohistochemistry | Baseline | Highest levels in neurons and Purkinje cells | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Western Blotting for FXR1 Detection
Objective: To quantify the relative protein expression of FXR1 in tissue or cell lysates.
Materials:
-
Primary Antibody: Rabbit polyclonal anti-FXR1 antibody (e.g., Abcam ab155124 at 1:1000 dilution or Cell Signaling Technology #4173 at 1:1000 dilution).[1][7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (e.g., ABclonal AS014 at 1:10000 dilution).[8]
-
Lysis Buffer (RIPA or similar) with protease inhibitors.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (e.g., ECL Basic Kit).
-
Protein Ladder.
Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FXR1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for FXR1 Staining in Paraffin-Embedded Tissues
Objective: To visualize the localization and semi-quantitative expression of FXR1 protein in tissue sections.
Materials:
-
Primary Antibody: Rabbit polyclonal anti-FXR1 antibody (e.g., Abcam ab129089 at 1:100 - 1:250 dilution).[9]
-
Secondary Antibody Kit: HRP-conjugated goat anti-rabbit IgG with DAB substrate.
-
Paraffin-embedded tissue sections (4-5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[9]
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase activity.
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Hematoxylin for counterstaining.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution in a water bath, pressure cooker, or microwave.[9] Cool slides to room temperature.
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Apply blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-FXR1 antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS or TBST.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
-
Washing: Wash slides three times with PBS or TBST.
-
Detection: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. Staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative measure of FXR1 expression.
RNA-Seq Workflow for Differential FXR1 Expression Analysis
Objective: To perform a genome-wide analysis of gene expression and quantify FXR1 mRNA levels.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from healthy and diseased tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation:
-
mRNA Enrichment: Select for poly(A)-containing mRNA using oligo(dT)-magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene, including FXR1, using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes, including the log2 fold change and p-value for FXR1 between healthy and diseased samples.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving FXR1 and a general experimental workflow for its analysis.
References
- 1. Anti-FXR1 antibody (ab155124) | Abcam [abcam.com]
- 2. Recessive mutations in muscle-specific isoforms of FXR1 cause congenital multi-minicore myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU-Rich-Element-Mediated Upregulation of Translation by FXR1 and Argonaute 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated arginine methylation of FXR1 is essential for RNA binding in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. ABclonal [ap.abclonal.com]
- 8. Anti-FXR1 antibody [EPR7932] KO Tested (ab129089) | Abcam [abcam.com]
- 9. Dysregulated RNA-Induced Silencing Complex (RISC) Assembly within CNS Corresponds with Abnormal miRNA Expression during Autoimmune Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FX1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential information for the proper disposal of FX1, a BCL6 inhibitor, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, identified by CAS number 1426138-42-2, is classified as a combustible solid and is considered highly hazardous to water. Therefore, specific procedures must be followed for its disposal to mitigate risks. The information presented here is a summary of available safety data and general best practices. It is imperative to consult the official Safety Data Sheet (SDS) for this compound from your supplier for complete and specific guidance before handling or disposing of this chemical.
Safety and Handling Quantitative Data
The following table summarizes key safety classifications for this compound.
| Parameter | Classification | Description | Source |
| Physical State | Solid | This compound is a solid substance. | |
| Combustibility | Combustible Solid (Storage Class 11) | As a combustible solid, this compound may burn under certain conditions. | |
| Water Hazard | WGK 3 | This is the highest water hazard class in Germany, indicating that the substance is highly hazardous to water. |
Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process designed to prevent contamination and ensure safety. The following protocol outlines the general steps for the disposal of solid this compound waste and contaminated materials.
Personal Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Disposal of Solid this compound Waste:
-
Waste Collection:
-
Collect pure this compound waste, and any materials heavily contaminated with this compound, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and be sealable.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number (1426138-42-2), and the appropriate hazard pictograms (e.g., flammable, environmental hazard).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. Its high water hazard classification means it can cause significant environmental damage.
-
Disposal of Contaminated Labware and Materials:
-
Decontamination:
-
Whenever possible, decontaminate reusable labware (e.g., glassware) that has come into contact with this compound. Consult the specific SDS for recommended decontamination procedures. If no specific procedure is available, a thorough rinse with an appropriate solvent (e.g., ethanol or acetone, followed by water) may be suitable, collecting the rinsate as hazardous waste.
-
Single-use plastics and other disposable materials contaminated with this compound should be considered hazardous waste.
-
-
Collection of Contaminated Materials:
-
Place contaminated items such as pipette tips, weigh boats, and wipes into the designated solid hazardous waste container for this compound.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling FX1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of FX1, a selective BCL6 inhibitor. The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to provide a clear operational framework for its use in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
Proper personal protective equipment is the first line of defense against potential exposure to this compound. While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required PPE | Rationale |
| Handling Solid this compound Powder | - Lab coat- Nitrile gloves- Safety glasses with side shields or safety goggles- N95 respirator | - Prevents skin contact with the powder.- Protects hands from contamination.- Shields eyes from airborne particles.- Minimizes inhalation of the powder. |
| Preparing this compound Solutions (in DMSO) | - Lab coat- Nitrile gloves- Safety glasses with side shields or safety goggles- Chemical fume hood | - Protects against splashes of the solvent and compound.- Prevents skin contact.- Protects eyes from splashes.- Ensures proper ventilation and minimizes inhalation of vapors. |
| Administering this compound to Cell Cultures | - Lab coat- Nitrile gloves- Safety glasses | - Standard practice for sterile cell culture work to protect both the user and the cell line. |
| In Vivo Administration (Animal Models) | - Lab coat- Nitrile gloves- Safety glasses | - Prevents direct contact with the formulated compound during injection. |
| Cleaning Spills | - Lab coat- Double-gloved nitrile gloves- Safety goggles- N95 respirator (for powder spills) | - Provides an extra layer of protection during cleanup.- Protects eyes from splashes or airborne particles.- Prevents inhalation of aerosolized powder. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
This compound is shipped as a red solid powder at ambient temperature and is stable for several weeks.
-
Upon receipt, store the compound in a dry, dark place.
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to several months.
Preparation of Solutions:
-
This compound is soluble in DMSO.
-
All handling of the solid powder and preparation of stock solutions should be conducted in a chemical fume hood to avoid inhalation and ensure proper ventilation.
-
Use appropriate labware (e.g., glass vials, sterile microcentrifuge tubes) for preparing and storing solutions.
Disposal Plan
Unused this compound Solid:
-
Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Do not discard down the drain or in regular trash.
-
The original container with any remaining solid should be sealed and placed in a designated hazardous waste container.
This compound Solutions (in DMSO):
-
Collect all waste solutions containing this compound in a clearly labeled, sealed container for hazardous waste.
-
The waste container should be compatible with DMSO.
-
Follow your institution's specific guidelines for the disposal of chemical waste containing organic solvents.
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated hazardous waste bag or container.
-
Treat these materials as chemical waste and dispose of them according to institutional protocols.
Experimental Protocols
In Vitro Cell-Based Assay:
This protocol is a general guideline for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture media to achieve the desired final concentrations. It is recommended to perform a serial dilution.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cell viability can be assessed using various methods, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
Visualizations
Caption: A typical workflow for an in vitro cell-based experiment using this compound.
Caption: The mechanism of action of this compound as a BCL6 inhibitor.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
